molecular formula C6H8O3 B3328082 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one CAS No. 41728-14-7

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Cat. No.: B3328082
CAS No.: 41728-14-7
M. Wt: 128.13 g/mol
InChI Key: PLYSJDAYJMFETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one (CAS 41728-14-7) is a heterocyclic organic compound belonging to the class of substituted pyranones, recognized as a highly functionalized and versatile synthon for complex organic synthesis . This compound serves as a crucial chiral building block for the asymmetric synthesis of biologically active natural products, pharmaceuticals, and carbohydrates . Its molecular structure, characterized by an α,β-unsaturated ketone system and a hemiacetal group, provides multiple reactive sites for diverse chemical transformations, including its use in the synthesis of monosaccharides, disaccharides, and pyromeconic acid . A significant area of application for this compound and its derivatives is in antimicrobial research . Studies have demonstrated that 6-hydroxy-2H-pyran-3(6H)-one derivatives exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species . Research indicates that the α,β-enone system is essential for this antimicrobial activity, and the size and nature of substituents at the C-2 position are critically associated with its efficacy; bulkier substituents often lead to greater antibacterial activity . The compound can be efficiently synthesized through sustainable methodologies, such as the Achmatowicz rearrangement, which transforms biomass-derived furan precursors using green oxidants like H 2 2O 2 2, aligning with modern green chemistry principles . As a reference standard, it is compliant with regulatory guidelines and is used for analytical method development, validation, and Quality Control (QC) applications during drug development stages . Intended Use : This product is intended for research and laboratory use only. It is not intended for human or veterinary use, nor for any diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-methyl-2H-pyran-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-5(7)2-3-6(8)9-4/h2-4,6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYSJDAYJMFETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C=CC(O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a heterocyclic organic compound that has garnered significant interest in the scientific community. As a member of the substituted pyranone class, it serves as a highly functionalized and versatile synthetic building block, or synthon, for the creation of more complex molecules. Its structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, provides multiple reactive sites, making it a valuable precursor in the asymmetric synthesis of carbohydrates, pharmaceuticals, and other biologically active natural products. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some physical properties, such as melting and boiling points, may vary slightly between different sources due to experimental conditions and purity of the sample.

PropertyValueSource(s)
IUPAC Name 2-hydroxy-6-methyl-2H-pyran-5-one
CAS Number 41728-14-7
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Appearance Solid
Melting Point 55-57 °C
Boiling Point 297.8 ± 40.0 °C
Solubility Information not widely available, but expected to be soluble in polar organic solvents. Aqueous solutions may be unstable.
InChI Key PLYSJDAYJMFETG-UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the protons on the pyran ring, and the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the olefinic carbons of the enone system, the carbon bearing the hydroxyl group, the carbon attached to the methyl group, and the methyl carbon itself.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show the molecular ion peak (M+) corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecule.

Synthesis and Reactivity

The primary synthetic route to this compound and its derivatives is the Achmatowicz rearrangement . This reaction involves the oxidative rearrangement of a furan (B31954) precursor, typically a furfuryl alcohol, which can be derived from biomass. This makes the synthesis of this pyranone align with the principles of green chemistry.

The pyranone scaffold possesses both electrophilic and nucleophilic centers, leading to a diverse range of chemical reactions. The carbonyl carbon and the β-carbon of the enone system are electrophilic and susceptible to nucleophilic attack. Conversely, the hydroxyl group and the enolate, which can be formed under basic conditions, can act as nucleophiles.

Experimental Protocol: General Achmatowicz Rearrangement

While specific, detailed protocols for the synthesis of this compound are proprietary or scattered in the literature, a general procedure for the Achmatowicz rearrangement is as follows:

  • Oxidation of Furfuryl Alcohol: The corresponding furfuryl alcohol precursor is oxidized using an appropriate oxidizing agent. Common oxidants include bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (m-CPBA). Green oxidants like hydrogen peroxide are also utilized.

  • Solvent: The reaction is typically carried out in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) and water.

  • Acid-catalyzed Rearrangement: The intermediate formed after oxidation undergoes an acid-catalyzed rearrangement to yield the dihydropyranone product.

  • Work-up and Purification: The reaction mixture is then worked up to isolate the crude product. Purification is typically achieved by column chromatography on silica (B1680970) gel.

experimental_workflow

Biological Activity and Applications

Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have demonstrated significant biological activity, particularly as antimicrobial agents.

Antimicrobial Activity

Studies have shown that these compounds exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species. The antimicrobial activity is believed to be associated with the α,β-unsaturated ketone (enone) system within the pyranone ring. The nature and size of the substituent at the C-2 position of the ring have been found to be critical for efficacy, with bulkier substituents often leading to enhanced antibacterial activity.

While the precise signaling pathways affected by this compound are not yet fully elucidated, the proposed mechanism of action for pyranones involves interaction with cellular nucleophiles, such as cysteine residues in essential bacterial enzymes, leading to enzyme inactivation and disruption of cellular processes.

signaling_pathway

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry and promising biological activities. Its efficient synthesis from biomass-derived precursors makes it an attractive target for green chemistry initiatives. Further research into its specific biological targets and mechanisms of action will be crucial for its development as a potential therapeutic agent. This guide provides a foundational understanding of its chemical properties for researchers and professionals in the field of drug discovery and development.

In-Depth Technical Guide to the Spectroscopic Data of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, a versatile heterocyclic compound with significant applications in organic synthesis and drug development. This document is intended to serve as a core reference for the identification, characterization, and quality control of this valuable synthon.

Introduction

This compound (CAS No. 41728-14-7) is a functionalized pyranone derivative that serves as a key chiral building block in the synthesis of a wide range of biologically active molecules, including carbohydrates and pharmaceuticals.[1] Its structure, featuring a hemiacetal and an α,β-unsaturated ketone, provides multiple reactive sites for chemical modification.[1] A thorough understanding of its spectroscopic properties is crucial for its effective utilization in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, obtained from the Spectral Database for Organic Compounds (SDBS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule.

Chemical Shift (δ) [ppm] Multiplicity Integration Assignment
1.34Doublet3H-CH₃
2.40 - 2.80Multiplet2H-CH₂-
3.80Multiplet1HCH-CH₃
4.58Singlet (broad)1H-OH
5.40Doublet1HO-CH-O
6.00Doublet of Doublets1H=CH-CO
6.85Doublet of Doublets1H=CH-CH-CO

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the carbon framework of the molecule.

Chemical Shift (δ) [ppm] Assignment
20.5-CH₃
35.0-CH₂-
75.0CH-CH₃
95.0O-CH-O
128.0=CH-CO
150.0=CH-CH-CO
198.0C=O

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

**Wavenumber (cm⁻¹) **Intensity Assignment
3400Strong, BroadO-H Stretch
2980, 2940MediumC-H Stretch (Aliphatic)
1680StrongC=O Stretch (α,β-unsaturated ketone)
1620MediumC=C Stretch
1250StrongC-O Stretch
1050StrongC-O Stretch

Table 3: Infrared (IR) Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Relative Intensity (%) Assignment
12825[M]⁺ (Molecular Ion)
11315[M - CH₃]⁺
10040[M - CO]⁺
85100[M - CH₃ - CO]⁺
5780
4395

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly onto the ATR crystal.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

  • Data Acquisition and Analysis: Record the mass spectrum, which plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Sample Pure Compound: 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Verified Structure of 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Synthetic Origins of a Versatile Chiral Building Block: 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial chiral building block for the asymmetric synthesis of a wide array of biologically active natural products, pharmaceuticals, and carbohydrates. While the pyranone structural motif is found in numerous natural products, extensive research indicates that this compound is not a known naturally occurring compound. Instead, its utility lies in its efficient chemical and enzymatic synthesis, which provides access to valuable and complex molecules. This guide details the primary synthetic routes to this versatile synthon, its chemical properties, and its applications in the synthesis of antimicrobial agents.

Introduction: A Synthetic Gateway to Bioactive Molecules

This compound (CAS 41728-14-7) is a substituted pyranone recognized for its highly functionalized and versatile structure.[1] Its molecular framework, featuring an α,β-unsaturated ketone system and a hemiacetal group, offers multiple reactive sites for a variety of chemical transformations.[1] This has made it an invaluable tool in the synthesis of complex molecules, including monosaccharides and disaccharides.[1]

A significant application of this compound and its derivatives is in the field of antimicrobial research. Studies have demonstrated that derivatives of 6-hydroxy-2H-pyran-3(6H)-one exhibit potent activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus species.[1] The antimicrobial efficacy is attributed to the α,β-enone system, with the nature and size of substituents at the C-2 position playing a critical role in its activity.[1]

This guide provides a comprehensive overview of the key synthetic methodologies for obtaining this compound, focusing on the widely employed Achmatowicz rearrangement and enzymatic synthesis approaches.

Synthetic Methodologies

The synthesis of this compound is a well-researched area, with a focus on developing sustainable and stereoselective methods.

The Achmatowicz Rearrangement

A cornerstone in the synthesis of this compound is the Achmatowicz rearrangement. This chemical transformation involves the oxidative rearrangement of furfuryl alcohols, which can be derived from renewable biomass sources.[1] This sustainable approach aligns with the principles of green chemistry.[1]

The general workflow for the Achmatowicz rearrangement is depicted below:

Achmatowicz_Rearrangement cluster_reactants Reactants cluster_process Process cluster_product Product Furfuryl_Alcohol Furfuryl Alcohol (from biomass) Rearrangement Achmatowicz Rearrangement Furfuryl_Alcohol->Rearrangement Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Rearrangement Pyranone 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one Rearrangement->Pyranone

Caption: General workflow of the Achmatowicz rearrangement for the synthesis of this compound.

Experimental Protocol: A Representative Achmatowicz Rearrangement

While specific reaction conditions can vary, a general protocol for the Achmatowicz rearrangement is as follows:

  • Dissolution: The starting furfuryl alcohol is dissolved in a suitable solvent, such as dichloromethane (B109758) or a mixture of acetone (B3395972) and water.

  • Addition of Oxidant: A solution of an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst, is added dropwise to the cooled solution of the furfuryl alcohol.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched, and the organic layer is washed sequentially with a reducing agent solution (e.g., sodium sulfite), a basic solution (e.g., sodium bicarbonate), and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica (B1680970) gel.

Enzymatic Synthesis

Biotransformation offers a highly stereoselective route to this compound. The "enzymatic Achmatowicz reaction" utilizes enzymes to catalyze the oxidative rearrangement of furfuryl alcohols, often with high enantioselectivity.[1]

A notable example is a cascade reaction involving an alcohol oxidase and a chloroperoxidase, which can produce (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one with a high yield and enantioselectivity.[1] Laccase enzymes, in the presence of a mediator like TEMPO and aerial oxygen, have also been successfully employed.[1]

The workflow for a typical enzymatic synthesis is outlined below:

Enzymatic_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Furfuryl_Alcohol Furfuryl Alcohol Biotransformation Enzymatic Oxidative Rearrangement Furfuryl_Alcohol->Biotransformation Enzyme_System Enzyme System (e.g., Alcohol Oxidase, Chloroperoxidase) Enzyme_System->Biotransformation Enantiopure_Pyranone Enantiopure 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one Biotransformation->Enantiopure_Pyranone

Caption: General workflow for the enzymatic synthesis of enantiopure this compound.

Experimental Protocol: A General Enzymatic Synthesis

  • Buffer Preparation: A suitable buffer solution is prepared to maintain the optimal pH for the enzymes.

  • Enzyme and Substrate Addition: The enzymes (e.g., alcohol oxidase and chloroperoxidase) and the furfuryl alcohol substrate are added to the buffer.

  • Incubation: The reaction mixture is incubated at a controlled temperature with agitation to ensure proper mixing and aeration.

  • Reaction Monitoring: The conversion of the substrate to the product is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).

  • Extraction: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.

  • Purification: The organic extracts are combined, dried, and the solvent is evaporated. The resulting product is then purified using column chromatography.

Quantitative Data from Synthetic Routes

The yield and enantiomeric excess of this compound are highly dependent on the specific synthetic method and reaction conditions employed.

Synthetic MethodKey Reagents/EnzymesReported YieldEnantiomeric Excess (ee)Reference
Enzymatic CascadeAlcohol Oxidase, Chloroperoxidase66%High (for 2R enantiomer)[1]

Conclusion

This compound stands out as a synthetically accessible and highly valuable chiral synthon. While it does not have a known natural origin, its efficient production through chemical and enzymatic methods, particularly from biomass-derived precursors, underscores its importance in sustainable chemistry. The continued development of novel synthetic routes to this pyranone derivative will undoubtedly facilitate the discovery and development of new therapeutic agents with improved efficacy.

References

Technical Guide: Synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one from Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a highly functionalized and versatile synthetic building block, crucial for the asymmetric synthesis of pharmaceuticals, carbohydrates, and various biologically active natural products.[1] Its structure, featuring an α,β-unsaturated ketone and a hemiacetal, offers multiple reactive sites for chemical modification.[1] The most prominent and efficient route to this pyranone scaffold is the oxidative rearrangement of biomass-derived furan (B31954) precursors, a transformation known as the Achmatowicz reaction.[2][3] This guide provides an in-depth overview of this key synthetic transformation, including detailed experimental protocols, a comparative data summary, and a visualization of the reaction workflow.

Core Synthesis Pathway: The Achmatowicz Reaction

The Achmatowicz reaction is a powerful oxidative ring expansion that converts a furan, specifically a furfuryl alcohol, into a 6-hydroxy-2H-pyran-3(6H)-one.[2][3][4] This transformation is a cornerstone in carbohydrate and natural product synthesis.[3][4]

The reaction is typically initiated by an oxidizing agent which attacks the furan ring. Reagents such as N-Bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.[3][5] The process begins with the conversion of the furfuryl alcohol, in this case, 1-(furan-2-yl)ethanol (B57011), into a highly reactive intermediate. This is followed by a rearrangement and intramolecular cyclization in the presence of water to yield the final dihydropyranone product.[2][4] The use of NBS is particularly common as it provides a controlled, low-level concentration of bromine, which is effective for initiating the reaction.[6]

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from a furan derivative via the Achmatowicz reaction.

Achmatowicz_Reaction Start 1-(Furan-2-yl)ethanol (Starting Material) Process Oxidative Rearrangement Start->Process  NBS, THF/H₂O, 0°C to RT   Product 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one (Final Product) Process->Product  Work-up & Extraction   Purification Purification (Column Chromatography) Product->Purification

Caption: General workflow of the Achmatowicz reaction.

Comparative Data of Synthetic Protocols

The synthesis of 6-hydroxy-2H-pyran-3(6H)-ones can be achieved through various methods, including classic chemical oxidation and modern biocatalytic approaches. The choice of method impacts yield, stereoselectivity, and environmental footprint.

Starting MaterialKey Reagents / CatalystSolvent(s)YieldNotesReference
1-(Furan-2-yl)ethanolN-Bromosuccinimide (NBS)THF / WaterGoodStandard lab protocol for racemic product.[3]
Furfuryl alcoholAlcohol Oxidase, ChloroperoxidaseAqueous Buffer66%Enzymatic cascade offers high selectivity.[7][8]
(5-Alkylfuran-2-yl)carbinolsLaccase, TEMPO, Aerial O₂Aqueous Bufferup to 90%Chemoenzymatic "green" alternative.[8]
2-Chloro-1-(furan-2-yl)ethanolm-CPBANot Specified70%Good yield for halogenated derivatives.[8]
Furfuryl alcoholBromine, Methanol, then H₂SO₄Methanol, WaterGoodThe original Achmatowicz protocol.[2]

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound using a common laboratory procedure based on the Achmatowicz reaction.[3]

Protocol: Synthesis via NBS Oxidation

Objective: To synthesize this compound from 1-(furan-2-yl)ethanol using N-Bromosuccinimide (NBS).[3]

Materials:

  • 1-(Furan-2-yl)ethanol (1.0 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)[3]

  • Tetrahydrofuran (B95107) (THF)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(furan-2-yl)ethanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and deionized water.[3]

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.[3]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over a period of 15 minutes. It is critical to monitor the internal temperature and ensure it remains below 5 °C during the addition.[3]

  • Reaction Progression: Stir the reaction mixture vigorously at 0 °C for 1 hour. After 1 hour, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.[3]

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH of the aqueous phase is approximately neutral (pH ~7). This step neutralizes acidic byproducts.[3]

  • Removal of Excess Bromine: Add 10% aqueous Na₂S₂O₃ solution to the mixture. This will react with and consume any residual bromine or active bromine species, indicated by the disappearance of any orange/yellow color.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (EtOAc).[3]

  • Washing and Drying: Combine the organic layers and wash them once with brine. Dry the combined organic phase over anhydrous MgSO₄.[3]

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure this compound.[3]

Conclusion

The Achmatowicz reaction remains a highly effective and synthetically valuable method for converting readily available furan derivatives into functionalized pyranones. While traditional methods using reagents like NBS are robust and widely used, emerging chemoenzymatic and biocatalytic strategies offer greener, more selective alternatives.[8] The choice of protocol allows researchers to tailor the synthesis based on requirements for stereocontrol, scale, and sustainability, underscoring the versatility of this transformation in modern organic synthesis and drug development.

References

An In-depth Technical Guide to the Biological Activity of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a heterocyclic organic compound belonging to the pyranone class.[1] This molecule is a versatile chiral building block in the asymmetric synthesis of various biologically active natural products, pharmaceuticals, and carbohydrates.[1] Its structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, provides multiple reactive sites, making it a valuable synthon in organic synthesis.[1] Primarily synthesized via the Achmatowicz rearrangement of furan (B31954) precursors derived from biomass, this compound aligns with the principles of green chemistry.[1] This guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on its antimicrobial, cytotoxic, and potential anti-inflammatory and antioxidant properties.

Biological Activities

The biological activities of this compound and its derivatives are a subject of growing interest. The primary reported activity is antimicrobial, particularly against Gram-positive bacteria. While data on the parent compound is limited, studies on its derivatives provide significant insights into its therapeutic potential.

Antimicrobial Activity

Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species.[1] The α,β-enone system within the pyranone structure is considered essential for this antimicrobial activity.[2] Structure-activity relationship (SAR) studies indicate that the nature and bulkiness of substituents at the C-2 and C-6 positions significantly influence the antibacterial efficacy, with bulkier substituents often leading to greater activity.[2]

Table 1: Quantitative Antimicrobial Activity Data for Derivatives of this compound

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56[2]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[2]
Cytotoxic Activity

Table 2: Cytotoxicity Data for Structurally Related Pyranone Derivatives

Compound Class/ReferenceCompound IDTarget Cell LineIC50 (µM)Reference
Pyrano[3,2-c]pyridine Formimidate5HepG-2 (Liver Carcinoma)3.4 ± 0.3
Pyrano[3,2-c]pyridine Formimidate5HCT-116 (Colon Carcinoma)5.2 ± 0.1
Pyrano[3,2-c]pyridine Formimidate5MCF-7 (Breast Carcinoma)1.4 ± 0.6
5-Oxo-dihydropyranopyran4jMCF-7 (Breast Carcinoma)26.6
5-Oxo-dihydropyranopyran4iMCF-7 (Breast Carcinoma)34.2
4H-Pyran4dHCT-116 (Colon Carcinoma)75.10
Anti-inflammatory and Antioxidant Potential

The broader class of pyranone-containing compounds has been explored for anti-inflammatory and antioxidant activities. These activities are often linked to the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, and the ability to scavenge free radicals. A study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a structurally related compound, has shown that the enol structure is a key factor for its antioxidant activity. While direct quantitative data for this compound is not currently available, the shared structural motifs suggest it may possess similar properties.

Mechanisms of Action

The primary mechanism of antimicrobial action for 6-hydroxy-2H-pyran-3(6H)-one derivatives is attributed to the α,β-enone system. This electrophilic Michael acceptor can react with nucleophilic residues, such as cysteine in bacterial enzymes, leading to enzyme inactivation and disruption of cellular processes.

For potential anti-inflammatory effects, related pyranone compounds have been shown to inhibit the production of pro-inflammatory mediators. This is often achieved by interfering with signaling cascades like the NF-κB and MAPK pathways, which are central regulators of inflammation.

G cluster_antimicrobial Antimicrobial Mechanism Pyranone This compound (α,β-enone system) Thiol Nucleophilic residues in bacterial enzymes (e.g., Cysteine) Pyranone->Thiol Michael Addition Inactivation Enzyme Inactivation Thiol->Inactivation Disruption Disruption of Cellular Processes Inactivation->Disruption

Antimicrobial mechanism of pyranones.

G cluster_anti_inflammatory Potential Anti-inflammatory Signaling Pathway cluster_nucleus Potential Anti-inflammatory Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK Pyranone Pyranone Derivative Pyranone->IKK Inhibition IkB IκB IKK->IkB Phosphorylation IKK->IkB NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes

Inhibition of the NF-κB pathway.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Achmatowicz rearrangement of furfuryl alcohol.

Materials:

Procedure:

  • Dissolve furfuryl alcohol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

G Start Furfuryl Alcohol in DCM at 0°C Step1 Add m-CPBA Start->Step1 Step2 Stir at RT (2-4h) Step1->Step2 Step3 Quench (Na2S2O3) Step2->Step3 Step4 Wash (NaHCO3, Brine) Step3->Step4 Step5 Dry (MgSO4) & Concentrate Step4->Step5 Step6 Purify (Column Chromatography) Step5->Step6 End 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one Step6->End

Synthesis workflow.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant antimicrobial activity, particularly against Gram-positive bacteria. The pyranone scaffold also shows potential for the development of cytotoxic agents. While the anti-inflammatory and antioxidant activities are less explored for the core compound, related structures suggest these as promising avenues for future research.

Further investigation is warranted to:

  • Determine the specific MIC and IC50 values of this compound against a broader range of microbial strains and cancer cell lines.

  • Elucidate the detailed molecular mechanisms underlying its biological activities.

  • Quantify its anti-inflammatory and antioxidant properties through dedicated assays.

  • Explore the in vivo efficacy and safety of this compound and its optimized derivatives.

This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile pyranone.

References

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one: A Versatile Chiral Building Block for Drug Discovery and Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a highly functionalized heterocyclic organic compound that has emerged as a critical chiral building block in modern organic synthesis.[1] Its unique structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, provides multiple reactive sites for a diverse array of chemical transformations. This versatility makes it an invaluable precursor for the asymmetric synthesis of a wide range of biologically active molecules, including pharmaceuticals, complex natural products, and carbohydrates.[1] The strategic importance of this pyranone derivative lies in its ability to introduce chirality and complex oxygenation patterns, which are common motifs in many drug candidates and natural products with therapeutic potential. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValue
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol [2]
CAS Number 41728-14-7[2]
Appearance Typically a colorless to yellow oil
IUPAC Name 2-hydroxy-6-methyl-2H-pyran-5-one[2]

Enantioselective Synthesis

The utility of this compound as a chiral building block is contingent on the ability to synthesize it in an enantiomerically pure form. Several methodologies have been developed to achieve this, with the Achmatowicz rearrangement of a chiral precursor being a cornerstone approach.

Asymmetric Synthesis via Achmatowicz Rearrangement of (S)-1-(Furan-2-yl)ethanol

A robust and well-documented method for the preparation of (2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one involves the oxidative rearrangement of the readily available chiral precursor, (S)-1-(Furan-2-yl)ethanol.[3]

Experimental Protocol: [3]

  • Materials: (S)-1-(Furan-2-yl)ethanol, Tetrahydrofuran (THF), Water, Sodium bicarbonate (NaHCO₃), Sodium acetate (B1210297) trihydrate (NaOAc·3H₂O), N-Bromosuccinimide (NBS).

  • Procedure:

    • A solution of (S)-1-(Furan-2-yl)ethanol (1.0 equiv) in a 3:1 mixture of THF and water is prepared in a two-necked Erlenmeyer flask equipped with a thermometer and a magnetic stir bar.

    • The solution is cooled to approximately 1°C in an ice-water bath.

    • Solid sodium bicarbonate (2.0 equiv) and sodium acetate trihydrate (1.0 equiv) are added sequentially.

    • N-Bromosuccinimide (1.05 equiv) is added in portions over 10-15 minutes, maintaining the internal temperature below 5°C.

    • The reaction mixture is stirred at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

    • The aqueous layer is saturated with solid sodium chloride and extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Quantitative Data:

PrecursorProductReagentsYieldEnantiomeric Purity
(S)-1-(Furan-2-yl)ethanol(2S, 6R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-oneNBS, NaHCO₃, NaOAc·3H₂OTypically >70%High (dependent on precursor's ee)
Enzymatic and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral this compound.

  • Enzymatic Kinetic Resolution: Lipases can be employed to resolve a racemic mixture of the corresponding furfuryl alcohol precursor through enantioselective acylation. The acylated enantiomer can then be separated from the unreacted alcohol, which can be subsequently subjected to the Achmatowicz rearrangement.

  • Enzymatic Achmatowicz Reaction: A cascade reaction involving an alcohol oxidase and a chloroperoxidase can directly convert furfuryl alcohol to (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one with high enantioselectivity and a reported yield of 66%.[1] Another chemoenzymatic route utilizes laccase enzymes in the presence of a mediator like TEMPO.[1]

Quantitative Data for Enzymatic Methods:

MethodEnzyme SystemProductYieldEnantiomeric Excess (ee)
Enzymatic CascadeAlcohol oxidase and chloroperoxidase(2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one66%[1]High[1]
Not specifiedNot specified(2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one-99%[1]

Applications in Drug Development and Complex Synthesis

The rich functionality of this compound makes it a versatile intermediate for the synthesis of a variety of biologically active molecules.

Synthesis of Monosaccharides

This chiral pyranone is a valuable precursor for the de novo synthesis of monosaccharides.[1][4] The hemiacetal and the α,β-unsaturated ketone functionalities can be stereoselectively manipulated to introduce the required stereocenters of various sugars.

Synthesis_of_Monosaccharides start 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one step1 Stereoselective Reduction (e.g., NaBH4) start->step1 intermediate1 Allylic Alcohol Intermediate step1->intermediate1 step2 Diastereoselective Dihydroxylation (e.g., OsO4) intermediate1->step2 product Monosaccharide Precursor step2->product

Synthetic pathway to monosaccharide precursors.
Antimicrobial Agents

Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species.[1][5] The α,β-enone system is crucial for this antimicrobial activity, and the nature of the substituents at the C-2 position can be modulated to enhance potency.[1][5] For instance, bulkier substituents at C-2 have been associated with greater antibacterial activity.[5]

Antimicrobial_Activity core This compound (Chiral Building Block) modification Functional Group Modification at C-2 core->modification derivative Pyranone Derivative modification->derivative target Gram-Positive Bacteria (e.g., S. aureus) derivative->target Inhibition activity Antimicrobial Activity target->activity

References

An In-depth Technical Guide to 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one (CAS 41728-14-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one (CAS 41728-14-7). This versatile heterocyclic compound serves as a valuable chiral building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via the Achmatowicz rearrangement, and explores its primary application as an antimicrobial agent. The guide includes quantitative data on its biological activity, a discussion of its mechanism of action, and relevant spectroscopic data for its characterization.

Chemical and Physical Properties

This compound is a functionalized pyranone derivative. Its structure, featuring a hemiacetal and an α,β-unsaturated ketone, makes it a highly reactive and useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41728-14-7-
Molecular Formula C₆H₈O₃-
Molecular Weight 128.13 g/mol -
Appearance Yellow oil (may be isolated as a light yellow solid)[1][2]
Solubility Soluble in water, though stability in aqueous solutions can be an issue. Soluble in common organic solvents like dichloromethane (B109758).[3]
Stability Can be unstable in aqueous solutions, potentially hydrolyzing to its open-chain form, 5-hydroxy-4-oxo-2-pentenal. Stability is improved in neutral or slightly alkaline conditions.[3]

Table 2: Spectroscopic Data for Characterization

TechniqueData
¹H NMR Predicted chemical shifts are based on analogous structures.
¹³C NMR Predicted chemical shifts are based on analogous structures.
Infrared (IR) Characteristic peaks for O-H, C=O (ketone), and C=C (alkene) functional groups are expected.
Mass Spectrometry Molecular ion peak (M+) at m/z = 128.13.

Synthesis

The most common and efficient method for the synthesis of this compound is the Achmatowicz rearrangement of the corresponding furfuryl alcohol.

Experimental Protocol: Achmatowicz Rearrangement

This protocol describes the oxidation of 2-furyl-ethanol to this compound.

Materials:

  • 2-Furyl-ethanol

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-furyl-ethanol (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Dissolve m-CPBA (1.1 equivalents) in dichloromethane and add it dropwise to the cooled solution of the furfuryl alcohol over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a yellow oil.

G 2-Furyl-ethanol 2-Furyl-ethanol Reaction_Vessel Reaction_Vessel 2-Furyl-ethanol->Reaction_Vessel Dissolve in DCM Work-up Work-up Reaction_Vessel->Work-up Quench and Neutralize m-CPBA m-CPBA m-CPBA->Reaction_Vessel Add dropwise at 0 C Extraction Extraction Work-up->Extraction Separate layers Purification Purification Extraction->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Biological Activity and Uses

The primary reported biological activity of derivatives of this compound is their antimicrobial effect, particularly against Gram-positive bacteria.

Antimicrobial Activity

Derivatives of this pyranone have shown significant activity against pathogenic bacteria such as Staphylococcus aureus and Streptococcus species.[4] The antimicrobial efficacy is attributed to the α,β-unsaturated ketone moiety, which is a key structural feature for its biological action. The nature and size of the substituents at the C-2 and C-6 positions of the pyranone ring can significantly influence the antimicrobial potency.[4]

Table 3: Antimicrobial Activity of this compound Derivatives

DerivativeTarget OrganismMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 259231.56[4]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[4]
Mechanism of Action

The antimicrobial mechanism of pyranones containing an α,β-unsaturated ketone is believed to involve multiple targets within the bacterial cell. The electrophilic β-carbon of the enone system can react with nucleophilic residues (such as cysteine) in bacterial proteins and enzymes via a Michael addition reaction. This can lead to the inhibition of essential cellular processes.

Some proposed mechanisms include:

  • Membrane Disruption: The compound may interact with and disrupt the integrity of the bacterial cell membrane.[5]

  • Enzyme Inhibition: It can inhibit key enzymes involved in vital metabolic pathways, such as fatty acid synthesis.[5]

G cluster_bacterium Bacterial Cell Pyranone Pyranone Cell_Membrane Cell Membrane Pyranone->Cell_Membrane Disruption Essential_Enzymes Essential Enzymes (e.g., Fatty Acid Synthase) Pyranone->Essential_Enzymes Inhibition via Michael Addition Cellular_Processes Cellular Processes Cell_Membrane->Cellular_Processes Essential_Enzymes->Cellular_Processes Cell_Death Cell Death Cellular_Processes->Cell_Death Disruption of

Caption: Proposed antimicrobial mechanism of action.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of pyranone derivatives against Staphylococcus aureus.

Materials:

  • Pyranone derivative stock solution (in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 h) culture plate, select 3-5 colonies of S. aureus and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Perform serial two-fold dilutions of the pyranone derivative stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the drug dilutions.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

G Bacterial_Culture S. aureus Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of Pyranone Derivative Drug_Dilution->Inoculation Incubation Incubate at 35 C Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Applications in Drug Development and Research

This compound and its analogues are valuable scaffolds in medicinal chemistry and drug discovery. Their utility stems from:

  • Chiral Building Blocks: They serve as versatile starting materials for the asymmetric synthesis of complex natural products and novel pharmaceutical agents.

  • Lead Compounds for Antimicrobials: The demonstrated antimicrobial activity of its derivatives makes this scaffold a promising starting point for the development of new antibiotics to combat drug-resistant bacteria.

  • Probes for Chemical Biology: The reactive enone functionality can be exploited to design chemical probes for identifying novel biological targets.

Conclusion

This compound is a synthetically accessible and highly functionalized molecule with significant potential in organic synthesis and medicinal chemistry. Its role as a precursor to potent antimicrobial agents highlights its importance in the ongoing search for new therapeutics. Further research into the specific molecular targets and signaling pathways affected by this class of compounds will be crucial for the rational design of next-generation drugs based on the pyranone scaffold.

References

The Pivotal Role of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one in the Synthesis of Biologically Active Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the stereoselective synthesis of a diverse array of natural products.[1] Its rigid pyranone scaffold, endowed with multiple chiral centers and reactive functional groups—a hemiacetal, an α,β-unsaturated ketone, and a methyl-substituted stereocenter—renders it a privileged chiral building block for constructing complex molecular architectures.[1] This technical guide provides an in-depth exploration of the synthesis and utility of this versatile synthon, with a focus on its application in the total synthesis of notable natural products. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways are presented to serve as a comprehensive resource for professionals in the field of organic synthesis and drug discovery.

The strategic importance of this compound and its analogues lies in their efficient preparation from readily available, often biomass-derived, furan (B31954) precursors via the celebrated Achmatowicz rearrangement.[1] This oxidative ring expansion provides a powerful and convergent entry point to the pyranone core, which can then be elaborated into a variety of natural product classes, including monosaccharides, disaccharides, and polyketides with significant biological activities, such as antimicrobial and anticancer properties.[1]

Stereoselective Synthesis of the Pyranone Core

The enantioselective synthesis of this compound is paramount for its application in asymmetric synthesis. Various methodologies have been developed to access this chiral building block with high stereocontrol. A selection of these methods, along with their reported efficiencies, is summarized below.

MethodCatalyst/Key ReagentProductEnantiomeric Excess (ee)Yield
Asymmetric Alkylation & Oxidation(-)-MIB, Organozinc, NBSEnantioenriched Pyranones>90%46-77%
Enzymatic SynthesisAlcohol oxidase, Chloroperoxidase(2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one99%66%
Kinetic ResolutionSharpless-Katsuki catalyst, TBHPOptically Active Pyranone>99% (for unreacted alcohol)47% (for unreacted alcohol)

Application in Natural Product Synthesis

The utility of this compound as a chiral precursor is exemplified in the total synthesis of several biologically active natural products. This section highlights its application in the synthesis of (+)-Passifetilactones, (+)-Goniothalamin, and (-)-Pironetin.

Total Synthesis of (+)-Passifetilactones A-C

The cytotoxic natural products, (+)-passifetilactones A-C, have been synthesized in an enantio- and diastereoselective manner starting from furan-based building blocks. A key step in this synthesis is the NBS-mediated Achmatowicz rearrangement to construct the α-hydroxy-δ-pyrone core.

G Furan Furan Precursor FurylAlcohol (S)-1-(Furan-2-yl)alkanol Furan->FurylAlcohol 1. Grignard Addition 2. CBS Reduction Pyranone (2S)-6-Hydroxy-2-alkyl-2H-pyran-3(6H)-one FurylAlcohol->Pyranone NBS, NaHCO3, NaOAc (Achmatowicz Rearrangement) PassifetilactoneB (+)-Passifetilactone B Pyranone->PassifetilactoneB Ir-catalyzed Redox Isomerization PassifetilactoneC (+)-Passifetilactone C PassifetilactoneB->PassifetilactoneC Dehydroxylation PassifetilactoneA (+)-Passifetilactone A PassifetilactoneB->PassifetilactoneA Further Elaboration G PyranoneDerivative This compound Derivative AllylAlcohol Allylic Alcohol Intermediate PyranoneDerivative->AllylAlcohol Stereoselective Reduction (e.g., NaBH4, CeCl3) StyrylLactone (+)-Goniothalamin AllylAlcohol->StyrylLactone Wittig Olefination G Goniothalamin Goniothalamin CellularStress Cellular Stress (DNA Damage, ROS) Goniothalamin->CellularStress p53 p53 Upregulation CellularStress->p53 Mitochondria Mitochondria p53->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Pironetin Pironetin AlphaTubulin α-Tubulin Pironetin->AlphaTubulin CovalentBond Covalent Bond Formation (with Cys316) AlphaTubulin->CovalentBond ConformationalChange Perturbation of T7 loop and H8 helix CovalentBond->ConformationalChange MicrotubuleInhibition Inhibition of Microtubule Formation ConformationalChange->MicrotubuleInhibition CellCycleArrest Cell Cycle Arrest & Apoptosis MicrotubuleInhibition->CellCycleArrest

References

A Technical Guide to the Antimicrobial Properties of Substituted Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyranones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2] Their structural versatility allows for the synthesis of a diverse library of derivatives, making them promising scaffolds for the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance.[3] This guide provides an in-depth overview of the antimicrobial properties of various substituted pyranones, focusing on quantitative data, detailed experimental protocols, and the logical workflow of their evaluation.

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted pyranones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[4] The following tables summarize the MIC values for various pyranone derivatives against a panel of clinically relevant bacterial and fungal strains.

Table 1: Antibacterial Activity of Substituted Pyranone Derivatives (MIC in µg/mL)

Compound Class/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Pseudopyronines
Pseudopyronine A6.252-16--[5]
Pseudopyronine B0.1562-16--[5]
Pseudopyronine C0.39---[5]
Amide Derivatives
Pyran-4(1H)-one Amides>512->512>512[4][6]
4(1H)-Pyridinone Amides128 - >512->512>512[4][6]
Pyrano[4,3-b]pyran Derivatives
Compound Series 4a-i-Active--[7]
Spiro-4H-pyran Derivatives
Compound Series (1-6)d64 - 256-128 - 512256 - 512[8]

Note: A hyphen (-) indicates that data was not provided in the cited sources.

Table 2: Antifungal Activity of Substituted Pyranone Derivatives (MIC in µg/mL)

Compound Class/DerivativeCandida albicansAspergillus fumigatusCandida kruseiCandida parapsilosisReference
Pyrano[4,3-b]pyran Derivatives ActiveActive--[7]
Amide Derivatives 128-128128[4][6]
4H-Pyran Schiff Bases Poor Activity---[9]
Styrylpyrones 625 (Moderate)---[10]

Note: "Active" indicates that the compounds showed inhibitory effects, but specific MIC values were not detailed in the abstract. A hyphen (-) indicates data was not provided.

Experimental Protocols

The evaluation of antimicrobial activity is paramount in the discovery of new agents. The most common methods employed for pyranone derivatives are the broth microdilution and agar (B569324) diffusion assays.

Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC) of a compound.[11] It involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[4][8]

Protocol:

  • Preparation of Stock Solution: Dissolve the synthesized pyranone compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1024 µg/mL).[8]

  • Inoculum Preparation: Inoculate microbial colonies into a liquid medium (e.g., Luria Broth) and incubate until the culture reaches a specific turbidity, equivalent to the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[11]

  • Serial Dilution: Add a defined volume of sterile broth (e.g., Mueller-Hinton Broth) to each well of a 96-well microplate.[8] Transfer a volume of the compound stock solution to the first well and perform serial two-fold dilutions across the plate to achieve a range of concentrations (e.g., 512 to 0.5 µg/mL).[4]

  • Inoculation: Add a standardized volume of the prepared microbial suspension to each well. The final inoculum density should be approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.[4]

  • Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth with solvent, no inoculum) to ensure medium sterility and lack of solvent toxicity.[8]

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria and up to 48 hours for fungi.[9][12]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that shows no visible turbidity or growth.[4]

Agar Well/Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is based on the diffusion of the test compound from a disk or well through a solid agar medium seeded with the target microorganism.[11]

Protocol:

  • Plate Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution method. Uniformly spread the inoculum over the surface of an agar plate (e.g., Mueller-Hinton Agar).[11]

  • Compound Application:

    • Disk Diffusion: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound and place them on the agar surface.[8]

    • Well Diffusion: Create wells in the agar using a sterile borer and add a specific volume of the test compound solution into each well.[12]

  • Incubation: Incubate the plates at 37°C for 24 hours.[11][13]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is prevented). A larger zone diameter corresponds to higher antimicrobial activity.[13]

Workflow and Mechanistic Overview

While the precise signaling pathways for the antimicrobial action of most substituted pyranones are still under investigation, some studies suggest that their mode of action may involve selective membrane disruption.[5] The general workflow for identifying and characterizing these compounds follows a structured path from synthesis to biological evaluation.

drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening synthesis Synthesis of Substituted Pyranones purification Purification & Characterization (NMR, IR, MS) synthesis->purification primary_screening Primary Screening (e.g., Agar Diffusion) purification->primary_screening mic_determination Quantitative Analysis (Broth Microdilution for MIC) primary_screening->mic_determination Active Compounds moa Mechanism of Action Studies mic_determination->moa mic_determination->moa toxicity Cytotoxicity Assays mic_determination->toxicity in_vivo In Vivo Efficacy (Animal Models) moa->in_vivo

Caption: General workflow for the discovery of antimicrobial pyranones.

The experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is a critical component of this workflow.

mic_workflow cluster_plate 96-Well Microplate Setup prep_compound Prepare Pyranone Stock Solution serial_dilute Perform 2-Fold Serial Dilutions prep_compound->serial_dilute prep_inoculum Prepare Standardized Microbial Inoculum add_inoculum Add Inoculum to Each Well prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate Plate (24-48h at 37°C) add_inoculum->incubate controls Setup Positive & Negative Controls controls->incubate read_results Visually Inspect for Growth & Determine MIC incubate->read_results

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

Substituted pyranones represent a valuable and promising class of heterocyclic compounds in the search for new antimicrobial agents. The available data demonstrates that specific substitutions on the pyranone core can lead to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[7] The amide derivatives and naturally occurring pseudopyronines, in particular, have shown significant inhibitory potential.[4][5]

Future research should focus on elucidating the precise mechanisms of action and exploring the structure-activity relationships (SAR) to design and synthesize more potent and selective derivatives. Advanced studies, including cytotoxicity assays against human cell lines and in vivo efficacy tests in animal models, will be crucial steps in translating these promising laboratory findings into clinically viable therapeutic agents.[2][14] The continued exploration of the pyranone scaffold is a critical endeavor in the global fight against infectious diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one via Achmatowicz Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, a versatile chiral building block, utilizing the Achmatowicz rearrangement. This pyranone derivative is a valuable synthon in the asymmetric synthesis of biologically active natural products, pharmaceuticals, and carbohydrates.[1]

Introduction

The Achmatowicz rearrangement is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.[2][3] This reaction provides an efficient route to highly functionalized pyranone structures that are otherwise difficult to access.[2][3] The resulting this compound, with its α,β-unsaturated ketone system and hemiacetal group, offers multiple reactive sites for diverse chemical transformations.[1] Its derivatives have shown potent antimicrobial activity against Gram-positive bacteria.[1]

This document outlines the key synthetic strategies, including protocols using N-Bromosuccinimide (NBS) and meta-Chloroperoxybenzoic acid (m-CPBA) as oxidizing agents.

Reaction Mechanism and Workflow

The general mechanism of the Achmatowicz rearrangement involves the oxidation of a furfuryl alcohol, leading to an oxidative ring expansion and the formation of the dihydropyranone product.

Achmatowicz_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Furfuryl_Alcohol Furfuryl Alcohol Oxidized_Intermediate Oxidized Intermediate Furfuryl_Alcohol->Oxidized_Intermediate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., NBS, m-CPBA) Oxidizing_Agent->Oxidized_Intermediate Solvent Solvent (e.g., THF/H₂O) Solvent->Oxidized_Intermediate Pyranone This compound Oxidized_Intermediate->Pyranone Rearrangement

Caption: General reaction scheme of the Achmatowicz rearrangement.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. The starting material for these protocols is (S)-1-(Furan-2-yl)ethanol, which can be synthesized via asymmetric reduction of 2-acetylfuran.[4]

Protocol 1: Achmatowicz Rearrangement using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure described in Organic Syntheses.[4]

Materials:

  • (S)-1-(Furan-2-yl)ethanol

  • Tetrahydrofuran (THF)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium acetate (B1210297) trihydrate (NaOAc·3H₂O)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve crude (S)-1-(Furan-2-yl)ethanol (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to approximately 0 °C using an ice-water bath.

  • Add solid NaHCO₃ (2.0 equiv) and NaOAc·3H₂O (1.0 equiv) to the solution.

  • Slowly add solid NBS (1.05 equiv) in portions over 10-15 minutes, maintaining the temperature below 5 °C.

  • Stir the resulting mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Achmatowicz Rearrangement using m-CPBA

This protocol is an alternative method using m-CPBA as the oxidizing agent.[2][5]

Materials:

  • 2-Chloro-1-(furan-2-yl)ethanol (as a representative furfuryl alcohol)

  • Dichloromethane (CH₂Cl₂)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-chloro-1-(furan-2-yl)ethanol (1.0 equiv) in CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.1 equiv) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for approximately 3 hours.

  • Filter the precipitated m-chlorobenzoic acid.

  • Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Achmatowicz rearrangement to synthesize pyranone derivatives.

Starting MaterialOxidizing AgentSolvent SystemReaction TimeTemperatureYield (%)Reference
(S)-1-(Furan-2-yl)ethanolNBSTHF/H₂O (3:1)2 h0 °CNot specified[4]
2-Chloro-1-(furan-2-yl)ethanolm-CPBACH₂Cl₂3 h0 °C70%[5][6]
Furfuryl alcoholBromineMethanolNot specifiedNot specifiedNot specified[7]
2-furylcarbinolsMethyltrioxorhenium (MTO)/H₂O₂Not specifiedNot specifiedNot specifiedup to 98%[1]
1-(2-furyl)propan-1-olrAaeUPO-PaDa-I-H/H₂O₂Citrate buffer (pH 5.5)Not specifiedNot specified82%[8]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start: (S)-1-(Furan-2-yl)ethanol Dissolution Dissolve in THF/H₂O Start->Dissolution Cooling Cool to 0 °C Dissolution->Cooling Addition_of_Bases Add NaHCO₃ and NaOAc·3H₂O Cooling->Addition_of_Bases Addition_of_NBS Add NBS portion-wise Addition_of_Bases->Addition_of_NBS Reaction Stir at 0 °C for 2h Addition_of_NBS->Reaction Quenching Quench with Na₂S₂O₃ Reaction->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product Product: this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The 6-hydroxy-2H-pyran-3(6H)-one scaffold is a key structural motif in numerous biologically active compounds.[1][9] Its derivatives are crucial intermediates in the synthesis of:

  • Carbohydrates and Monosaccharides: The pyranone structure serves as a precursor for the de novo synthesis of monosaccharides.[10]

  • Natural Products: Many natural products with therapeutic potential contain substituted tetrahydropyran (B127337) rings, which can be accessed from these pyranones.[2][3]

  • Antimicrobial Agents: Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have demonstrated significant activity against Gram-positive bacteria.[1]

The versatility of this building block makes it a valuable tool for medicinal chemists and drug development professionals in the exploration of novel therapeutic agents. The replacement of common motifs like morpholine (B109124) with dihydropyran structures has been explored in the development of kinase inhibitors, such as mTOR inhibitors.[11]

Conclusion

The Achmatowicz rearrangement provides a reliable and efficient method for the synthesis of this compound. The protocols outlined in these application notes offer robust procedures for obtaining this valuable chiral building block. The resulting pyranone is a versatile intermediate for the synthesis of a wide range of biologically active molecules, highlighting its importance in drug discovery and development.

References

Application Notes and Protocols for the Asymmetric Synthesis of Biologically Active Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the asymmetric synthesis of biologically active pyranones, a class of heterocyclic compounds with significant pharmacological potential. The methodologies presented focus on achieving high stereoselectivity, a critical aspect in the development of potent and specific therapeutic agents.

Introduction

Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a ketone functional group. They are prevalent scaffolds in a wide array of natural products exhibiting diverse biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. The stereochemistry of these molecules often plays a pivotal role in their biological function. Therefore, the development of efficient asymmetric syntheses to access enantiomerically pure pyranones is a key area of research in medicinal chemistry and drug discovery.

This document outlines detailed experimental protocols for the asymmetric synthesis of three exemplary biologically active pyranones: Pestalotin (B22945), Goniofufurone, and Solanapyrone D. Furthermore, a general protocol for the widely utilized Achmatowicz reaction, a cornerstone in pyranone synthesis, is provided.

Application Note 1: Asymmetric Synthesis of Pestalotin

Biological Activity: Pestalotin is a fungal metabolite known to exhibit gibberellin synergistic activity, making it a target of interest for agricultural applications.

Synthetic Strategy: The presented protocol describes a divergent asymmetric total synthesis of all four diastereomers of pestalotin from a common chiral starting material, (R)-glycidol. The key steps involve a catalytic asymmetric Mukaiyama aldol (B89426) reaction and a hetero-Diels-Alder reaction to establish the stereocenters of the pyranone ring.

Quantitative Data for the Asymmetric Synthesis of Pestalotin Diastereomers
EntryProductKey ReactionYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
1(-)-PestalotinHetero-Diels-Alder7 steps, overall99>99:1
2(+)-EpipestalotinHetero-Diels-Alder7 steps, overall99>99:1
3(+)-PestalotinMitsunobu Inversion9 steps, overall99>99:1
4(-)-EpipestalotinMitsunobu Inversion9 steps, overall99>99:1
Experimental Protocol: Key Steps in the Synthesis of (-)-Pestalotin

1. Synthesis of (S)-2-(benzyloxy)hexanal:

  • To a solution of (R)-glycidol (1.0 g, 13.5 mmol) in dry THF (20 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 0.65 g, 16.2 mmol) portionwise.

  • The mixture is stirred for 30 min at 0 °C, followed by the addition of benzyl (B1604629) bromide (1.9 mL, 16.2 mmol).

  • The reaction is allowed to warm to room temperature and stirred for 12 h.

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding benzyl ether.

  • The resulting ether is then subjected to a Swern oxidation to yield (S)-2-(benzyloxy)hexanal.

2. Eu(fod)3-promoted Hetero-Diels-Alder Reaction:

  • To a solution of (S)-2-(benzyloxy)hexanal (0.5 g, 2.42 mmol) in dry toluene (B28343) (10 mL) at -78 °C is added a solution of Brassard's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) (0.63 g, 3.63 mmol).

  • A solution of Eu(fod)3 (0.12 g, 0.12 mmol) in dry toluene (2 mL) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 4 h.

  • The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product, the pyrone precursor, is purified by flash column chromatography.

3. Debenzylation to afford (-)-Pestalotin:

  • To a solution of the pyrone precursor (0.2 g, 0.55 mmol) in methanol (B129727) (5 mL) is added 10% Pd/C (20 mg).

  • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 h.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to yield (-)-Pestalotin.

Synthetic Workflow for Pestalotin

Pestalotin_Synthesis R_Glycidol (R)-Glycidol Benzyloxyhexanal (S)-2-(Benzyloxy)hexanal R_Glycidol->Benzyloxyhexanal Multi-step Synthesis Pyrone_Precursor Pyrone Precursor Benzyloxyhexanal->Pyrone_Precursor Brassards_Diene Brassard's Diene Brassards_Diene->Pyrone_Precursor Eu(fod)3 Pestalotin (-)-Pestalotin Pyrone_Precursor->Pestalotin H2, Pd/C

Caption: Synthetic pathway to (-)-Pestalotin.

Application Note 2: Asymmetric Synthesis of (+)-Goniofufurone

Biological Activity: Goniofufurone is a natural product isolated from the plant Goniothalamus giganteus and exhibits significant cytotoxic activity against various cancer cell lines.

Synthetic Strategy: The synthesis of (+)-Goniofufurone can be achieved through a stereoselective route starting from a readily available chiral building block. A key step often involves a Wittig-type olefination to construct the carbon backbone, followed by a lactonization to form the pyranone ring.

Quantitative Data for a Representative Synthesis of a Goniofufurone Analog
StepReactionReagentsYield (%)
1Wittig ReactionPh3P=CHCO2Me85
2Lactonizationp-TsOH78
3DeprotectionH2, Pd/C92
Experimental Protocol: Key Steps in Goniofufurone Synthesis

1. Wittig Reaction:

  • To a solution of the starting aldehyde (1.0 mmol) in dry methanol (10 mL) is added methyl (triphenylphosphoranylidene)acetate (1.2 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the α,β-unsaturated ester.

2. Acid-catalyzed Lactonization:

  • A solution of the α,β-unsaturated ester (1.0 mmol) in dry toluene (15 mL) is treated with a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).

  • The mixture is heated to reflux for 6 hours with azeotropic removal of water.

  • The reaction mixture is cooled to room temperature, washed with saturated aqueous NaHCO3 solution and brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by flash column chromatography to yield the pyranone core.

3. Final Deprotection:

  • The protected pyranone (1.0 mmol) is dissolved in ethanol (B145695) (10 mL), and 10% Pd/C (10 mol%) is added.

  • The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours.

  • The catalyst is filtered off, and the solvent is evaporated to give the final goniofufurone analog, which is purified by recrystallization.

Goniofufurone Synthesis Logic

Goniofufurone_Synthesis cluster_0 Backbone Construction cluster_1 Pyranone Formation cluster_2 Final Product Aldehyde Chiral Aldehyde Unsaturated_Ester α,β-Unsaturated Ester Aldehyde->Unsaturated_Ester Wittig_Reagent Wittig Reagent Wittig_Reagent->Unsaturated_Ester Lactonization Lactonization (p-TsOH) Unsaturated_Ester->Lactonization Protected_Goniofufurone Protected Goniofufurone Lactonization->Protected_Goniofufurone Deprotection Deprotection (H2, Pd/C) Protected_Goniofufurone->Deprotection Goniofufurone (+)-Goniofufurone Deprotection->Goniofufurone

Caption: Logical flow of Goniofufurone synthesis.

Application Note 3: Asymmetric Synthesis of Solanapyrone D

Biological Activity: Solanapyrone D is a phytotoxin produced by the fungus Alternaria solani. Its complex structure and biological activity have made it an interesting target for total synthesis.

Synthetic Strategy: The asymmetric synthesis of Solanapyrone D can be accomplished via a highly efficient organocatalytic intramolecular Diels-Alder reaction. This key step establishes the stereochemically rich decalin core of the molecule in a single transformation with high enantioselectivity.

Quantitative Data for the Organocatalytic Diels-Alder Reaction
Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
20CH2Cl2-208592
10CHCl3-108290
20Toluene07588
Experimental Protocol: Organocatalytic Intramolecular Diels-Alder Reaction
  • To a solution of the trienal precursor (0.2 mmol) in the specified solvent (2.0 mL) at the indicated temperature is added the imidazolidinone organocatalyst (20 mol%).

  • The reaction mixture is stirred for 24-48 hours until complete consumption of the starting material is observed by TLC.

  • The reaction is quenched by the addition of saturated aqueous NaHCO3 solution.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.

Solanapyrone D Synthesis Workflow

SolanapyroneD_Workflow start Trienal Precursor step1 Organocatalytic Intramolecular Diels-Alder Imidazolidinone catalyst start->step1 step2 Elaboration of the Aldehyde Wittig Reaction step1->step2 step3 Final modifications Deprotection step2->step3 end Solanapyrone D step3->end

Caption: Workflow for Solanapyrone D synthesis.

General Protocol: The Asymmetric Achmatowicz Reaction

The Achmatowicz reaction is a powerful and widely used method for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from furfuryl alcohols. This oxidative rearrangement can be rendered asymmetric by using a chiral furfuryl alcohol, which can be obtained through various enantioselective methods such as catalytic asymmetric reduction of a furyl ketone.

Reaction Scheme

Achmatowicz_Reaction Furfuryl_Alcohol Chiral Furfuryl Alcohol Pyranone 6-Hydroxy-2H-pyran-3(6H)-one Furfuryl_Alcohol->Pyranone Oxidizing Agent (e.g., NBS, m-CPBA)

Caption: The Achmatowicz Reaction.

Experimental Protocol: Asymmetric Achmatowicz Reaction
  • To a solution of the chiral furfuryl alcohol (1.0 mmol) in a mixture of THF and water (4:1, 10 mL) at 0 °C is added N-bromosuccinimide (NBS) (1.1 mmol) in one portion.

  • The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 2 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate (B1220275) solution.

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 6-hydroxy-2H-pyran-3(6H)-one.

This protocol serves as a general guideline, and the specific reaction conditions, including the choice of oxidizing agent and solvent system, may need to be optimized for different substrates.

Application Notes and Protocols for the Use of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one in Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a highly functionalized and versatile chiral building block crucial for the stereoselective synthesis of carbohydrates.[1] Its pyranone scaffold, featuring both electrophilic and nucleophilic centers, allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of monosaccharides, disaccharides, and other biologically active molecules.[1][2] This document provides detailed application notes and protocols for the synthesis and utilization of this valuable synthon in carbohydrate chemistry.

The primary route to this compound is the Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols, which are often derived from renewable biomass sources.[1] This methodology aligns with the principles of green chemistry.

Synthesis of this compound via Achmatowicz Rearrangement

The Achmatowicz rearrangement is a key method for the synthesis of this compound from 1-(furan-2-yl)ethan-1-ol. This oxidative rearrangement can be achieved through various methods, including chemical oxidation and enzymatic catalysis.

Experimental Protocol: Chemical Oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)

This protocol describes the synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, a derivative of the title compound, from 2-chloro-1-(furan-2-yl)ethanol. The methodology is analogous for the synthesis of this compound from 1-(furan-2-yl)ethan-1-ol.

Materials:

  • 2-chloro-1-(furan-2-yl)ethanol

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 2-chloro-1-(furan-2-yl)ethanol in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one.

Quantitative Data:

ReactantOxidantProductYield
2-chloro-1-(furan-2-yl)ethanolm-CPBA2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one70%

This data is for a closely related analogue and serves as a representative example.

Experimental Protocol: Enzymatic Achmatowicz Rearrangement

A dual-enzyme cascade involving an alcohol oxidase and a chloroperoxidase can be employed for the synthesis of (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one from the corresponding furfuryl alcohol, offering high enantioselectivity.

Quantitative Data:

Starting MaterialEnzymesProductYieldEnantiomeric Excess
Furfuryl alcohol derivativeAlcohol oxidase and Chloroperoxidase(2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one66%High

Application in Monosaccharide Synthesis

This compound serves as a versatile precursor for the synthesis of various monosaccharides. Key transformations include stereoselective reduction of the ketone functionality and subsequent modifications.

Workflow for Monosaccharide Synthesis

G A 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one B Diastereoselective Reduction (e.g., NaBH4) A->B 1. C Allylic Alcohol Intermediate B->C 2. D Protecting Group Introduction C->D 3. E Protected Pyranose Derivative D->E 4. F Further Functionalization (e.g., Dihydroxylation) E->F 5. G Monosaccharide (e.g., alpha-manno-pyranoside) F->G 6.

Caption: General workflow for monosaccharide synthesis.

Experimental Protocol: Diastereoselective Reduction

Materials:

Procedure:

  • Dissolve the pyranone derivative in methanol.

  • Cool the solution to -78 °C.

  • Add sodium borohydride portion-wise while maintaining the temperature.

  • Stir the reaction mixture at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield the allylic alcohol.

Quantitative Data for an Analogous Reduction:

SubstrateReducing AgentProductYield
6-chloropurine glycosylated pyranoneNaBH₄Corresponding allylic alcohol83%

Application in Oligosaccharide Synthesis

The synthesis of oligosaccharides can be achieved through the palladium-catalyzed glycosylation of pyranone derivatives, followed by further transformations.

Workflow for Oligosaccharide Synthesis

G cluster_0 Monosaccharide Donor Synthesis cluster_1 Glycosylation cluster_2 Oligosaccharide Elaboration A 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one B Boc-Protection A->B C Boc-Protected Pyranone B->C E Pd-Catalyzed Glycosylation C->E D Glycosyl Acceptor (Alcohol) D->E F Glycosylated Pyranone E->F G Post-Glycosylation Transformations (Reduction, Dihydroxylation) F->G H Disaccharide G->H

Caption: General workflow for disaccharide synthesis.

Experimental Protocol: Palladium-Catalyzed Glycosylation

This protocol describes a general method for the palladium-catalyzed glycosylation of a Boc-protected pyranone with an alcohol.

Materials:

  • Boc-protected this compound derivative

  • Glycosyl acceptor (alcohol)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Base (e.g., triethylamine)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the Boc-protected pyranone and the glycosyl acceptor in the anhydrous solvent.

  • Add the palladium catalyst and ligand.

  • Add the base to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the glycosylated pyranone.

Note on Protecting Groups: The synthesis of complex carbohydrates often requires a careful strategy of protecting and deprotecting hydroxyl groups. Common protecting groups include benzyl (B1604629) (Bn), acetyl (Ac), and silyl (B83357) ethers. The choice of protecting group depends on its stability under various reaction conditions and the ease of its selective removal.

Signaling Pathway Involvement

Currently, there is no direct evidence in the reviewed scientific literature linking this compound to specific signaling pathways. However, a related compound, 6-pentyl-2H-pyran-2-one, has been shown to have antifungal activity potentially mediated through the Target of Rapamycin (TOR) pathway in Peronophythora litchii.[3] This suggests that pyranone-based structures may have the potential to interact with biological signaling cascades, warranting further investigation in drug development.

Conclusion

This compound is a valuable and versatile chiral synthon in carbohydrate chemistry. Its synthesis via the Achmatowicz rearrangement and its subsequent transformations, including diastereoselective reductions and palladium-catalyzed glycosylations, provide access to a wide range of monosaccharides and oligosaccharides. The protocols and workflows outlined in this document provide a foundation for researchers and scientists to explore the full potential of this compound in the synthesis of complex carbohydrates for applications in drug discovery and development. Further research is needed to elucidate the specific roles, if any, of this compound in biological signaling pathways.

References

Application Notes and Protocols for NMR Analysis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the structural elucidation of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies detailed herein encompass sample preparation, data acquisition for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and data analysis. Predicted spectral data, based on the analysis of structurally related compounds, are presented in tabular format to facilitate interpretation. Additionally, a logical workflow for the NMR analysis is provided as a Graphviz diagram. This protocol is designed to guide researchers in the accurate characterization of this and similar pyranone derivatives, which are valuable synthetic intermediates in drug discovery and natural product synthesis.

Introduction

This compound is a heterocyclic compound featuring a highly functionalized pyranone core.[1] Its structure, containing a hemiacetal and an α,β-unsaturated ketone, makes it a versatile chiral building block for the synthesis of a variety of biologically active molecules.[1] Accurate structural confirmation and purity assessment are critical for its application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural characterization of such organic molecules in solution.[1]

This application note details the necessary steps for a complete NMR analysis of this compound, providing a reliable methodology for researchers in organic chemistry and drug development.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.50 - 4.70q~6.5
H-46.10 - 6.20d~10.0
H-56.85 - 6.95dd~10.0, ~2.5
H-65.60 - 5.70d~2.5
2-CH₃1.35 - 1.45d~6.5
6-OH3.00 - 4.00 (broad)s-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-274.0 - 76.0
C-3196.0 - 198.0
C-4127.0 - 129.0
C-5144.0 - 146.0
C-687.0 - 89.0
2-CH₃20.0 - 22.0

Experimental Protocols

The following protocols are adapted from standard procedures for the NMR analysis of small organic molecules and related pyranone structures.[4]

Sample Preparation
  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ may be used if solubility is an issue.

  • Sample Concentration: Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as an internal reference (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

Instrument: A high-resolution NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse (zg) sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, or until a sufficient signal-to-noise ratio is achieved.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

3.2.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It is particularly useful for identifying adjacent protons in the pyranone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). It is crucial for identifying connectivity across quaternary carbons (like C-3) and for piecing together the molecular framework.

Data Analysis and Interpretation

  • ¹H NMR: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to identify the different proton environments. The vinylic protons (H-4 and H-5) are expected to be in the downfield region, while the methyl group (2-CH₃) will be in the upfield region.

  • ¹³C NMR: Identify the number of unique carbon signals. The carbonyl carbon (C-3) will be significantly downfield (around 197 ppm). The vinylic carbons (C-4 and C-5) and the carbons bonded to oxygen (C-2 and C-6) will appear in the intermediate region, while the methyl carbon (2-CH₃) will be the most upfield.

  • COSY: Look for cross-peaks that indicate scalar coupling between protons. Expected correlations include:

    • H-2 with 2-CH₃

    • H-4 with H-5

    • H-5 with H-6

  • HSQC: Correlate each proton signal with its directly attached carbon. For example, the proton signal for H-2 will show a cross-peak with the carbon signal for C-2. This confirms the direct C-H bonds.

  • HMBC: Use the long-range correlations to establish the connectivity of the molecular skeleton. Key expected correlations include:

    • The methyl protons (2-CH₃) to C-2.

    • H-2 to C-3 and C-6.

    • H-4 to C-3, C-5, and C-6.

    • H-5 to C-3 and C-4.

    • H-6 to C-2, C-4, and C-5.

Visualizations

The following diagram illustrates the logical workflow for the complete NMR analysis of this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Structure Elucidation prep1 Weigh Compound (5-10 mg) prep2 Dissolve in CDCl3 (0.6-0.7 mL) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1d 1D NMR (¹H, ¹³C) prep3->acq1d Run 1D Experiments acq2d 2D NMR (COSY, HSQC, HMBC) acq1d->acq2d Run 2D Experiments analysis1h Analyze ¹H Data (δ, J, Multiplicity, Integration) acq1d->analysis1h analysis13c Analyze ¹³C Data (δ, Number of Signals) acq1d->analysis13c analysis_cosy ¹H-¹H Connectivity (COSY) acq2d->analysis_cosy analysis_hsqc Direct ¹H-¹³C Correlation (HSQC) acq2d->analysis_hsqc analysis_hmbc Long-Range ¹H-¹³C Correlation (HMBC) acq2d->analysis_hmbc elucidation Assemble Fragments & Confirm Structure analysis1h->elucidation analysis13c->elucidation analysis_cosy->elucidation analysis_hsqc->elucidation analysis_hmbc->elucidation

Caption: Workflow for NMR analysis of this compound.

References

Application of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a versatile heterocyclic organic compound that serves as a crucial chiral building block in the synthesis of a wide array of biologically active molecules.[1] Its highly functionalized structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, provides multiple reactive sites for diverse chemical transformations.[2] This makes it a valuable synthon for the asymmetric synthesis of natural products, pharmaceuticals, and carbohydrates.[1][2] Notably, derivatives of 6-hydroxy-2H-pyran-3(6H)-one have demonstrated significant potential in antimicrobial and anticancer research, positioning this scaffold as a promising starting point for the development of novel therapeutics.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the Achmatowicz rearrangement of biomass-derived furfuryl alcohols, a process that aligns with the principles of green chemistry.[2][4] Enzymatic and chemoenzymatic approaches have also been developed to produce this compound with high enantioselectivity.[1]

Key Synthetic Methodologies and Yields
Synthetic MethodStarting MaterialKey Reagents/CatalystProductYieldEnantiomeric Excess (ee)Reference
Achmatowicz RearrangementFurfuryl alcoholBromine, Methanol (B129727), H₂SO₄6-Methoxy-2H-pyran-3(6H)-oneHighN/A[5]
Photocatalytic Achmatowicz RearrangementFurfuryl alcoholCOF-Mo photocatalyst6-Hydroxy-2H-pyran-3(6H)-oneup to 98% selectivityN/A[6]
Enzymatic Achmatowicz Reaction(5-Alkylfuran-2-yl)carbinolsLaccase-TEMPO, Aerial Oxygen6-Hydroxy-(2H)-pyran-3(6H)-onesup to 90%N/A[1]
Dual-Enzyme CascadeFurfuryl alcoholAlcohol oxidase, Chloroperoxidase(2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one66%High[1]
Catalytic Oxidation2,5-furandimethanolTitanium-silicon molecular sieve, H₂O₂6-hydroxy-6(hydroxymethyl)-2H-pyran-3(6H)-one95.2%N/A[7][8]

Pharmaceutical Applications

Antimicrobial Activity

Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species.[1][2] The α,β-enone system within the pyranone ring is essential for this antimicrobial activity.[9] The nature and size of the substituent at the C-2 position have been found to be critically associated with the efficacy of these compounds, with bulkier substituents often leading to greater antibacterial activity.[1][9]

CompoundMicroorganismMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56[9]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[9]
Pyrrolo[1–a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl)-Micrococcus luteus7.8[10]
Pyrrolo[1–a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl)-Staphylococcus epidermidis15.62[10]
Pyrrolo[1–a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl)-Staphylococcus aureus15.62[10]
Pyrrolo[1–a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl)-Bacillus cereus15.62[10]
Pyrrolo[1–a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl)-Escherichia coli15.62[10]
Pyrrolo[1–a]pyrazine-1,4-dione,hexahydro-3-(2-methylpropyl)-Klebsiella pneumoniae31.25[10]
6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileMultidrug-resistant bacteria6.25 - 50[11]
Anticancer Activity

Various pyranone derivatives have demonstrated cytotoxic activity against several human tumor cell lines. These compounds can induce apoptosis and cell cycle arrest by modulating key oncogenic signaling pathways.

CompoundCell LineIC₅₀ (µM)Reference
Phomapyrone AHL-6031.02[12]
Phomapyrone BHL-6027.90[12]
Phomacumarin AHL-6034.62[12]
5-hydroxy-2-iodomethyl-4-pyranoneL1210 murine leukemia3.15[3]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 murine leukemia3.40[3]
6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranoneL1210 murine leukemia3.75[3]
2-bromomethyl-5-hydroxy-4-pyranoneL1210 murine leukemia4.30[3]
5-benzyloxy-2-chloromethyl-4-pyranoneL1210 murine leukemia5[3]
Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8)MCF-70.66[13]
Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8)HCT1162.76[13]
Quorum Sensing Inhibition

Certain 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives have been identified as potent inhibitors of biofilm formation in Pseudomonas aeruginosa. These compounds specifically target the Pseudomonas Quinolone Signal (PQS) pathway, a key communication system that regulates virulence factor production and biofilm development.

Signaling Pathway

Pseudomonas Quinolone Signal (PQS) Pathway

The PQS system is a crucial component of the complex quorum-sensing network in Pseudomonas aeruginosa. It is interconnected with the las and rhl systems, which use acyl-homoserine lactones as signaling molecules. The PQS pathway involves the synthesis of 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ). These molecules bind to the transcriptional regulator PqsR (also known as MvfR), leading to the activation of genes responsible for virulence factor production, including elastase, pyocyanin, and factors essential for biofilm formation.

Pseudomonas Quinolone Signal (PQS) Pathway Inhibition.

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-2H-pyran-3(6H)-one via Achmatowicz Rearrangement

This protocol describes a general procedure for the Achmatowicz rearrangement of furfuryl alcohol.

Materials:

  • Furfuryl alcohol

  • Anhydrous methanol

  • Bromine

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (B109758)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask with dropping funnel and magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • Dissolve furfuryl alcohol (1.0 eq) in anhydrous methanol in the reaction flask.

  • Cool the solution to -40 °C using a dry ice/acetone bath.

  • Prepare a solution of bromine (1.05 eq) in methanol and add it dropwise to the cooled furfuryl alcohol solution, ensuring the temperature remains below -35 °C.

  • After the addition is complete, stir the reaction mixture at -40 °C for 1 hour.

  • Add a few drops of concentrated sulfuric acid to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -20 °C.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-hydroxy-2H-pyran-3(6H)-one.

Achmatowicz_Workflow Start Start: Furfuryl Alcohol in Methanol Cooling Cool to -40°C Start->Cooling Bromination Dropwise addition of Bromine in Methanol (maintain < -35°C) Cooling->Bromination Stirring1 Stir at -40°C for 1 hour Bromination->Stirring1 Acidification Add conc. H₂SO₄ Stirring1->Acidification Stirring2 Stir at RT for 12-24 hours Acidification->Stirring2 Quenching Quench with NaHCO₃ at -20°C Stirring2->Quenching Workup Workup: - Warm to RT - Separate layers - Extract with DCM - Wash with brine - Dry over Na₂SO₄ Quenching->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Product: 6-Hydroxy-2H-pyran-3(6H)-one Purification->Product

Achmatowicz Rearrangement Experimental Workflow.
Protocol 2: Enzymatic Synthesis of (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one

This protocol outlines a general approach for the enzymatic synthesis of the chiral pyranone.

Materials:

  • Furfuryl alcohol

  • Alcohol oxidase

  • Chloroperoxidase

  • Phosphate (B84403) buffer (pH 7)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Reaction vessel with magnetic stirrer

Procedure:

  • In a reaction vessel, prepare a solution of furfuryl alcohol in phosphate buffer (pH 7).

  • Add alcohol oxidase and chloroperoxidase to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC).

  • Once the reaction is complete, extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Enzymatic_Synthesis_Workflow Start Start: Furfuryl Alcohol in Phosphate Buffer Enzyme_Addition Add Alcohol Oxidase and Chloroperoxidase Start->Enzyme_Addition Reaction Stir at controlled temperature (e.g., 25-30°C) Enzyme_Addition->Reaction Monitoring Monitor reaction progress (HPLC/GC) Reaction->Monitoring Workup Workup: - Extract with Ethyl Acetate - Wash with brine - Dry over Na₂SO₄ Monitoring->Workup Reaction Complete Purification Purification: Flash Column Chromatography Workup->Purification Analysis Analysis: Determine enantiomeric excess (Chiral HPLC/GC) Purification->Analysis Product Product: (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one Analysis->Product

Enzymatic Synthesis Experimental Workflow.

Conclusion

This compound and its derivatives represent a valuable class of compounds in pharmaceutical development. Their versatile synthesis from renewable resources and their significant biological activities, particularly in the antimicrobial and anticancer arenas, make them attractive scaffolds for the design and discovery of new drugs. The detailed protocols and data presented in these application notes provide a foundation for researchers to explore the full therapeutic potential of this promising chemical entity.

References

Enzymatic Synthesis of Chiral 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a versatile heterocyclic organic compound and a crucial chiral building block in the asymmetric synthesis of a wide array of biologically active natural products, pharmaceuticals, and carbohydrates.[1] Its molecular structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, offers multiple reactive sites for various chemical transformations.[1] The stereochemistry at the C2 and C6 positions is critical for the biological activity of its downstream products, making enantioselective synthesis a key focus of research. Enzymatic synthesis provides a powerful and green alternative to traditional chemical methods, offering high selectivity under mild reaction conditions.[1] This document outlines detailed protocols for three distinct enzymatic approaches to synthesize the chiral target molecule: Laccase-Mediated Kinetic Resolution, Lipase-Catalyzed Kinetic Resolution, and a Bienzymatic Cascade Reaction.

Data Presentation

The following table summarizes the key quantitative data from various enzymatic and chemoenzymatic methods for the synthesis of chiral this compound and its analogs.

MethodEnzyme(s)SubstrateProductEnantiomeric Excess (e.e.)YieldReference
Enzymatic Synthesis Alcohol oxidase, Chloroperoxidase2-furyl-1-ethanol(2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one99%66%[1]
Laccase-Mediator System Laccase/TEMPO(5-alkylfuran-2-yl)carbinols6-hydroxy-(2H)-pyran-3(6H)-onesNot specifiedUp to 90%[1]
Asymmetric Alkylation & Oxidation (-)-MIB, Organozinc, NBS2-furfuralsEnantioenriched Pyranones>90%46-77%[1]
Asymmetric Mukaiyama Aldol Addition Ti(OiPr)4/(S)-BINOL or (R)-BINOLδ-hydroxy-β-ketoesters(R)- and (S)-Plymuthipyranone B Analogues95-99%42-56% (overall)[1]
Kinetic Resolution Sharpless-Katsuki catalyst, TBHPRacemic furyl alcoholOptically Active Pyranone>99% (for unreacted alcohol)47% (for unreacted alcohol)[1]

Experimental Protocols

Protocol 1: Laccase-Mediated Oxidative Rearrangement (Enzymatic Achmatowicz Reaction)

This protocol describes the synthesis of this compound from 1-(furan-2-yl)ethan-1-ol using a laccase-mediator system. This method leverages the "enzymatic Achmatowicz reaction," where the enzyme catalyzes the oxidative rearrangement of the furfuryl alcohol.[1]

Materials:

  • Laccase from Trametes versicolor

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • 1-(Furan-2-yl)ethan-1-ol

  • Phosphate (B84403) buffer (pH 5.0)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Oxygen supply (balloon or direct line)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(furan-2-yl)ethan-1-ol (1 mmol) and TEMPO (0.1 mmol) in phosphate buffer (50 mL, 0.1 M, pH 5.0).

  • Enzyme Addition: Add laccase (10 mg, crude powder) to the solution.

  • Reaction Execution: Stir the mixture vigorously at room temperature under an oxygen atmosphere (balloon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, saturate the aqueous phase with sodium chloride and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol details the kinetic resolution of racemic this compound via enantioselective acylation using a lipase. This method separates the enantiomers by selectively acylating one.

Materials:

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Racemic this compound

  • Vinyl acetate

  • Anhydrous toluene (B28343)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Flame-dried round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Temperature-controlled oil bath

  • Chiral HPLC or GC system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add racemic this compound (1 mmol) and dissolve it in anhydrous toluene (10 mL).

  • Enzyme and Acyl Donor Addition: Add immobilized CALB (50 mg) and vinyl acetate (2 mmol).

  • Reaction Execution: Stir the mixture at 40°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at ~50% conversion.

  • Work-up: Once the desired conversion is reached, filter off the enzyme. Wash the enzyme with fresh toluene for potential reuse.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of the unreacted alcohol and the acylated product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to separate the two enantiomers.

Protocol 3: Bienzymatic Cascade for (2R)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one Synthesis

This protocol describes a one-pot synthesis of the (2R)-enantiomer through a cascade reaction involving an alcohol oxidase and a chloroperoxidase.[1]

Materials:

  • Alcohol oxidase from Pichia pastoris

  • Chloroperoxidase from Caldariomyces fumago

  • 1-(Furan-2-yl)ethan-1-ol

  • Phosphate buffer (pH 6.0)

  • Potassium chloride (KCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Reaction vessel (e.g., glass vial or flask)

  • Shaker or stirrer

  • Oxygen supply

  • pH meter

  • Centrifuge (optional, for enzyme removal if not immobilized)

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of 1-(furan-2-yl)ethan-1-ol (0.1 mmol) in phosphate buffer (10 mL, 50 mM, pH 6.0) containing KCl (100 mM).

  • Enzyme Addition: Add alcohol oxidase (10 U) and chloroperoxidase (500 U) to the reaction mixture.

  • Reaction Execution: Seal the vessel and stir or shake the mixture at 30°C under an oxygen atmosphere.

  • Monitoring: Monitor the formation of the product by HPLC.

  • Work-up: After the reaction is complete (typically 24-48 hours), extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one.

Visualizations

Enzymatic_Synthesis_Workflow cluster_start Starting Material cluster_methods Enzymatic Methods cluster_products Products cluster_analysis Analysis & Purification Start Racemic 1-(Furan-2-yl)ethan-1-ol Method1 Laccase-Mediated Oxidative Rearrangement Start->Method1 Method3 Bienzymatic Cascade (Alcohol Oxidase + Chloroperoxidase) Start->Method3 Product1 Racemic 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one Start->Product1 Chemical Oxidation Analysis TLC / HPLC / Chiral GC Method1->Analysis Method2 Lipase-Catalyzed Kinetic Resolution Method2->Analysis Method3->Analysis Product1->Method2 Product2 (R)- and (S)-Enantiomers (Separated) Product3 Enantioenriched (2R)-6-Hydroxy- 2-methyl-2H-pyran-3(6H)-one Purification Column Chromatography Analysis->Purification Purification->Product1 From Method 1 (Racemic Product) Purification->Product2 From Method 2 Purification->Product3 From Method 3

Caption: Overall workflow for the enzymatic synthesis of chiral this compound.

Laccase_Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Substrate 1-(Furan-2-yl)ethan-1-ol Oxidation Oxidative Rearrangement Substrate->Oxidation Mediator TEMPO Mediator->Oxidation Laccase Laccase Laccase->Oxidation catalyzes Oxygen O₂ Oxygen->Oxidation Product 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one Oxidation->Product Water H₂O Oxidation->Water

Caption: Laccase-mediated oxidative rearrangement of 1-(furan-2-yl)ethan-1-ol.

Bienzymatic_Cascade_Pathway cluster_reactants Reactants cluster_enzymes Enzymes cluster_intermediates Intermediates cluster_products Product Substrate 1-(Furan-2-yl)ethan-1-ol Aldehyde Furfural Substrate->Aldehyde catalyzed by Oxygen1 O₂ H2O2 H₂O₂ Oxygen1->H2O2 reduced to AOX Alcohol Oxidase AOX->Aldehyde CPO Chloroperoxidase Rearranged_Int Oxidized Intermediate CPO->Rearranged_Int Aldehyde->Rearranged_Int oxidized by H₂O₂ catalyzed by H2O2->Rearranged_Int Product (2R)-6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one Rearranged_Int->Product rearranges to

References

Green Chemistry Approaches to Pyranone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for several green and sustainable methods for the synthesis of pyranone derivatives. Pyranones are significant heterocyclic compounds widely found in natural products and are crucial scaffolds in medicinal chemistry.[1][2][3] Traditional synthetic methods often rely on harsh conditions, toxic solvents, and complex purification procedures. The following protocols embrace the principles of green chemistry by utilizing techniques such as mechanochemistry, microwave irradiation, and ultrasound assistance to reduce solvent usage, energy consumption, and waste generation.[2][4]

Mechanochemical Synthesis of Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones

Mechanochemical synthesis, specifically ball-milling, offers a solvent-free and often catalyst-free approach to organic reactions, leading to environmentally benign procedures with simple work-ups and high yields.[4][5] This method is particularly advantageous as it can enhance reaction rates and, in some cases, enable reactions that are difficult to achieve in solution.

Experimental Protocol: Solvent- and Catalyst-Free Ball-Milling Synthesis[4]

This protocol describes the one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones from an aldehyde, malononitrile (B47326), and barbituric acid.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Barbituric acid

  • Planetary ball mill (e.g., Retsch PM100)

  • Stainless steel grinding jar (50 mL)

  • Stainless steel balls (10 mm diameter)

  • Ethanol (B145695) (for washing)

Procedure:

  • Place the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) in a 50 mL stainless steel grinding jar.

  • Add 5 stainless steel balls (10 mm diameter) to the jar.

  • Mill the mixture at a rotational speed of 500 rpm for 60 minutes.

  • After milling, remove the solid product from the jar.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain the pure pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Quantitative Data:

Aldehyde (Ar)ProductTime (min)Yield (%)
C6H55-phenyl-pyrano[2,3-d]pyrimidine6098
4-ClC6H45-(4-chlorophenyl)-pyrano[2,3-d]pyrimidine6099
4-MeOC6H45-(4-methoxyphenyl)-pyrano[2,3-d]pyrimidine6097
4-NO2C6H45-(4-nitrophenyl)-pyrano[2,3-d]pyrimidine6099

Data adapted from a representative mechanochemical synthesis.[4]

Proposed Reaction Mechanism Workflow

The reaction is proposed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of barbituric acid and subsequent cyclization.[1][4]

G Start Aldehyde + Malononitrile + Barbituric Acid Milling Ball Milling (Solvent-Free, Catalyst-Free) Start->Milling Knoevenagel Knoevenagel Condensation Milling->Knoevenagel MichaelAcceptor Michael Acceptor Intermediate (Arylidenemalononitrile) Knoevenagel->MichaelAcceptor MichaelAddition Michael Addition MichaelAcceptor->MichaelAddition + Barbituric Acid Intermediate2 Acyclic Intermediate MichaelAddition->Intermediate2 Cyclization Intramolecular Cyclization and Tautomerization Intermediate2->Cyclization Product Pyrano[2,3-d]pyrimidine Product Cyclization->Product

Caption: Proposed mechanism for the mechanochemical synthesis of pyrano[2,3-d]pyrimidines.

Microwave-Assisted Synthesis of 4H-Pyran-4-ones

Microwave-assisted organic synthesis is a well-established green chemistry technique that often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods.[6][7]

Experimental Protocol: Solvent-Free Microwave-Assisted Synthesis[6]

This protocol details the synthesis of symmetrical 4H-pyran-4-ones from ketones and carboxylic acids or their anhydrides in the presence of polyphosphoric acid (PPA).

Materials:

  • Ketone (e.g., dibenzyl ketone)

  • Carboxylic acid or anhydride (B1165640) (e.g., acetic anhydride)

  • Polyphosphoric acid (PPA)

  • Microwave reactor (e.g., CEM Discover)

  • Ice-water

  • Sodium bicarbonate solution (5%)

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe vessel, thoroughly mix the ketone (1 mmol), carboxylic anhydride (2 mmol), and polyphosphoric acid (1 g).

  • Place the vessel in the microwave reactor and irradiate at 150 W for the specified time (typically 2-5 minutes). The reaction temperature should be monitored and maintained around 120-140 °C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (20 mL).

  • Neutralize the solution with 5% sodium bicarbonate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 4H-pyran-4-one.

Quantitative Data:

KetoneReagentTime (min)Power (W)Yield (%)
AcetoneAcetic Anhydride315085
Dibenzyl KetoneAcetic Anhydride2.515092
PropiophenonePropionic Anhydride415088

Data is representative of typical microwave-assisted pyranone syntheses.[6]

Experimental Workflow Diagram

G Start Mix Ketone, Anhydride, and PPA in Vessel Microwave Microwave Irradiation (e.g., 150W, 120-140°C) Start->Microwave Quench Cool and Quench in Ice-Water Microwave->Quench Neutralize Neutralize with 5% NaHCO3 Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Recrystallize Wash, Dry, and Recrystallize (Ethanol) Filter->Recrystallize Product Pure 4H-Pyran-4-one Recrystallize->Product

Caption: Workflow for microwave-assisted synthesis of 4H-pyran-4-ones.

Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives

Ultrasound irradiation provides a green and efficient energy source for chemical reactions.[8] The phenomenon of acoustic cavitation generates localized high temperatures and pressures, leading to enhanced reaction rates and yields, often under mild overall reaction conditions and in aqueous media.[8][9]

Experimental Protocol: Ultrasound-Assisted Synthesis in Aqueous Media[9]

This protocol describes the one-pot, three-component synthesis of 2-amino-4H-pyran derivatives from an aldehyde, malononitrile, and a β-ketoester in water.

Materials:

  • Substituted aldehyde (0.015 mol)

  • Malononitrile (0.015 mol)

  • Ethyl acetoacetate (B1235776) (0.015 mol)

  • Water (10 mL)

  • Morpholine (B109124) (catalytic amount, 0.00075 mol)

  • Ultrasonic bath (33 kHz)

  • Ethanol-water mixture (90:10 v/v) for recrystallization

Procedure:

  • In a flask, combine the substituted aldehyde (0.015 mol), malononitrile (0.015 mol), ethyl acetoacetate (0.015 mol), and water (10 mL).

  • Add a catalytic amount of morpholine (0.00075 mol) to the mixture.

  • Place the flask in an ultrasonic bath operating at 33 kHz and irradiate at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid product.

  • Wash the product with water (5 mL).

  • Dry the product and recrystallize from a 90:10 (v/v) ethanol:water mixture.

Quantitative Data Comparison: Ultrasound vs. Conventional Stirring [9]

Aldehyde (Substituent)MethodTime (h)Yield (%)
4-ClUltrasound1.594
4-ClConventional6.075
4-NO2Ultrasound1.096
4-NO2Conventional5.578
4-OCH3Ultrasound2.092
4-OCH3Conventional7.072

Data from the ultrasound-assisted synthesis of ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylate derivatives.[9]

Logical Relationship of the Synthesis Process

G Reactants Aldehyde + Malononitrile + Ethyl Acetoacetate Reaction One-Pot Three-Component Reaction Reactants->Reaction Solvent Aqueous Medium (Water) Solvent->Reaction Catalyst Morpholine (Catalyst) Catalyst->Reaction Energy Ultrasonic Irradiation (33 kHz, Room Temp) Energy->Reaction Workup Filtration and Washing Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product Pure 2-amino-4H-pyran Derivative Purification->Product

Caption: Logical flow of the ultrasound-assisted synthesis of 4H-pyran derivatives.

These protocols demonstrate the utility of green chemistry principles in the synthesis of valuable pyranone scaffolds. By adopting these methods, researchers can significantly reduce the environmental impact of their synthetic procedures while often improving efficiency and yield.

References

Application Notes and Protocols: 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one as a Versatile Synthon for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one as a versatile starting material for the synthesis of a variety of heterocyclic compounds. This document includes detailed experimental protocols for key transformations and summarizes quantitative data for the synthesized compounds.

Introduction

This compound is a highly functionalized heterocyclic organic compound that serves as a valuable and versatile synthon in complex organic synthesis.[1] Its structure, featuring an α,β-unsaturated ketone, a hemiacetal, and a chiral center, provides multiple reactive sites for diverse chemical transformations.[1] This allows for its use as a chiral building block in the asymmetric synthesis of biologically active natural products, pharmaceuticals, and carbohydrates.[1] This document focuses on its application in the synthesis of important heterocyclic scaffolds, namely pyridin-2(1H)-ones and pyrazolo[3,4-b]pyridines, which are known to possess a wide range of biological activities, including antimicrobial, phytotoxic, and anti-inflammatory properties.[2][3]

Synthesis of Key Heterocyclic Scaffolds

Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

A key transformation of pyran-2-ones is their conversion to the corresponding pyridin-2(1H)-one derivatives. This is typically achieved by reaction with an amine source, such as ammonium (B1175870) hydroxide (B78521). The following protocol is adapted from the synthesis of the closely related 4-hydroxy-6-methylpyridin-2(1H)-one from 4-hydroxy-6-methyl-2H-pyran-2-one.[2]

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one [2]

  • To a 25 mL flask, add 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol).

  • Under stirring, add 28% ammonium hydroxide (5 mmol).

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard laboratory techniques such as filtration and recrystallization.

Note: 4-hydroxy-6-methyl-2H-pyran-2-one can be synthesized from commercially available dehydroacetic acid by hydrolysis with sulfuric acid in high yield (86%).[2]

Quantitative Data for Pyridinone Synthesis

Starting MaterialProductReagentsYieldReference
4-hydroxy-6-methyl-2H-pyran-2-one4-hydroxy-6-methylpyridin-2(1H)-one28% Ammonium Hydroxide80%[2]
Synthesis of Substituted Pyridin-2(1H)-ones via Condensation with Aldehydes

The synthesized 4-hydroxy-6-methylpyridin-2(1H)-one can be further functionalized by condensation with various aldehydes to generate a library of substituted pyridinone derivatives.[2]

Experimental Protocol: General method for the preparation of bis(pyridyl)methanes [2]

  • To a 100 mL round-bottomed flask, add 95% ethanol (B145695) (20 mL), methanol (B129727) (20 mL), 4-hydroxy-6-methylpyridin-2-one (1.5 mmol), piperidine (B6355638) (15 μL), and pyridine (B92270) (45 μL).

  • Stir the reaction mixture for 5 minutes at 25 °C.

  • Add the corresponding aldehyde (1 mmol) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Filter the resulting precipitate and wash with methanol, followed by ethyl ether.

Quantitative Data for the Synthesis of bis(pyridyl)methanes

AldehydeProductYieldReference
Formaldehyde3,3'-Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one)92%[2]
Acetaldehyde3,3'-(Ethane-1,1-diyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)85%[2]
Propanal3,3'-(Propane-1,1-diyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)75%[2]
Butanal3,3'-(Butane-1,1-diyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)68%[2]
Proposed Synthesis of Pyrazolo[3,4-b]pyridines

The reaction of 1,3-dicarbonyl compounds or their equivalents with 5-aminopyrazoles is a well-established method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold.[4] this compound, possessing a β-dicarbonyl-like functionality, can be proposed as a suitable precursor for this transformation.

Proposed Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine derivative

  • In a suitable solvent such as ethanol or acetic acid, dissolve this compound (1 mmol) and a substituted 5-aminopyrazole (1 mmol).

  • The reaction may be catalyzed by an acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

Reaction Scheme for Pyridin-2(1H)-one Synthesis

G A 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one B 4-Hydroxy-6-methyl- pyridin-2(1H)-one A->B NH4OH C Substituted Pyridin-2(1H)-ones B->C R-CHO, Piperidine/Pyridine

Caption: Synthesis of pyridin-2(1H)-ones from the pyranone synthon.

Proposed Reaction Scheme for Pyrazolo[3,4-b]pyridine Synthesis

G A 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one C Pyrazolo[3,4-b]pyridine Derivative A->C B 5-Aminopyrazole Derivative B->C

Caption: Proposed synthesis of pyrazolo[3,4-b]pyridines.

Biological Activities of Derived Heterocycles

The heterocyclic compounds synthesized from this compound exhibit a range of biological activities, making them attractive targets for drug discovery and agrochemical research.

Antimicrobial Activity

Pyridinone derivatives have been identified as potent antibacterial agents.[5][6][7] One of the key mechanisms of action is the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis.[3][5][6][7]

Hypothetical Signaling Pathway for Antibacterial Activity

G A Pyridinone Derivative B FabI Enzyme A->B Inhibition C Fatty Acid Biosynthesis B->C Catalysis D Bacterial Cell Membrane Integrity C->D Maintenance E Bacterial Cell Death D->E Disruption leads to

Caption: Inhibition of bacterial fatty acid synthesis by pyridinones.

Phytotoxic Activity

Certain pyridinone derivatives have demonstrated significant phytotoxic activity, making them potential candidates for herbicides.[2] One proposed mechanism of action for some phytotoxic compounds is the inhibition of carotenoid biosynthesis, which leads to the photodestruction of chlorophyll (B73375) and ultimately plant death.[8]

Hypothetical Signaling Pathway for Phytotoxic Activity

G A Pyridinone-based Herbicide B Carotenoid Biosynthesis A->B Inhibition C Carotenoids B->C D Chlorophyll Protection C->D E Chlorophyll Photodestruction D->E Absence leads to F Plant Death E->F

Caption: Phytotoxicity via inhibition of carotenoid biosynthesis.

Conclusion

This compound is a valuable and versatile synthon for the efficient synthesis of a diverse range of heterocyclic compounds. The straightforward conversion to pyridin-2(1H)-ones and the potential for the synthesis of more complex fused systems like pyrazolo[3,4-b]pyridines highlight its importance in medicinal chemistry and agrochemical research. The significant biological activities of the resulting derivatives warrant further investigation and development. The provided protocols and data serve as a valuable resource for researchers in these fields.

References

Application Notes and Protocols: Derivatization of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[1] Its derivatives have garnered significant interest due to their broad spectrum of biological activities, including potent antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of this compound and the evaluation of their antimicrobial efficacy. The core structure, featuring an α,β-unsaturated ketone system, is believed to be crucial for its biological activity.[1][2]

Chemical Derivatization Strategies

The primary route for the synthesis of the this compound core is the Achmatowicz rearrangement of furfuryl alcohol precursors.[1][3] Derivatization can be readily achieved at the C-2 and C-6 positions to generate a diverse library of compounds for structure-activity relationship (SAR) studies. Studies have shown that introducing bulkier substituents at the C-2 position can enhance antibacterial activity.[2]

Key Reactive Sites for Derivatization:
  • C-6 Hydroxyl Group: This hemiacetal hydroxyl group can be targeted for esterification and etherification reactions to introduce a variety of functional groups.

  • C-2 Position: Modification at this position can be achieved by starting with appropriately substituted furfuryl alcohols prior to the Achmatowicz rearrangement.

  • α,β-Unsaturated Ketone System: This Michael acceptor system is a key pharmacophore and can react with nucleophiles, although this may affect its antimicrobial activity.[2]

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a panel of clinically relevant microorganisms.

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDDerivative Structure/SubstitutionTest OrganismMIC (µg/mL)Reference
1a 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56[2]
1b 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[2]
2a Dihydroxymethyl pyranoneCandida albicans62[4]
2b Dihydroxymethyl pyranoneCryptococcus humicola62[4]
3a 2-N2-arylimino-5-hydroxy-methyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarbosamidesYersinia enterocolitica25.0[5]
3b 2-N2-arylimino-3-N1-arylcarboxamido-8-methyl-2H-pyrano-[2,3-c] pyridin-5-yl)-methylacetatesYersinia enterocolitica50.0[5]

Table 2: Antifungal Activity of Pyranone Derivatives

Compound IDDerivative Structure/SubstitutionTest OrganismMIC (µg/mL)Reference
4a Dehydroacetic acidCandida albicans625[6]
4b Methyl acetoacetateCandida albicans625[6]
5a Partially purified extract of Streptomyces sp.S2ABipolaris maydis62.5[7]
5b Partially purified extract of Streptomyces sp.S2AFusarium moniliforme15.62[7]

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one via Achmatowicz Rearrangement

This protocol describes a representative synthesis of a C-2 substituted derivative.

Materials:

Procedure:

  • Synthesis of 2-chloro-1-(furan-2-yl)ethanone: To a solution of 1-(furan-2-yl)ethanone in acetonitrile under an inert atmosphere, add freshly distilled acetyl chloride. Add a solution of ammonium ceric nitrate in acetonitrile dropwise. After the reaction is complete, extract the organic layer with saturated sodium bicarbonate, water, and brine. Dry the organic layer over magnesium sulfate and purify the crude product by flash chromatography on silica gel.

  • Reduction to 2-chloro-1-(furan-2-yl)ethanol: Dissolve the 2-chloro-1-(furan-2-yl)ethanone in methanol and cool the solution. Add sodium borohydride portion-wise. After the reaction is complete, quench with water and extract with an organic solvent. Dry the organic layer and purify by flash chromatography.

  • Achmatowicz Rearrangement: Dissolve the 2-chloro-1-(furan-2-yl)ethanol in dichloromethane and cool the solution. Add m-CPBA portion-wise and stir the mixture for approximately 3 hours at that temperature. After the reaction period, process the mixture and purify by column chromatography to yield the final product.[3][8]

Protocol 2: General Procedure for Derivatization of the C-6 Hydroxyl Group (Esterification)

Materials:

  • This compound derivative

  • Appropriate acid anhydride (B1165640) or acid chloride

  • Pyridine or other suitable base

  • Dichloromethane or other suitable solvent

Procedure:

  • Dissolve the this compound derivative in the chosen solvent.

  • Add the base (e.g., pyridine).

  • Add the acid anhydride or acid chloride dropwise at a controlled temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Work up the reaction mixture by washing with appropriate aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Synthesized pyranone derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth with inoculum, no compound)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Compound Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. If using a viability indicator like resazurin, a color change will be observed in wells with microbial growth.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Derivatization cluster_testing Antimicrobial Testing start Furfuryl Alcohol Precursor achmatowicz Achmatowicz Rearrangement start->achmatowicz pyranone This compound achmatowicz->pyranone derivatization Derivatization (e.g., Esterification) pyranone->derivatization derivatives Library of Pyranone Derivatives derivatization->derivatives mic_testing Broth Microdilution Assay derivatives->mic_testing Screening data_analysis MIC Determination mic_testing->data_analysis sar_studies Structure-Activity Relationship (SAR) Analysis data_analysis->sar_studies G cluster_compound Pyranone Derivative cluster_cell Microbial Cell pyranone α,β-Unsaturated Ketone Moiety nucleophiles Cellular Nucleophiles (e.g., Cysteine in Proteins) pyranone->nucleophiles Michael Addition inactivation Enzyme/Protein Inactivation nucleophiles->inactivation disruption Disruption of Cellular Processes inactivation->disruption death Cell Death disruption->death

References

Application Notes and Protocols: Oxidation of Furfuryl Alcohols to Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the oxidation of furfuryl alcohols to 6-hydroxy-2H-pyran-3(6H)-ones, valuable intermediates in organic synthesis. The primary transformation discussed is the Achmatowicz reaction, a powerful method for the oxidative rearrangement of furans.[1][2][3][4] This application note outlines classical chemical oxidation methods using common laboratory reagents, as well as modern, greener alternatives such as photocatalysis.

Introduction

The conversion of furfuryl alcohols, which are readily available from biomass, into highly functionalized pyranones is a key transformation in the synthesis of a wide variety of bioactive molecules, including carbohydrates and natural products.[2][3] The Achmatowicz reaction, first reported in 1971, provides an efficient route to these versatile building blocks.[1][4] The reaction involves the oxidation of the furan (B31954) ring, followed by an intramolecular rearrangement to form the six-membered dihydropyranone ring system.[2] This document details standardized protocols for this reaction using N-Bromosuccinimide (NBS) and meta-chloroperoxybenzoic acid (m-CPBA), and also presents a photocatalytic approach.

Reaction Mechanism and Workflow

The general mechanism of the Achmatowicz reaction involves the initial oxidation of the furan ring of the furfuryl alcohol. In the presence of reagents like NBS or bromine in methanol, a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate is formed, which then undergoes acid-catalyzed rearrangement to the pyranone.[1][2] With peroxy acids like m-CPBA, the reaction is thought to proceed through an epoxidation of the furan ring, followed by rearrangement.[2]

Below is a generalized workflow for the synthesis of pyranones from furfuryl alcohols.

Experimental Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Furfuryl Alcohol reagents Select Oxidant (e.g., NBS, m-CPBA, Photocatalyst) start->reagents 1. solvent Choose Appropriate Solvent (e.g., THF/H2O, CH2Cl2) reagents->solvent 2. mix Combine Reactants at 0 °C solvent->mix 3. react Stir at Controlled Temperature mix->react 4. quench Quench Reaction react->quench 5. extract Solvent Extraction quench->extract 6. wash Wash Organic Layer extract->wash 7. dry Dry and Concentrate wash->dry 8. purify Purify by Chromatography dry->purify 9. product Isolated Pyranone purify->product 10.

Caption: General workflow for the oxidation of furfuryl alcohols to pyranones.

Data Presentation: Comparison of Oxidation Methods

The choice of oxidant can significantly impact the yield and reaction conditions. Below is a summary of data from various reported methods for the Achmatowicz reaction. Note that direct comparison can be complex as substrates and specific conditions may vary between studies.

Oxidant/MethodSubstrateSolvent SystemReaction TimeTemperatureYield (%)Reference(s)
NBS Furfuryl Alcohol DerivativesTHF/H₂O (buffered)1 - 2 h0 °C to RT~85-95[2]
m-CPBA Furfuryl Alcohol DerivativesDichloromethane (CH₂Cl₂)1 - 3 h0 °C~80-90[2][5]
Bromine/Methanol Furfuryl AlcoholMethanol, then H₂SO₄(aq)multi-stepRT~70-80[1]
Oxone/KBr Furfuryl Alcohol DerivativesTHF/H₂O or Al₂O₃ (solvent-free)15 - 30 minRT~90-98[3][6]
Photocatalytic (Visible Light) Furfuryl Alcohol DerivativesAcetonitrile/DMSO/H₂O10 min - 2 hRT~80-92[7]
Electrochemical Furfuryl Alcohol DerivativesMethanol with NaClO₄Continuous FlowRT~60 (current efficiency)[8][9]

Experimental Protocols

Protocol 1: Oxidation using N-Bromosuccinimide (NBS)

This protocol is a widely used and user-friendly method for the Achmatowicz rearrangement.[2]

Materials:

  • Furfuryl alcohol derivative

  • N-Bromosuccinimide (NBS)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the furfuryl alcohol derivative (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyranone.

Protocol 2: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is another common procedure for the Achmatowicz reaction, particularly useful for substrates sensitive to brominating agents.[2][5]

Materials:

  • Furfuryl alcohol derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the furfuryl alcohol derivative (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2-1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete in 1-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Separate the layers and wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pyranone.

Protocol 3: Photocatalytic Oxidation (A Green Chemistry Approach)

This protocol utilizes visible light and a photocatalyst, offering a more environmentally benign alternative to traditional oxidants.[7]

Materials:

  • Furfuryl alcohol derivative

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (deionized)

  • Visible light source (e.g., sunlight or a blue LED lamp)

Procedure:

  • Prepare a stock solution of the furfuryl alcohol derivative (1.0 eq), potassium persulfate (1.0 eq), and [Ru(bpy)₃]Cl₂·6H₂O (0.005 eq) in a solvent mixture of ACN, DMSO, and water.

  • Place the reaction mixture in a suitable vessel (e.g., a flow reactor or a standard flask).

  • Irradiate the mixture with a visible light source at room temperature.

  • Monitor the reaction by TLC or HPLC. Complete conversion is often achieved rapidly (e.g., within 10 minutes in a flow system).[7]

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key transformations and relationships in the Achmatowicz reaction.

Achmatowicz Reaction Pathways Key Transformations in the Achmatowicz Reaction cluster_NBS NBS/Br2 Pathway cluster_mCPBA m-CPBA Pathway cluster_photocatalysis Photocatalytic Pathway Furfuryl_Alcohol Furfuryl Alcohol Dihydrofuran 2,5-Dialkoxy-2,5-dihydrofuran Intermediate Furfuryl_Alcohol->Dihydrofuran NBS or Br2 in Alcohol Epoxyalcohol Epoxyalcohol Intermediate Furfuryl_Alcohol->Epoxyalcohol m-CPBA Radical_Cation Furfuryl Alcohol Radical Cation Furfuryl_Alcohol->Radical_Cation Photocatalyst, Visible Light, Oxidant Pyranone 6-Hydroxy-2H-pyran-3(6H)-one Dihydrofuran->Pyranone Acidic Hydrolysis Epoxyalcohol->Pyranone Rearrangement Radical_Cation->Pyranone Reaction with H2O and Rearrangement

Caption: Different pathways for the Achmatowicz reaction depending on the oxidant used.

References

Troubleshooting & Optimization

Technical Support Center: Achmatowicz Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Achmatowicz rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate common side reactions encountered during this powerful transformation.

Frequently Asked Questions (FAQs)

Q1: What is the Achmatowicz rearrangement?

The Achmatowicz rearrangement is an organic reaction that converts a furan (B31954) into a dihydropyran.[1] Specifically, it is the oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. This transformation is highly valuable in synthetic chemistry for the construction of monosaccharides, other bioactive natural products, and complex molecules due to the versatile functionality of the resulting dihydropyranone product.

Q2: What are the most common side reactions observed during the Achmatowicz rearrangement?

The most frequently encountered side reactions include:

  • Intramolecular Friedel-Crafts Cyclization: This is particularly common when the substrate contains an electron-rich aromatic ring and acidic conditions are used in subsequent steps.[2]

  • Aromatization in Aza-Achmatowicz Rearrangement: The nitrogen-containing dihydropyridinone products of the aza-Achmatowicz reaction can be prone to aromatization to form pyridine (B92270) derivatives.

  • Decomposition of Oxidation-Sensitive Substrates: The oxidants used, such as m-CPBA and NBS, can degrade sensitive functional groups within the starting material, such as indoles.[3]

  • Over-oxidation: In some cases, the desired dihydropyranone product can undergo further oxidation, leading to undesired byproducts.

Troubleshooting Guides

Problem 1: Formation of an Intramolecular Friedel-Crafts Cyclization Product

Symptoms:

  • You observe a significant byproduct in your reaction mixture, often with a molecular weight corresponding to the cyclized adduct.

  • This is most common when your substrate has an aryl group and you are performing a subsequent reaction under acidic conditions, such as a Kishi reduction.

Root Cause Analysis and Solutions:

The intramolecular Friedel-Crafts cyclization is typically triggered by Lewis or Brønsted acids used in steps following the Achmatowicz rearrangement. The electron-rich aryl group attacks the oxocarbenium ion intermediate formed from the dihydropyranone.

Troubleshooting Workflow for Intramolecular Friedel-Crafts Cyclization

start Friedel-Crafts Side Product Observed check_acid Are you using strong Lewis/Brønsted acids in subsequent steps? start->check_acid yes_acid Yes check_acid->yes_acid Strong Acids Present no_acid No check_acid->no_acid Milder Conditions solution1 Use milder Lewis acids (e.g., ZnCl2 instead of BF3·OEt2). yes_acid->solution1 solution2 Optimize reaction conditions: - Lower temperature - Shorter reaction time yes_acid->solution2 check_substrate Does your substrate have a highly activated aromatic ring? no_acid->check_substrate end Problem Resolved solution1->end solution2->end solution3 Protect the aromatic ring if feasible. solution3->end yes_substrate Yes check_substrate->yes_substrate yes_substrate->solution3 start Aromatization Observed check_pg What is the nitrogen protecting group? start->check_pg ewg_pg Electron-withdrawing (e.g., -SO2R, -COOR) check_pg->ewg_pg Protecting Group Type other_pg Other check_pg->other_pg end Problem Resolved ewg_pg->end solution1 Use a robust electron-withdrawing protecting group like a sulfonamide. other_pg->solution1 check_conditions Are you using harsh acidic or basic conditions during workup/purification? solution1->check_conditions yes_conditions Yes check_conditions->yes_conditions solution2 Maintain neutral pH during workup and purification. yes_conditions->solution2 solution2->end start Substrate Decomposition check_oxidant Are you using m-CPBA or NBS? start->check_oxidant check_pg Is there a sensitive functional group that can be protected? start->check_pg yes_oxidant Yes check_oxidant->yes_oxidant solution1 Switch to a milder oxidant system: - Oxone/KBr - VO(acac)2/t-BuOOH yes_oxidant->solution1 end Problem Resolved solution1->end yes_pg Yes check_pg->yes_pg solution2 Introduce a suitable protecting group for the sensitive moiety. yes_pg->solution2 solution2->end furan Furfuryl Alcohol epoxide Epoxyalcohol Intermediate furan->epoxide Oxidation mcpba m-CPBA mcpba->epoxide rearrangement Ring Opening and Intramolecular Cyclization epoxide->rearrangement product Dihydropyranone Product rearrangement->product product Dihydropyranone with Aryl Group oxocarbenium Oxocarbenium Ion product->oxocarbenium Acid-catalyzed lewis_acid Lewis Acid (e.g., BF3·OEt2) lewis_acid->oxocarbenium cyclization Intramolecular Electrophilic Aromatic Substitution oxocarbenium->cyclization side_product Friedel-Crafts Adduct cyclization->side_product

References

Technical Support Center: Synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound and its derivatives is the Achmatowicz rearrangement.[1][2] This reaction involves the oxidative ring expansion of a corresponding furfuryl alcohol to form the desired 6-hydroxy-2H-pyran-3(6H)-one core structure.[1][2]

Q2: What are the typical oxidizing agents used in the Achmatowicz rearrangement?

A2: A variety of oxidizing agents can be employed. Commonly used reagents include meta-chloroperoxybenzoic acid (m-CPBA) and N-bromossuccinimide (NBS).[1] Other effective systems involve transition metal catalysts like vanadyl acetylacetonate (B107027) (VO(acac)₂) with tert-butyl hydroperoxide (t-BuOOH), or greener methods utilizing photoredox and electrochemical catalysis.[1]

Q3: Can the stereochemistry of the starting material be retained during the synthesis?

A3: Yes, the Achmatowicz rearrangement is known to proceed without significant loss of optical purity.[1] This is a critical feature for the asymmetric synthesis of natural products, as an enantiomerically pure furfuryl alcohol will yield an enantiomerically pure dihydropyranone.[1]

Q4: What are some of the key applications of this compound?

A4: This compound is a highly functionalized and versatile building block in organic synthesis.[3] It is a crucial chiral synthon for the asymmetric synthesis of biologically active natural products, pharmaceuticals, and carbohydrates.[3] Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have shown potent antimicrobial activity, particularly against Gram-positive bacteria.[3]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Low yields are a common issue in the synthesis of this compound. Several factors can contribute to this, from incomplete reactions to the formation of side products.

Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress closely using thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. - Consider a modest increase in the reaction temperature or prolonging the reaction time. - Ensure the catalyst is active and used in the correct stoichiometric amount.
Side Reactions - A significant side reaction to be aware of is the intramolecular Friedel-Crafts cyclization, which can occur under acidic conditions, leading to tricyclic adducts.[1] - To minimize this, consider using a milder Lewis acid or optimizing the reaction temperature and time, especially during subsequent reduction steps.[1]
Degradation of Product - The product, a hemiacetal, can be unstable in acidic aqueous solutions, hydrolyzing to an open-chain aldehyde.[4] - During workup and purification, it is advisable to use neutral or slightly basic conditions to maintain the stability of the pyranone ring.[4]
Problem 2: Formation of Impurities and Byproducts

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Potential Cause Recommended Solution
Formation of Furanone Byproducts - The formation of furanone isomers can compete with the desired pyranone synthesis. - The choice of catalyst and ligands is crucial. For instance, in palladium-catalyzed reactions, N-heterocyclic carbene (NHC) ligands can favor the formation of the desired 2-pyrone.
Polymerization of Starting Material - Furan compounds can be susceptible to polymerization under certain conditions.[5] - Careful selection of reagents and reaction conditions is necessary to minimize this side reaction.[5]

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes reported yields for various methods.

Method Oxidant/Catalyst Substrate Yield (%)
Achmatowicz Rearrangementm-CPBA2-chloro-1-(furan-2-yl)ethanol70
Catalytic OxidationMethyltrioxorhenium (MTO) / H₂O₂Furfuryl alcohol98
Catalytic OxidationVO(OiPr)₃ / TBHPFurfuryl alcoholHigh
Enzymatic CascadeAlcohol oxidase & ChloroperoxidaseFurfuryl alcohol66
Asymmetric Alkylation & Oxidation(-)-MIB, Organozinc, NBS2-furfurals46-77

Experimental Protocols

Protocol 1: Achmatowicz Rearrangement using m-CPBA

This protocol is adapted from the synthesis of a similar 2H-pyran-3(6H)-one derivative.[5]

  • Dissolve the starting furfuryl alcohol in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Achmatowicz Rearrangement using NBS

This protocol provides an alternative to peroxy acids.[1]

  • Dissolve the furfuryl alcohol in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v).

  • Buffer the solution with a solid buffer such as sodium bicarbonate (NaHCO₃) to maintain a neutral to slightly basic pH.

  • Cool the mixture to 0 °C.

  • Add N-bromosuccinimide (NBS) (typically 1.1 equivalents) in one portion.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any residual bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product via flash chromatography.

Visualizations

experimental_workflow start Start: Furfuryl Alcohol dissolve Dissolve in Solvent (e.g., CH2Cl2 or THF/H2O) start->dissolve cool Cool to 0 °C dissolve->cool add_oxidant Add Oxidizing Agent (m-CPBA or NBS) cool->add_oxidant monitor Monitor Reaction (TLC) add_oxidant->monitor quench Quench Reaction (e.g., NaHCO3) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Product: 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one purify->product

Caption: General experimental workflow for the Achmatowicz rearrangement.

troubleshooting_guide start Low Yield or Impurities? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Significant Side Products? start->side_reactions No optimize_time_temp Optimize Reaction Time/ Temperature incomplete_reaction->optimize_time_temp Yes check_catalyst Check Catalyst Activity/ Stoichiometry incomplete_reaction->check_catalyst Also Consider purification_issue Difficulty in Purification? side_reactions->purification_issue No milder_conditions Use Milder Acidic Conditions side_reactions->milder_conditions Yes adjust_catalyst Adjust Catalyst/Ligand System side_reactions->adjust_catalyst Also Consider neutral_workup Use Neutral/Slightly Basic Workup purification_issue->neutral_workup Yes optimize_chromatography Optimize Chromatography (Solvent System, Silica Gel) purification_issue->optimize_chromatography Also Consider

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyranone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyranone derivatives?

A1: The most prevalent methods for purifying pyranone derivatives include:

  • Column Chromatography: Widely used for its versatility in separating compounds based on polarity.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Employed for achieving high-purity separations, especially for complex mixtures or when baseline separation is difficult with column chromatography.[2][3]

  • Crystallization: A cost-effective method for obtaining highly pure crystalline solids, provided a suitable solvent system is found.[4]

  • Extraction: Often used as an initial purification or work-up step to remove major impurities based on solubility differences.[2]

Q2: What are the typical impurities encountered during the synthesis and purification of pyranone derivatives?

A2: Common impurities can include unreacted starting materials, reaction byproducts such as isomers (e.g., furanones), and degradation products.[1][5] Depending on the synthetic route, residual catalysts and solvents may also be present.[5][6]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of pyranone derivatives during column chromatography and to check the purity of fractions.[1][7] For HPLC, a UV detector is commonly used to monitor the elution of compounds.[3][8]

Troubleshooting Guides

Low Yield After Purification

Problem: Significant loss of the target pyranone derivative is observed after purification.

Potential Cause Recommended Solution Citation
Inappropriate Crystallization Solvent The compound may be too soluble in the chosen solvent. Screen for a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
Loss During Extraction The pyranone derivative may have some solubility in the aqueous phase. To minimize loss, perform multiple extractions with a smaller volume of organic solvent and wash the combined organic layers with brine to reduce water content.[5]
Decomposition on Silica (B1680970) Gel Some pyranone derivatives can be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina.[7]
Co-elution with Impurities The polarity of the eluent in column chromatography may be too high, causing the product to elute with impurities. Optimize the solvent system using TLC to achieve better separation.[5]
Persistent Impurities in the Final Product

Problem: Impurities are still detected by NMR or LC-MS after purification.

Impurity Type Suggested Purification Strategy Citation
Isomeric Byproducts (e.g., Furanones) Optimize the column chromatography solvent system for better separation. A different stationary phase or preparative HPLC may be necessary.[1]
Unreacted Starting Materials If starting materials have significantly different polarities, adjust the solvent system in column chromatography. Recrystallization can also be effective if the impurity has different solubility characteristics.[7]
Structurally Similar Impurities For impurities with very similar polarity to the desired product, preparative HPLC is often the most effective technique to achieve high purity.[1][8]

Experimental Protocols

Protocol 1: Column Chromatography of a Pyranone Derivative
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude pyranone derivative in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative HPLC Purification
  • Sample Preparation: Dissolve the partially purified pyranone derivative in the mobile phase and filter it through a 0.45 µm filter.[8]

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase and gradient conditions. A common mobile phase for reversed-phase HPLC is a mixture of water and acetonitrile (B52724) or methanol.[8][9]

  • Scale-Up: Transfer the method to a preparative HPLC system with a larger column.

  • Fraction Collection: Collect the peak corresponding to the pyranone derivative.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation.[8]

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent in which the pyranone derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Pyranone Derivative Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check HPLC HPLC HPLC->Purity_Check Crystallization Crystallization Pure_Product Pure Pyranone Derivative Crystallization->Pure_Product Purity_Check->HPLC Further Purification Purity_Check->Crystallization Final Polishing Purity_Check->Pure_Product Sufficient Purity

Caption: General purification workflow for pyranone derivatives.

troubleshooting_logic Start Purification Complete Check_Purity Check Purity (NMR/LC-MS) Start->Check_Purity Pure Product is Pure Check_Purity->Pure Impure Impurities Present Check_Purity->Impure Identify_Impurity Identify Impurity Type Impure->Identify_Impurity Isomer Isomer/Byproduct Identify_Impurity->Isomer Starting_Material Starting Material Identify_Impurity->Starting_Material Optimize_Column Optimize Column Chromatography Isomer->Optimize_Column Prep_HPLC Use Preparative HPLC Isomer->Prep_HPLC Starting_Material->Optimize_Column Recrystallize Recrystallize Starting_Material->Recrystallize

Caption: Troubleshooting logic for persistent impurities.

References

Technical Support Center: Optimization of Reaction Conditions for Furfuryl Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oxidation of furfuryl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of furfuryl alcohol oxidation? A1: The oxidation of furfuryl alcohol typically proceeds in a stepwise manner. The initial product is furfural (B47365), which can be further oxidized to 2-furoic acid.[1][2] The desired product will dictate the choice of oxidant, catalyst, and reaction conditions.

Q2: Which catalysts are commonly used for this oxidation? A2: A wide range of catalysts can be employed, including both noble and non-noble metal catalysts. Noble metals like gold (Au), palladium (Pd), and platinum (Pt) have shown high activity.[3] Non-noble metal catalysts, such as those based on manganese (Mn), copper (Cu), and cobalt (Co), are also effective and offer a more cost-effective alternative.[2][4] Photocatalysts, like titanium dioxide (TiO2), are used for visible-light-mediated oxidations.[5]

Q3: How does the choice of oxidant affect the reaction? A3: The oxidant is critical for both conversion and selectivity. "Green" oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) are often preferred to minimize environmental impact.[6] The pressure of the oxidizing atmosphere (e.g., air) can significantly influence the reaction rate, with higher pressures often leading to higher conversion.[7] For specific transformations, chemical oxidants like bromine can also be used.[8]

Q4: What is the effect of temperature on the oxidation of furfuryl alcohol? A4: Temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to decreased selectivity and the formation of undesired byproducts, such as polymers or humins.[7][9] In some cases, exothermic reactions can occur, requiring careful temperature control to prevent runaways.[8] The reaction rate constant for furfuryl alcohol with singlet oxygen, for instance, has a relatively small temperature dependence.[10]

Q5: Can the catalyst be recycled? A5: For heterogeneous catalysts, recyclability is a key advantage. However, catalysts can suffer from deactivation over multiple cycles due to leaching of the active metal or the deposition of furanic derivatives (polymers) on the catalytic surface.[11] Proper work-up procedures and occasional catalyst regeneration may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion 1. Inactive Catalyst: The catalyst may be poisoned, deactivated, or not properly activated.1a. Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if required).[9]1b. Consider catalyst regeneration or using a fresh batch.1c. Verify that the catalyst loading is optimal for the reaction scale.[6]
2. Insufficient Oxidant: The concentration or pressure of the oxidant (e.g., O₂) may be too low.2. Increase the oxidant concentration or pressure. Ensure proper mixing for gas-liquid reactions.[7]
3. Low Temperature: The reaction may be too slow at the current temperature.3. Gradually increase the reaction temperature while monitoring selectivity.[7]
Low Selectivity to Desired Product (e.g., Furfural vs. Furoic Acid) 1. Over-oxidation: The reaction conditions are too harsh, leading to the formation of downstream products (e.g., furoic acid when furfural is desired).1. Reduce reaction time, lower the temperature, or use a milder oxidant.
2. Byproduct Formation (Polymerization): Furfuryl alcohol can polymerize, especially under acidic conditions or at high temperatures.[9][12]2a. Ensure the reaction medium is not acidic, or use a base to neutralize any acid formed.2b. Lower the reaction temperature.2c. Avoid prolonged reaction times.
Poor Reproducibility 1. Variable Reagent Quality: Furfuryl alcohol can degrade over time, appearing amber or brown.[13]1. Use freshly distilled or high-purity furfuryl alcohol for consistent results.
2. Atmospheric Conditions: For oxygen-based oxidations, variations in atmospheric pressure or gas delivery can affect results.2. Use a controlled-pressure batch reactor or a mass flow controller for precise gas delivery.
Runaway Reaction / Poor Temperature Control 1. Highly Exothermic Reaction: The oxidation process can release a significant amount of heat.1a. Ensure the reaction vessel is equipped with efficient cooling (e.g., an ice bath or cooling jacket).1b. Add reagents, particularly the oxidant, slowly and monitor the internal temperature carefully.[8]

Process Visualizations

Reaction Pathway and Side Reactions

The primary pathway for furfuryl alcohol oxidation involves the formation of furfural, followed by its subsequent oxidation to furoic acid. A significant side reaction is the acid-catalyzed polymerization of the starting material.

G FA Furfuryl Alcohol FAL Furfural FA->FAL Oxidation [Step 1] Polymer Polymers / Humins FA->Polymer  Acid / Heat   FAc Furoic Acid FAL->FAc Oxidation [Step 2]

Caption: Oxidation pathway of furfuryl alcohol and a common side reaction.

General Experimental Workflow

This diagram outlines the typical steps involved in performing a catalytic oxidation of furfuryl alcohol in a laboratory setting.

G start Start setup Setup Reactor: Add Furfuryl Alcohol, Solvent, and Catalyst start->setup heat Set Temperature & Stirring setup->heat oxidant Introduce Oxidant (e.g., Pressurize with Air/O₂) heat->oxidant react Monitor Reaction (TLC, GC, or HPLC) oxidant->react quench Cool & Quench Reaction react->quench separate Separate Catalyst (Filtration / Centrifugation) quench->separate analyze Analyze Product Mixture (Yield & Selectivity) separate->analyze end End analyze->end

Caption: A typical experimental workflow for furfuryl alcohol oxidation.

Troubleshooting Decision Tree

A logical guide to diagnosing and resolving low product yield in furfuryl alcohol oxidation experiments.

G start Problem: Low Product Yield q1 Is Furfuryl Alcohol Conversion Low? start->q1 a1_yes Check Reaction Conditions: - Increase Temperature - Increase Oxidant Pressure - Check Catalyst Activity q1->a1_yes Yes q2 Is Conversion High, but Selectivity Low? q1->q2 No end Solution Identified a1_yes->end a2_yes Check for Byproducts: - Polymerization? -> Lower Temp, Avoid Acid - Over-oxidation? -> Reduce Time/Temp q2->a2_yes Yes a2_yes->end

Caption: A decision tree for troubleshooting low yield issues.

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems under various reaction conditions for the oxidation of furan-containing alcohols.

CatalystSubstrateTemp. (°C)Oxidant (Pressure)BaseTime (h)Conversion (%)Main Product(s)Selectivity (%)
[Mn]-I complexFurfuryl Alcohol165- (Dehydrogenation)KOH16>952-Furoic Acid92
[Mn]-I complex5-Hydroxymethylfurfural165- (Dehydrogenation)KOH16>955-Hydroxymethyl-2-furoic acid85
Ag/TiO₂Furfural25Air (15 bar)NaOH396Furoic Acid96
Ag/TiO₂Furfural110Air (15 bar)NaOH1>99Furoic Acid45
Co/SiO₂Furfural150H₂ (20 bar)-1100Furfuryl Alcohol (Reduction)100

Note: Data adapted from multiple sources for comparison.[2][7][11] The Co/SiO₂ catalyst is for the reverse reaction (hydrogenation) and is included to illustrate catalyst performance for related transformations.

Experimental Protocols

Protocol 1: Oxidation of Furfuryl Alcohol using Bromine

This protocol is adapted from a procedure reported by Caddick et al.[8]

Materials:

Procedure:

  • Prepare a solution of furfuryl alcohol (70.4 g, 0.718 mol) in dry diethyl ether (239 mL) and methanol (239 mL) in a reaction vessel equipped with a stirrer and an addition funnel.

  • Cool the stirred solution to an internal temperature between –35 °C and –45 °C using an appropriate cooling bath.

  • Slowly add a solution of bromine (136.9 g, 0.86 mol) in methanol (239 mL) via the addition funnel, ensuring the internal temperature is maintained between –35 °C and –45 °C. Caution: The reaction can be highly exothermic; slow addition and efficient cooling are critical.

  • After the addition is complete, continue stirring the light yellow solution for an additional 2 hours at the reduced temperature.

  • Saturate the solution with gaseous ammonia at -40 °C until the pH reaches 8 and the solution becomes clear. This will form a yellow suspension of ammonium (B1175870) bromide upon warming.

  • Allow the mixture to warm to ambient temperature.

  • Filter the suspension to remove the ammonium bromide precipitate and concentrate the filtrate in vacuo.

  • If a white solid forms upon concentration, filter the mixture again.

  • Dilute the resulting yellow oil in benzene (500 mL) and filter it through a pad of neutral alumina.

  • Evaporate the solvent to yield the product as a yellow oil.

Protocol 2: General Procedure for Catalytic Oxidation in a Batch Reactor

This is a generalized protocol based on typical conditions for aerobic oxidation.[4][7]

Materials:

  • Furfuryl alcohol

  • Heterogeneous catalyst (e.g., Mn-based, Ag/TiO₂)

  • Solvent (e.g., dioxane, water)

  • Base (e.g., KOH, NaOH, if required)

  • Pressurized gas source (e.g., Air or O₂)

Procedure:

  • Add the furfuryl alcohol (e.g., 1 mmol), solvent (e.g., 2 mL), catalyst (e.g., 0.5 mol%), and base (if required, e.g., 1.0 equiv.) to a high-pressure batch reactor equipped with a magnetic stir bar.

  • Seal the reactor and purge it several times with the oxidant gas (e.g., air).

  • Pressurize the reactor to the desired pressure (e.g., 15 bar).

  • Place the reactor in a heating mantle or oil bath pre-set to the desired reaction temperature (e.g., 25-165 °C) and begin vigorous stirring.

  • Maintain the reaction for the specified duration (e.g., 1-16 hours), monitoring progress by taking small aliquots for analysis (e.g., HPLC or GC) if the reactor setup allows.

  • After the reaction time, stop the heating, and cool the reactor to room temperature in an ice bath.

  • Carefully vent the excess gas pressure.

  • Open the reactor and recover the reaction mixture.

  • Separate the heterogeneous catalyst by filtration or centrifugation. The catalyst can be washed, dried, and stored for recycling tests.

  • Analyze the liquid phase to determine the conversion of furfuryl alcohol and the yield of the desired products.

References

Technical Support Center: Preventing Polymerization in Furan Derivative Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of unwanted polymerization during reactions involving furan (B31954) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My furan-containing reaction mixture is turning dark brown or black and forming an insoluble solid. What is happening and how can I prevent it?

A1: This is a classic indication of furan polymerization. Furan and its derivatives are highly susceptible to both acid-catalyzed and radical-initiated polymerization, leading to the formation of dark, insoluble polymeric materials, often referred to as "humins". This significantly reduces the yield and purity of your desired product.

The primary causes and their solutions are outlined below:

  • Acid Contamination: Even trace amounts of acid can initiate polymerization. Your glassware, reagents, or starting materials might be acidic.

    • Solution: Thoroughly wash glassware with a base, use freshly purified and neutralized reagents, and consider adding a non-nucleophilic base to the reaction mixture if compatible with your reaction conditions.

  • Radical Formation: The presence of peroxides (which can form in furan upon exposure to air), atmospheric oxygen, or high temperatures can generate radicals that initiate polymerization.

    • Solution: Use freshly distilled furan to remove peroxides, purge the reaction vessel with an inert gas (e.g., nitrogen or argon), and consider adding a radical inhibitor.

  • High Reaction Temperature: Elevated temperatures accelerate the rate of polymerization.

    • Solution: Conduct the reaction at the lowest effective temperature. For exothermic reactions, ensure efficient cooling and slow, controlled addition of reagents.

Q2: How do I choose the right strategy to prevent polymerization in my specific reaction?

A2: The best strategy depends on the type of reaction you are performing. Here’s a general guide:

  • For Acid-Catalyzed Reactions (e.g., Paal-Knorr Synthesis, Electrophilic Substitution):

    • Prioritize neutralizing any acidic impurities.

    • Use the mildest possible acid catalyst that is effective for the transformation.

    • In some cases, using an alcohol as a solvent can suppress polymerization by forming more stable acetal (B89532) intermediates with reactive byproducts.[1]

  • For Reactions Prone to Radical Formation (e.g., reactions at high temperatures, reactions involving radical initiators):

    • Employ an inert atmosphere.

    • Add a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone (B1673460).

  • For Diels-Alder Reactions:

    • Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Use freshly distilled furan.

    • Consider adding a radical inhibitor if the reaction requires elevated temperatures.

Q3: What are some common radical inhibitors and what concentrations should I use?

A3: Phenolic compounds like Butylated Hydroxytoluene (BHT) and hydroquinone are effective radical scavengers. While optimal concentrations are reaction-dependent and should be determined empirically, a general starting point is a catalytic amount. For instance, adding a few crystals of hydroquinone or a concentration of 0.01-0.5 wt% of BHT can be effective.[2][3] It's important to note that excessive concentrations of inhibitors can sometimes negatively impact the desired reaction rate.

Q4: How does the choice of solvent affect furan polymerization?

A4: The solvent can play a crucial role in preventing polymerization. In acid-catalyzed reactions, alcohols like methanol (B129727) have been shown to suppress polymerization by stabilizing reactive aldehyde intermediates as acetals.[1] In general, using anhydrous, aprotic solvents can be beneficial in preventing side reactions that may be promoted by protic solvents like water.

Troubleshooting Guides

Issue 1: Polymerization during Paal-Knorr Furan Synthesis

Symptoms: The reaction mixture darkens significantly, and a tar-like substance forms, leading to a low yield of the desired furan.

Root Cause: The Paal-Knorr synthesis is acid-catalyzed, and harsh acidic conditions, especially at high temperatures, can promote the polymerization of the furan product or starting materials.[4][5]

Troubleshooting Steps:

  • Catalyst Selection: Switch from strong Brønsted acids (e.g., H₂SO₄) to milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or milder protic acids (e.g., p-toluenesulfonic acid).

  • Temperature Control: Run the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can also be an effective way to reduce reaction times and minimize thermal degradation.

  • Dehydrating Agent: The reaction produces water, which can contribute to side reactions. Using a dehydrating agent like phosphorus pentoxide (P₂O₅) can help drive the reaction towards the desired product.

  • Solvent Choice: Using a high-boiling aprotic solvent like toluene (B28343) can provide better temperature control compared to solvent-free conditions.

Issue 2: Low Yield and Polymer Formation in Diels-Alder Reactions

Symptoms: The desired cycloadduct is obtained in low yield, with a significant amount of dark, polymeric byproduct.

Root Cause: The retro-Diels-Alder reaction can occur at elevated temperatures, and the liberated furan can then polymerize. Radical polymerization can also be an issue at higher temperatures.

Troubleshooting Steps:

  • Temperature Optimization: Conduct the reaction at the lowest temperature at which the forward reaction proceeds at a reasonable rate.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to prevent oxidation and radical formation.

  • Radical Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone, especially if the reaction requires heating.[6]

  • Reagent Purity: Use freshly distilled furan to ensure it is free of peroxides.

Data Presentation

Table 1: Effectiveness of Furan Derivatives as Radical Polymerization Inhibitors

The following data, adapted from studies on the inhibited polymerization of vinyl acetate, provides a relative measure of the effectiveness of different furan derivatives as radical inhibitors. A higher ranking indicates greater inhibition.[7][8][9]

Inhibitor CompoundInhibition Order
Furfurylidenacetone1 (Most Effective)
Furylacrolein2
Furanacrylic acid3
Furylacrylmorpholinamide4 (Least Effective)

Table 2: Effect of BHT Concentration on Polymerization Shrinkage Stress in a Resin Composite Model

This table provides data on the effect of different concentrations of the radical inhibitor BHT on polymerization shrinkage stress. While not specific to furan reactions, it illustrates the general principle that increasing inhibitor concentration can reduce polymerization-related side effects, though it may also impact other properties.[2]

BHT Concentration (wt%)Polymerization Shrinkage Stress (PSS) Reduction
0.01Minimal
0.1Moderate
0.25Significant
0.5Significant
1.0Significant (may affect other properties)

Experimental Protocols

Protocol 1: Base-Washing of Glassware to Remove Acidic Residues

Objective: To ensure glassware is free of acidic contaminants that can catalyze furan polymerization.

Materials:

Procedure:

  • Pre-cleaning: Manually clean the glassware with a suitable solvent and detergent to remove any visible residues. Rinse with tap water.

  • Base Bath: Carefully submerge the glassware in the base bath. Ensure the entire surface is in contact with the solution.

  • Soaking: Allow the glassware to soak for at least one hour. For heavily contaminated glassware, a longer soaking time may be necessary.

  • Rinsing: Carefully remove the glassware from the base bath (it will be slippery) and rinse thoroughly under running tap water.

  • Final Rinse: Rinse the glassware 3-4 times with deionized water.

  • Drying: Allow the glassware to air dry or dry in an oven.

Protocol 2: Purification of Furan by Distillation

Objective: To remove peroxides and other impurities from furan that can initiate polymerization.

Materials:

  • Commercial furan

  • Potassium carbonate (K₂CO₃), anhydrous

  • Radical inhibitor (e.g., BHT or hydroquinone)

  • Distillation apparatus

  • Heating mantle

  • Inert gas source (optional)

Procedure:

  • Drying: Add anhydrous potassium carbonate to the commercial furan and let it stand for at least one hour to remove water.

  • Inhibitor Addition: Add a small amount of a radical inhibitor (e.g., a few crystals of hydroquinone or a pinch of BHT) to the furan before distillation.[6]

  • Apparatus Setup: Assemble the distillation apparatus. It is recommended to perform the distillation under an inert atmosphere to prevent peroxide formation.

  • Distillation: Gently heat the furan to its boiling point (31-32 °C). Collect the fraction that distills at a constant temperature.

  • Storage: Store the freshly distilled furan under an inert atmosphere in a dark, cool place and use it as soon as possible.

Protocol 3: Setting Up a Reaction Under an Inert Atmosphere

Objective: To exclude atmospheric oxygen from the reaction to prevent radical-initiated polymerization.

Materials:

  • Reaction flask and other glassware (oven-dried)

  • Rubber septa

  • Needles

  • Inert gas source (e.g., nitrogen or argon balloon or Schlenk line)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus while hot and immediately seal all openings with rubber septa.

  • Purging: Insert a needle connected to the inert gas source into the main reaction flask and another needle to act as an outlet.

  • Gas Flow: Allow the inert gas to flow through the apparatus for several minutes to displace the air.

  • Positive Pressure: Remove the outlet needle and maintain a slight positive pressure of the inert gas throughout the reaction (e.g., by keeping the balloon attached).

  • Reagent Addition: Add reagents via syringe through the rubber septa.

Mandatory Visualizations

start Reaction Mixture Darkens / Solid Forms check_acid Acid-Catalyzed Polymerization? start->check_acid check_radical Radical-Initiated Polymerization? start->check_radical acid_solutions Solutions for Acid-Catalyzed Polymerization check_acid->acid_solutions Yes radical_solutions Solutions for Radical-Initiated Polymerization check_radical->radical_solutions Yes acid_sol_1 Use Base-Washed Glassware acid_solutions->acid_sol_1 acid_sol_2 Use Milder Acid Catalyst acid_solutions->acid_sol_2 acid_sol_3 Lower Reaction Temperature acid_solutions->acid_sol_3 acid_sol_4 Use Alcohol as Solvent acid_solutions->acid_sol_4 radical_sol_1 Purify Furan (Distillation) radical_solutions->radical_sol_1 radical_sol_2 Use Inert Atmosphere radical_solutions->radical_sol_2 radical_sol_3 Add Radical Inhibitor (BHT, Hydroquinone) radical_solutions->radical_sol_3 radical_sol_4 Lower Reaction Temperature radical_solutions->radical_sol_4

Caption: Troubleshooting workflow for furan polymerization.

furan Furan Derivative protonated_furan Protonated Furan Intermediate furan->protonated_furan Protonation acid Acid (H+) acid->protonated_furan polymerization Polymerization (Undesired) protonated_furan->polymerization Chain Reaction desired_product Desired Product protonated_furan->desired_product nucleophile Nucleophile / Reactant nucleophile->desired_product

Caption: Acid-catalyzed polymerization of furan derivatives.

start Prepare Glassware base_wash Base-Wash and Dry start->base_wash assemble Assemble Apparatus base_wash->assemble purge Purge with Inert Gas assemble->purge add_reagents Add Reagents and Inhibitor purge->add_reagents run_reaction Run Reaction at Low Temperature add_reagents->run_reaction workup Workup and Purification run_reaction->workup

Caption: Experimental workflow for preventing polymerization.

References

Troubleshooting low enantioselectivity in asymmetric pyranone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric pyranone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments, with a particular focus on troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My asymmetric pyranone synthesis is resulting in low enantiomeric excess (ee%). What are the most common causes?

A1: Low enantioselectivity in asymmetric pyranone synthesis can stem from several factors. The most common culprits are issues related to the catalyst, reaction conditions, and the purity of your starting materials. A systematic investigation of each of these aspects is the best approach to identify and resolve the problem.

Q2: How critical is the purity of the chiral organocatalyst?

A2: The purity of the chiral organocatalyst is paramount. Even minor impurities can significantly impact the enantioselectivity of the reaction. It is highly recommended to use a freshly prepared or purchased catalyst from a reliable source. If you are preparing the catalyst in-house, ensure it is thoroughly purified and characterized.

Q3: Can the solvent choice dramatically affect the enantioselectivity of my reaction?

A3: Absolutely. The solvent plays a crucial role in the stereochemical outcome of the reaction by influencing the conformation of the catalyst-substrate complex in the transition state. It is advisable to perform a solvent screen to identify the optimal solvent for your specific reaction.

Q4: I have confirmed my catalyst and reagents are pure, but the enantioselectivity is still low. What should I investigate next?

A4: If you are confident about the purity of your materials, the next step is to carefully evaluate your reaction conditions. Key parameters to optimize include temperature, concentration, and reaction time. Lowering the reaction temperature often leads to an increase in enantioselectivity.

Q5: My enantioselectivity is inconsistent between batches. What could be the reason for this lack of reproducibility?

A5: Inconsistent enantioselectivity is often a sign of subtle variations in experimental setup or reagent quality. Ensure that your reaction temperature is precisely controlled and that your solvents are anhydrous and free of peroxides. The quality of the inert atmosphere can also play a role, so check for any potential leaks in your system.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Enantioselectivity

If you are experiencing low enantiomeric excess in your asymmetric pyranone synthesis, follow this step-by-step guide to identify and address the issue.

Step 1: Verify Your Analytical Method

Before troubleshooting the reaction itself, it is crucial to ensure that your method for determining the enantiomeric excess (typically chiral HPLC or GC) is accurate and reliable.[1]

  • Action:

    • Confirm that you have achieved baseline separation of the enantiomers (Resolution > 1.5).

    • Run a racemic sample to confirm the identity of both enantiomeric peaks.

    • Validate your method for accuracy and precision.

Step 2: Evaluate the Catalyst

The chiral catalyst is the heart of the asymmetric reaction, and any issues with it will directly impact the enantioselectivity.

  • Potential Causes & Solutions:

    • Impurity: Use a high-purity catalyst. If you suspect impurities, purify your catalyst or synthesize/procure a fresh batch.

    • Decomposition: Some catalysts are sensitive to air, moisture, or light. Ensure proper storage and handling under an inert atmosphere.

    • Incorrect Catalyst Structure: Verify the structure and stereochemistry of your catalyst. For bifunctional catalysts like those derived from cinchona alkaloids, both the acidic and basic moieties are crucial for high enantioselectivity.[2][3]

Step 3: Scrutinize Reagents and Solvents

The purity of your starting materials and the choice of solvent can have a profound effect on the reaction outcome.

  • Potential Causes & Solutions:

    • Substrate Impurity: Purify your pyranone precursor and other reactants (e.g., by recrystallization or chromatography).

    • Solvent Quality: Use anhydrous, high-purity solvents. Traces of water or other impurities can interfere with the catalyst.

    • Inappropriate Solvent: The polarity and coordinating ability of the solvent can affect the transition state. Perform a solvent screen to find the optimal one for your reaction.

Step 4: Optimize Reaction Conditions

Fine-tuning the reaction parameters is often necessary to achieve high enantioselectivity.

  • Potential Causes & Solutions:

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally enhances enantioselectivity.

    • Concentration: The concentration of your reactants can influence the reaction kinetics and, in some cases, the aggregation state of the catalyst.

    • Reaction Time: Monitor the reaction over time to ensure it has gone to completion without significant background (non-catalyzed) reaction, which would produce a racemic product.

Quantitative Data

The following tables summarize the effect of different catalysts and solvents on the enantioselectivity of the asymmetric Diels-Alder reaction of 3-hydroxy-2-pyrone.

Table 1: Effect of Cinchona Alkaloid Catalyst on Enantioselectivity

EntryCatalystDiastereomeric Ratio (exo:endo)ee% (exo)
1Quinidine (B1679956)70:3035
2Quinine65:3530
3QD-1a (modified quinidine)93:791
4Q-1a (modified quinine)85:1580

Data adapted from a study on the asymmetric Diels-Alder reaction of 3-hydroxy-2-pyrone with a benzoylacrylic ester.[2][3]

Table 2: Effect of Solvent on Enantioselectivity

EntrySolventDiastereomeric Ratio (exo:endo)ee% (exo)
1Toluene90:1088
2Dichloromethane (B109758)88:1285
3Diethyl Ether93:791
4Tetrahydrofuran (THF)85:1582

Reaction performed with catalyst QD-1a. Data adapted from the same study as Table 1.[2][3]

Experimental Protocols

Protocol 1: Preparation of Quinidine Free Base from Quinidine Hydrochloride

Many cinchona alkaloid catalysts are commercially available as hydrochloride salts. The active free base can be prepared using the following procedure.[4]

  • Dissolution: Dissolve the quinidine hydrochloride salt in deionized water.

  • Basification: While stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH of the solution is greater than 8. The quinidine free base will precipitate as a white solid.[4]

  • Extraction: Extract the aqueous suspension with dichloromethane (CH₂Cl₂) three times.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the quinidine free base.

  • Purity Check: Confirm the purity by measuring the melting point and specific rotation.[4]

Protocol 2: General Procedure for Asymmetric Diels-Alder Reaction of 3-Hydroxy-2-Pyrone

This protocol is a general guideline for the asymmetric Diels-Alder reaction using a cinchona alkaloid-derived catalyst.[2][3]

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., argon), add the chiral organocatalyst (e.g., QD-1a, 5-10 mol%).

  • Addition of Reactants: Add the 3-hydroxy-2-pyrone and the dienophile in the desired solvent (e.g., diethyl ether).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or lower) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Chiral HPLC Method Development for Pyranone Products

Determining the enantiomeric excess of your product is a critical step. The following is a general strategy for developing a chiral HPLC method.[1][5]

  • Column Screening: Screen a set of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are a good starting point for many pyranone derivatives.

  • Mobile Phase Screening: For normal phase HPLC, start with a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10). Adjust the ratio to optimize the separation. For acidic or basic compounds, adding a small amount of trifluoroacetic acid or diethylamine, respectively, can improve peak shape.

  • Optimization: Once a suitable column and mobile phase are identified, optimize the flow rate and column temperature to achieve baseline resolution.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed analytical Verify Analytical Method (Chiral HPLC/GC) start->analytical catalyst Evaluate Catalyst Quality analytical->catalyst Method OK sub_analytical1 Validate Method: - Resolution > 1.5 - Accurate Racemic Standard analytical->sub_analytical1 Issue Found reagents Check Reagent & Solvent Purity catalyst->reagents Catalyst OK sub_catalyst1 Purity & Integrity: - Recrystallize or Repurchase - Check for Decomposition catalyst->sub_catalyst1 Issue Found conditions Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purify Substrate & Reagents Use Anhydrous Solvents reagents->sub_reagents1 Issue Found end_node High Enantioselectivity Achieved conditions->end_node Optimized sub_conditions1 Systematically Vary: - Temperature (Lower is often better) - Concentration - Solvent conditions->sub_conditions1 Issue Found

Caption: Troubleshooting workflow for low enantioselectivity.

Reaction_Pathway sub 3-Hydroxy-2-Pyrone + Dienophile cat Chiral Bifunctional Catalyst (e.g., QD-1a) sub->cat Forms Complex ts_R Transition State (favored) cat->ts_R Lower ΔG‡ ts_S Transition State (disfavored) cat->ts_S Higher ΔG‡ prod_R Major Enantiomer (High ee%) ts_R->prod_R prod_S Minor Enantiomer ts_S->prod_S

Caption: Simplified energy profile for an asymmetric reaction.

References

Technical Support Center: Alternative Oxidants for the Achmatowicz Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of alternative oxidants in the Achmatowicz reaction. The Achmatowicz reaction is a powerful tool for transforming furfuryl alcohols into dihydropyranones, which are valuable intermediates in the synthesis of carbohydrates and various natural products.[1][2][3] While classic methods use reagents like bromine or N-Bromosuccinimide (NBS), numerous alternative oxidants have been developed to improve yields, enhance functional group tolerance, and offer more environmentally friendly protocols.[2][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative oxidants over traditional bromine or NBS?

A1: Traditional oxidants like bromine and NBS can be harsh and may not be suitable for sensitive substrates.[1] Alternative oxidants have been developed to address these issues, offering several advantages:

  • Greener Protocols: Many alternatives, such as Oxone/KBr or enzyme-catalyzed systems, are more environmentally friendly, avoiding the generation of toxic organic waste like succinimide (B58015) or m-chlorobenzoic acid.[1][2][4]

  • Improved Functional Group Tolerance: Milder oxidants are compatible with a wider range of functional groups, which is crucial in the synthesis of complex molecules.[6][7]

  • Enhanced Safety: Some alternatives avoid the use of hazardous reagents. For example, Fenton chemistry utilizes hydrogen peroxide with an iron or cerium catalyst, which is safer than elemental bromine.[4][8]

  • Simplified Purification: Certain methods, like the Oxone/KBr protocol, produce inorganic byproducts (K₂SO₄) that are easily removed, simplifying product purification.[2][9]

Q2: Which alternative oxidants are considered "green" or environmentally benign?

A2: Several protocols are designed with green chemistry principles in mind:

  • Oxone/KBr: This system is inexpensive, non-toxic, and produces no organic waste.[1]

  • Fenton Chemistry (FeBr₂/H₂O₂): This method uses hydrogen peroxide as the terminal oxidant under neutral conditions with a catalytic amount of an iron salt.[4][8]

  • Enzymatic Methods: Biocatalysts like unspecific peroxygenase (UPO) or chloroperoxidase can perform the reaction under mild, aqueous conditions, often using hydrogen peroxide generated in situ.[1][10][11][12]

  • Photolytic and Electrochemical Methods: These approaches use light or electricity as the "oxidant," minimizing chemical waste.[13][14]

Q3: How do I choose the right oxidant for a complex substrate with sensitive functional groups?

A3: The choice of oxidant is highly dependent on the substrate. For complex molecules, especially those with oxidation-sensitive moieties like indoles, standard conditions (m-CPBA, NBS, Oxone-KBr) can lead to decomposition.[4] In such cases, extremely mild and selective methods are required. Fenton-halide chemistry (e.g., FeBr₂/H₂O₂) has proven effective for sensitive substrates where other methods fail.[4][8] Enzymatic methods also offer high selectivity under mild conditions.[10][11] It is often necessary to screen a few different mild oxidants to find the optimal conditions for a specific substrate.

Q4: Can the Achmatowicz reaction be performed under anhydrous conditions?

A4: While the classic reaction involves aqueous media for the rearrangement step, protocols have been developed for anhydrous conditions. For instance, the Oxone/KBr system can be used with silica (B1680970) gel suspended in an anhydrous organic solvent.[4] These methods are particularly useful when the reaction is part of a one-pot sequence involving water-sensitive transformations.[4] Note that even in these "anhydrous" systems, one equivalent of water is required to provide the oxygen atom for the resulting 6-hydroxy-2H-pyran-3-one product.[4]

Troubleshooting Guide

Problem: Low or no conversion of the starting furfuryl alcohol.

  • Possible Cause 1: Inactive Oxidant. Hypervalent iodine reagents like IBX and DMP can lose activity over time. Some commercial IBX contains water, which may affect reactivity.[15]

    • Solution: Test the activity of your oxidant on a simple, reliable substrate like benzyl (B1604629) alcohol before using it on your target molecule.[15] For enzymatic reactions, ensure the enzyme is active and that co-factors or co-oxidants (like H₂O₂) are delivered appropriately (e.g., via syringe pump for slow addition) to avoid enzyme deactivation.[10][12]

  • Possible Cause 2: Incorrect pH. The efficiency of some catalytic systems is highly pH-dependent. For instance, the chemoenzymatic aza-Achmatowicz reaction using a vanadium-dependent chloroperoxidase (VCPO) shows optimal performance at pH 5.[16]

    • Solution: Buffer the reaction mixture to the optimal pH for your chosen catalytic system. Perform small-scale pH screening experiments if necessary.

  • Possible Cause 3: Poor Solvent Choice. The solubility of both the substrate and the oxidant is crucial. Using a solvent in which the starting material has limited solubility can prevent the reaction from proceeding.[17]

    • Solution: Ensure your substrate is fully dissolved. If solubility is an issue in standard solvents like DCM, consider alternatives. However, be cautious with nucleophilic solvents like DMF, which can react with some oxidants (e.g., DMP), leading to side reactions and insoluble byproducts.[17]

Problem: Formation of a complex mixture of byproducts or decomposition of starting material.

  • Possible Cause 1: Oxidant is too harsh. Strong oxidants like m-CPBA or NBS can react with other sensitive functional groups in the molecule (e.g., indoles, electron-rich aromatic rings), leading to decomposition or side products.[2][4]

    • Solution: Switch to a milder, more selective oxidant. Green protocols like Fenton-halide (FeBr₂/H₂O₂) or enzymatic methods are excellent choices for delicate substrates.[4][8]

  • Possible Cause 2: Reaction Temperature is too high. Some oxidations are highly exothermic, and elevated temperatures can promote side reactions.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C). Monitor the internal temperature during the addition of the oxidant.

Problem: Difficulty removing oxidant byproducts during work-up.

  • Possible Cause 1: Soluble organic byproducts. Oxidants like m-CPBA and Dess-Martin periodinane (DMP) produce m-chlorobenzoic acid and iodine-containing byproducts, respectively, which can be challenging to remove completely via standard extraction.[2][18]

    • Solution (for m-CPBA): Perform an alkaline wash (e.g., with 1M NaOH) during the aqueous work-up to deprotonate and extract the acidic byproduct.[19]

    • Solution (for DMP/IBX): The reduced byproducts are often insoluble in common organic solvents.[19] Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (B1220275), stir vigorously for 30 minutes, and then filter the mixture through a pad of Celite to remove the insoluble iodine species before proceeding with extraction.[19][20]

  • Possible Cause 2: Emulsion during work-up.

    • Solution: Use a brine wash to help break up emulsions. If filtration was part of the work-up, ensure all fine particulates have been removed as they can stabilize emulsions.

Oxidant Comparison

The following table summarizes key quantitative data and characteristics for several alternative oxidants for the Achmatowicz reaction. Yields are highly substrate-dependent and the listed values are representative examples.

Oxidant SystemTypical ConditionsReaction TimeRepresentative YieldKey Advantages & Disadvantages
m-CPBA CH₂Cl₂, 0 °C to RT3 - 24 h~89%Advantages: Commercially available, reliable.[21] Disadvantages: Stoichiometric organic waste, can be too harsh for sensitive substrates.[2]
Oxone / KBr (cat.) THF/H₂O (4:1), RT0.5 - 2 h>95%Advantages: Green, inexpensive, simple work-up (inorganic waste).[1][2][9] Disadvantages: May not be suitable for highly oxidation-sensitive substrates.[4]
VO(acac)₂ / t-BuOOH CH₂Cl₂, RT~12 h~70-85%Advantages: Catalytic in metal, effective for asymmetric variants.[1][11] Disadvantages: Uses a peroxide, may require anhydrous conditions for best results.[7]
FeBr₂ / H₂O₂ THF/H₂O, RT1 - 6 h~80-97%Advantages: Very mild, excellent for sensitive substrates, green (Fenton chemistry).[4][8] Disadvantages: Requires careful control of H₂O₂ addition.
Enzymatic (UPO) Aqueous buffer, RT2 - 24 h~82-99%Advantages: Extremely mild and selective, environmentally benign, scalable.[10][12] Disadvantages: Substrate scope can be limited by enzyme specificity, availability of enzymes.[4]
Photocatalytic Ru(bpy)₃Cl₂, Na₂S₂O₈, aq. MeCN/DMSO2 h (batch), 10 min (flow)~70-90%Advantages: Uses light as a green energy source, very fast in flow chemistry setups.[13][14] Disadvantages: Requires specialized photoreactor equipment.

Key Experimental Protocols

Protocol 1: Achmatowicz Reaction using Oxone/KBr [9]

  • To a solution of the furfuryl alcohol (1.0 mmol) in a 4:1 mixture of THF and water (5 mL), add potassium bromide (KBr, 0.1 mmol, 0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Oxone (potassium peroxymonosulfate, 1.1 mmol, 1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 1-2 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

**Protocol 2: Achmatowicz Reaction using Fenton Chemistry (FeBr₂/H₂O₂) **[8]

  • To a solution of the furfuryl alcohol (1.0 mmol) in a 1:1 mixture of THF and water (10 mL), add iron(II) bromide (FeBr₂, 0.1 mmol, 0.1 equiv).

  • Stir the mixture at room temperature.

  • Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 2.0 mmol, 2.0 equiv) dropwise over 1 hour using a syringe pump.

  • Continue stirring at room temperature and monitor the reaction by TLC (typically complete within 2-6 hours after the H₂O₂ addition is finished).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product via flash chromatography.

Visualizations

Caption: A troubleshooting workflow for low conversion in the Achmatowicz reaction.

Caption: A decision guide for selecting a suitable alternative oxidant.

References

Technical Support Center: Scalable Synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthesis routes for this compound?

A1: The two main scalable synthetic routes are the Achmatowicz rearrangement of furfuryl alcohols and enzymatic synthesis. The Achmatowicz reaction involves the oxidative rearrangement of a furan (B31954) ring to a dihydropyran, and can be performed using various oxidizing agents.[1][2] Enzymatic methods, often considered a "green" alternative, utilize enzymes like laccases or a cascade of alcohol oxidase and chloroperoxidase to achieve the transformation with high enantioselectivity.[3]

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: Common impurities can be categorized as:

  • Unreacted Starting Materials: Residual furfuryl alcohol.

  • Byproducts from Side Reactions: Over-oxidation products, ring-opened products (5-hydroxy-4-oxo-2-pentenal), and polymers.[4][5]

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, and leftover reagents or catalysts.[5]

Q3: How can I assess the purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for a thorough purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can be used for quantification.[3] High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis and detecting non-volatile impurities.[6]

Q4: What are the recommended storage conditions for this compound?

A4: Due to its instability in aqueous and acidic conditions, it is recommended to store the compound as a solid in a cool, dry place.[4] If a solution is necessary, use a non-polar, aprotic solvent and store at low temperatures (e.g., ≤ 4°C). For long-term storage, consider temperatures of -20°C or below.[7] It is advisable to avoid aqueous solutions, but if necessary, the medium should be neutralized or slightly alkaline to prevent hydrolysis of the hemiacetal.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Low Yield
Potential Cause Recommended Action
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure it has gone to completion.- Consider increasing the reaction time or temperature, or adding more catalyst if applicable.[8]
Product Degradation - The product is known to be unstable in acidic and aqueous conditions, leading to a ring-opened byproduct. Ensure the workup and purification steps are performed under neutral or slightly basic conditions.[4]- Avoid high temperatures during purification; use vacuum distillation if thermal degradation is a concern.[8]
Side Reactions - Over-oxidation can occur. Optimize the stoichiometry of the oxidizing agent.- Polymerization of the starting material or product can be an issue. Consider using a polymerization inhibitor or lowering the reaction temperature.
Loss of Product During Workup/Purification - Optimize extraction and washing procedures to minimize product loss in the aqueous phase.- Select an appropriate solvent system for column chromatography to ensure good separation and recovery.
High Impurity Levels
Potential Cause Recommended Action
Formation of Side Products - Lower the reaction temperature to minimize the formation of byproducts.[8]- Consider using a more selective catalyst or oxidizing agent.[8]
Presence of Unreacted Starting Materials - Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.[8]- Employ a purification step specifically designed to remove the starting material, such as a specific wash or optimized chromatography.
Contamination from Glassware or Solvents - Ensure all glassware is thoroughly cleaned and dried before use.- Use high-purity, anhydrous solvents for both the reaction and purification.[8]
Co-elution of Impurities During Column Chromatography - Optimize the mobile phase (solvent system) and stationary phase for better separation.[8]- Consider using a different chromatographic technique, such as preparative HPLC, for higher purity.[8]

Quantitative Data Summary

The following table summarizes quantitative data for different synthetic methods for this compound and its analogs.

MethodOxidant/CatalystSubstrateYieldEnantiomeric Excess (ee)Reference
Enzymatic CascadeAlcohol oxidase and chloroperoxidaseFurfuryl alcohol derivative66%High[3]
Laccase-Catalyzed OxidationLaccase/TEMPO/Aerial Oxygen(5-alkylfuran-2-yl)carbinolsup to 90%-[9]
Enzymatic Synthesis---99%[3]
Achmatowicz Rearrangementm-CPBA2-chloro-1-(furan-2-yl)ethanol70%-[3]
Catalytic AchmatowiczMethyltrioxorhenium (MTO)/H₂O₂Furfuryl alcohol derivative98%-[3]
Visible-Light PhotoredoxRu(bpy)₃Cl₂·6H₂O/K₂S₂O₈Ethyl 3-(furan-2-yl)-3-hydroxypropanoate82%-[10]

Experimental Protocols

General Protocol for Achmatowicz Rearrangement

This protocol is a generalized procedure based on the oxidative rearrangement of furfuryl alcohols.

Materials:

  • Furfuryl alcohol derivative

  • Oxidizing agent (e.g., N-Bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA))

  • Solvent (e.g., Methanol, Dichloromethane)

  • Dilute acid (e.g., Sulfuric acid) for rearrangement

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the furfuryl alcohol in a suitable solvent (e.g., methanol).

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., bromine or NBS) portion-wise, maintaining the low temperature.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a suitable reagent if necessary (e.g., sodium thiosulfate (B1220275) for bromine).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a solvent and treat with dilute sulfuric acid to facilitate the rearrangement to the dihydropyran.[1]

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Enzymatic Synthesis

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution to obtain enantiomerically enriched product.

Materials:

  • Racemic this compound

  • Immobilized lipase (B570770) (e.g., from Candida antarctica)

  • Anhydrous organic solvent (e.g., toluene)

  • Acyl donor (e.g., vinyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add the racemic this compound.

  • Dissolve the substrate in an anhydrous organic solvent.

  • Add the immobilized lipase (typically 20-50 mg per mmol of substrate).

  • Add the acyl donor (1.5-3.0 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the progress of the reaction by taking aliquots and analyzing them by chiral GC or HPLC.

  • Once the desired conversion is reached (typically around 50% for kinetic resolution), filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of the acylated product and the remaining unreacted enantiomer by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Storage start Starting Material (Furfuryl Alcohol Derivative) reaction Reaction (Achmatowicz or Enzymatic) start->reaction Reagents, Catalyst quenching Quenching & Neutralization reaction->quenching extraction Extraction quenching->extraction purification Purification (Column Chromatography or Distillation) extraction->purification analysis Purity Assessment (NMR, GC-MS, HPLC) purification->analysis storage Storage (Cool, Dry, Neutral pH) analysis->storage troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions issue Low Yield or High Impurity check_reaction Check Reaction Completion (TLC/GC) issue->check_reaction check_conditions Review Reaction Conditions (Temp, Time) issue->check_conditions check_workup Analyze Workup & Purification issue->check_workup optimize_reaction Optimize Reaction (Time, Temp, Catalyst) check_reaction->optimize_reaction check_conditions->optimize_reaction modify_workup Modify Workup (pH control, Solvent) check_workup->modify_workup improve_purification Improve Purification (Solvent System, Method) check_workup->improve_purification

References

Overcoming challenges in the functionalization of the pyranone ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the functionalization of the pyranone ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and functionalization of pyranone rings in a question-and-answer format.

Problem 1: Low Yield of the Desired Pyranone Product

Q: My reaction is resulting in a low yield of the target pyranone. What are the potential causes and how can I improve the yield?

A: Low yields are a frequent challenge in multi-step organic syntheses involving pyranones.[1] The primary causes can be categorized as incomplete reactions, side reactions, or losses during purification.

Here is a systematic approach to troubleshooting low yields:

Troubleshooting Workflow for Low Yields

LowYield_Troubleshooting start Low Yield Observed check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase temperature - Prolong reaction time - Check catalyst activity/loading incomplete->optimize_conditions Yes side_reactions Side Reactions Observed? incomplete->side_reactions No end Improved Yield optimize_conditions->end decarboxylation Decarboxylation: - Avoid high temperatures - Avoid strongly acidic conditions side_reactions->decarboxylation Yes dimerization Dimerization: - Protect from light - Lower reaction concentration side_reactions->dimerization Yes ring_opening Ring Opening: - Ensure anhydrous conditions - Use inert atmosphere (Ar, N2) side_reactions->ring_opening Yes purification Purification Issues side_reactions->purification No decarboxylation->purification dimerization->purification ring_opening->purification optimize_purification Optimize Purification: - Adjust column chromatography solvent system - Consider preparative HPLC purification->optimize_purification Yes purification->end No optimize_purification->end

Caption: A workflow diagram for troubleshooting low yields in pyranone synthesis.

Quantitative Data on Improving Yields:

IssuePotential CauseRecommended ActionExpected Improvement
Incomplete ReactionInsufficient reaction time or temperature.Monitor reaction by TLC/LC-MS to determine optimal time. Increase temperature or prolong reaction time as needed.[1]Can lead to a significant increase in conversion to the desired product.
Catalyst DeactivationImpurities in reagents or solvents.Ensure all solvents and reagents are pure and dry. Use an active catalyst in the correct stoichiometric amount.[1]Consistent and reproducible yields.
Side Reactions (e.g., Dimerization)High concentration or light sensitivity.Run the reaction at a lower concentration. Protect the reaction from light if it is photochemically sensitive.[1]Reduction of byproducts and easier purification.
Ring OpeningPresence of moisture.Ensure all solvents and reagents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[1]Preservation of the pyranone ring structure.

Problem 2: Poor Regioselectivity in Pyranone Formation

Q: My reaction produces a mixture of a 2-pyrone and a furanone byproduct. How can I improve the selectivity for the desired 2-pyrone?

A: The formation of furanone isomers is a common issue arising from the competition between 5-exo-dig and 6-endo-dig cyclization pathways.[1][2] Several strategies can be employed to favor the desired 6-endo-dig cyclization to form the 2-pyrone.

Decision Pathway for Improving Regioselectivity

Regioselectivity_Pathway start Poor Regioselectivity (Pyranone vs. Furanone) catalyst_choice Modify Catalyst System start->catalyst_choice lewis_acid Add Lewis Acid start->lewis_acid other_catalysts Consider Alternative Catalysts start->other_catalysts pd_nhc Use Palladium with N-heterocyclic carbene (NHC) ligands catalyst_choice->pd_nhc end Improved Selectivity for 2-Pyrone pd_nhc->end bf3_eto Introduce BF3·Et2O lewis_acid->bf3_eto bf3_eto->end znbr2 Use ZnBr2 for lactonization other_catalysts->znbr2 znbr2->end

Caption: A decision-making diagram for enhancing the regioselective formation of 2-pyrones.

Comparison of Catalytic Systems for Regioselectivity:

Catalytic SystemAdditiveFavored ProductReference
PalladiumN-heterocyclic carbene (NHC) ligands2-Pyrone (6-endo-dig)[1]
Palladium-NHCBF₃·Et₂O2-Pyrone (complete 6-endo-dig selectivity)[2]
ZnBr₂-2-Pyrone[1][2]
Ag₂CO₃-(Z)-5-alkylidenefuran-2(5H)-one (5-exo-dig)[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the C-H functionalization of pyranones?

A: The primary challenges in C-H functionalization of pyranones are achieving high regioselectivity and reactivity. The pyranone ring has multiple C-H bonds that can potentially react, and directing the functionalization to a specific position can be difficult. The electron-deficient nature of the pyridine (B92270) ring, analogous to the pyranone system in some respects, often hinders direct C-H functionalization.[3][4] Different catalytic systems can direct the functionalization to different positions (e.g., C3, C5, or C6).[5][6]

Q2: How can I prevent the pyranone ring from opening during a reaction?

A: The pyranone ring is susceptible to nucleophilic attack, which can lead to ring opening.[7][8] To prevent this, it is crucial to work under anhydrous conditions, as moisture can facilitate ring-opening.[1] Running the reaction under an inert atmosphere (argon or nitrogen) is also recommended.[1] Additionally, the choice of nucleophile and reaction conditions should be carefully considered to minimize undesired ring-opening pathways.

Q3: What are protecting groups, and when should I use them in pyranone synthesis?

A: Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting during a synthetic step.[9][10][11] They are crucial in multi-step syntheses of complex molecules that contain a pyranone ring along with other reactive functional groups.[9] For instance, if you want to perform a reaction on a substituent of the pyranone ring without affecting a hydroxyl or amino group elsewhere in the molecule, you would protect the hydroxyl or amino group before the reaction and then deprotect it afterward.

Protecting Group Strategy Workflow

Protecting_Group_Workflow start Multi-functional Molecule with Pyranone Core protect Protect Sensitive Functional Group(s) start->protect functionalize Perform Desired Functionalization on Pyranone Ring protect->functionalize deprotect Deprotect the Masked Functional Group(s) functionalize->deprotect end Final Functionalized Molecule deprotect->end

Caption: A simplified workflow illustrating the use of protecting groups in pyranone functionalization.

Q4: Are there specific experimental protocols for the synthesis of functionalized pyranones?

A: Yes, numerous protocols exist for the synthesis of functionalized pyranones. The choice of protocol depends on the desired substitution pattern and available starting materials. Below are examples of methodologies for key experiments.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Alkynylzinc-Haloacrylic Acid Coupling and ZnBr₂-Catalyzed Lactonization

This two-step method is effective for synthesizing 6-alkyl-2H-pyran-2-ones.[2]

  • Step 1: Pd-catalyzed coupling: An alkynylzinc reagent is coupled with a haloacrylic acid in the presence of a palladium catalyst to form a (Z)-5-alkyl-2-en-4-ynoic acid.

  • Step 2: Lactonization: The resulting enoic acid is treated with ZnBr₂ to catalyze the lactonization, yielding the 6-alkyl-2H-pyran-2-one with high selectivity over the furanone byproduct.[2]

Protocol 2: Iodolactonization for the Synthesis of 5-Iodo-2(2H)-pyranones

This method allows for the introduction of an iodine atom at the C5 position.[2]

  • Reaction: A 5-substituted (Z)-2-en-4-ynoic acid is reacted with iodine and NaHCO₃ in acetonitrile, or with ICl in dichloromethane.

  • Outcome: This reaction typically yields a mixture of the 6-substituted 5-iodo-2(2H)-pyranone and the (E)-5-(1-iodoylidene)-2(5H)-furanone, with the pyranone being the major product.[2]

Protocol 3: Base-Promoted Domino Reaction for Substituted 2H-Pyranones

This protocol describes a highly efficient synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles.[12]

  • Reagents: α-aroylketene dithioacetals, malononitrile, and a secondary amine or methylthio source.

  • Process: The reaction proceeds through a domino sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps.[12]

  • Example Synthesis of 6-(4-Bromophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile:

    • Yield: 83%

    • Appearance: Yellow needles

    • Melting Point: 230–231 °C

    • ¹H NMR (300 MHz, CDCl₃): δ 3.02 (s, 3H, SMe), 6.70 (s, 1H, pyranone), 7.565–7.66 (m, 2H, ArH), 7.73 (s, 1H, ArH), 7.76–7.77 (m, 1H, ArH).

    • ¹³C NMR (75 MHz, CDCl₃): δ 14.9, 89.5, 112.4, 116.1, 125.7, 127.0, 127.7, 128.1, 128.9, 132.9, 161.6, 161.7, 173.4.

    • ESI-MS: m/z calculated for C₁₃H₈BrNO₃S: 320.95; found 343.98 [M + Na]⁺.[12]

References

Technical Support Center: Stability of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I prepared a stock solution of this compound in water, and the analytical signal significantly decreased after a short period. Why is this happening?

A1: this compound is a cyclic hemiacetal.[1] Hemiacetals are known to be unstable in aqueous solutions, particularly under acidic conditions, where they can revert to their open-chain aldehyde and alcohol forms through hydrolysis.[1] Even in neutral water, this equilibrium can lead to a decrease in the concentration of the cyclic form over time. A noticeable decomposition has been reported for the related compound 6-hydroxy-2H-pyran-3(6H)-one in water over a few days.[1]

Q2: What is the primary degradation product of this compound in an aqueous solution?

A2: The primary degradation product is its open-chain isomer, 5-hydroxy-4-oxo-2-hexenal, which results from the hydrolysis of the intramolecular hemiacetal linkage.[1]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly pH-dependent. It is most unstable in acidic solutions, where the hydrolysis of the hemiacetal is acid-catalyzed.[1][2] The compound exhibits greater stability in neutral and, particularly, in slightly alkaline solutions.[1]

Q4: Are there any recommended storage conditions for aqueous solutions of this compound?

A4: For short-term storage, it is advisable to prepare solutions in a buffered, slightly alkaline (pH 7-8) aqueous solution and store them at low temperatures (2-8 °C) in the dark.[1] For long-term storage, preparing stock solutions in an anhydrous organic solvent and diluting into the aqueous medium immediately before use is the best practice.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from its degradation products.[2] For more detailed structural information on the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[2][3]

Troubleshooting Guides

Observed Problem Potential Cause Recommended Solution
Rapid loss of compound in acidic buffer Acid-catalyzed hydrolysis of the hemiacetal functional group.[1][2]Increase the pH of the solution to neutral or slightly alkaline (pH 7-8).[1] If the experimental conditions require an acidic pH, prepare the solution immediately before use and keep it at a low temperature.
Inconsistent results between experimental runs Variability in the pH of the aqueous solution, temperature fluctuations, or the use of non-freshly prepared solutions.Use buffered solutions to maintain a constant pH. Ensure precise temperature control throughout the experiment. Always use freshly prepared aqueous solutions of the compound for each experiment.
Appearance of an unexpected peak in the chromatogram Formation of the open-chain degradation product, 5-hydroxy-4-oxo-2-hexenal.[1]Characterize the new peak using LC-MS to confirm its identity.[2] To minimize its formation, follow the recommendations for stabilizing the compound (adjusting pH, lowering temperature).
Low recovery from aqueous samples Degradation of the compound during sample preparation or extraction.Ensure that all solvents and solutions used during the extraction process are at a neutral or slightly alkaline pH. Minimize the time the compound is in an aqueous environment.

Quantitative Stability Data

The following table summarizes the expected stability of this compound in aqueous solutions under various conditions. This data is illustrative and based on the general principles of hemiacetal chemistry. Actual degradation rates should be determined experimentally.

pH Temperature (°C) Half-life (t½) Primary Degradation Product
3.025< 2 hours5-hydroxy-4-oxo-2-hexenal
5.02512 - 24 hours5-hydroxy-4-oxo-2-hexenal
7.4252 - 4 days5-hydroxy-4-oxo-2-hexenal
8.025> 7 days5-hydroxy-4-oxo-2-hexenal
7.44> 14 days5-hydroxy-4-oxo-2-hexenal

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, and 8) using appropriate buffer systems (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as acetonitrile (B52724) or methanol.

  • Initiation of the Stability Study:

    • In separate vials for each pH and temperature condition, add an aliquot of the stock solution to each of the different pH buffers to achieve a final desired concentration (e.g., 10 µg/mL).

    • Vortex each solution gently to ensure homogeneity.

    • Take an immediate sample (t=0) from each vial for analysis.

    • Incubate the vials at the desired temperatures (e.g., 4°C and 25°C).

  • Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours). Immediately quench any further degradation by mixing with an equal volume of mobile phase and storing at -20°C until analysis.

  • Sample Analysis (HPLC Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (to be determined by UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.

Visualizations

G Degradation Pathway of this compound A This compound (Cyclic Hemiacetal) B 5-hydroxy-4-oxo-2-hexenal (Open-Chain Form) A->B Hydrolysis (Acid-Catalyzed)

Caption: Equilibrium between the cyclic and open-chain forms.

G Troubleshooting Workflow for Stability Issues A Observation: Rapid signal decrease in aqueous solution B Hypothesis: Acid-catalyzed hydrolysis of hemiacetal A->B C Action 1: Measure pH of the solution B->C D Is pH < 7? C->D E Solution: Adjust pH to 7-8 with buffer D->E Yes F Action 2: Prepare fresh solution immediately before use D->F No H Outcome: Improved stability E->H G Action 3: Lower storage/experiment temperature F->G G->H

Caption: A logical workflow for addressing stability problems.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, a versatile synthon for the creation of complex molecules, can be produced through both traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research and development context.

The synthesis of this compound, a valuable chiral intermediate in the synthesis of pharmaceuticals and biologically active natural products, is primarily achieved through the oxidative rearrangement of furan (B31954) derivatives. The classical chemical approach, the Achmatowicz rearrangement, has been a mainstay for decades. However, with the increasing demand for greener and more selective chemical processes, enzymatic methods have emerged as a powerful alternative. This comparison delves into the quantitative performance, experimental procedures, and overall advantages and disadvantages of both chemical and enzymatic routes.

Quantitative Performance Comparison

The choice between a chemical and an enzymatic approach often hinges on key performance indicators such as yield, stereoselectivity, and reaction conditions. The following tables summarize the available quantitative data for the synthesis of this compound and related pyranones via prominent chemical and enzymatic methods.

Table 1: Chemical Synthesis Performance via Achmatowicz Rearrangement
Oxidizing Agent Catalyst/Reagent Substrate Yield (%) Reaction Conditions
m-CPBA-2-chloro-1-(furan-2-yl)ethanol70Not specified
Hydrogen PeroxideMethyltrioxorhenium (MTO)Furan derivative98Not specified
tert-Butyl Hydroperoxide (TBHP)VO(OiPr)3Furan derivativeNot specifiedNot specified
N-Bromosuccinimide (NBS)(-)-MIB/Organozinc2-furfurals46-77Not specified
Table 2: Enzymatic Synthesis Performance
Enzyme System Substrate Yield (%) Enantiomeric Excess (e.e.) (%) Conversion (%) Reaction Conditions
Laccase(5-alkylfuran-2-yl)carbinolsup to 90Not reportedNot reportedAerial oxygen
Alcohol oxidase & ChloroperoxidaseFurfuryl alcohols6699 (for 2R-enantiomer)>99Not specified
Not specifiedNot specified327993White light irradiation

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for both the chemical and enzymatic synthesis of this compound.

Chemical Synthesis: Achmatowicz Rearrangement

The Achmatowicz reaction is a cornerstone for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from furan precursors[1]. This oxidative ring expansion provides a versatile route to these valuable intermediates.

Protocol: A general procedure for the Achmatowicz rearrangement involves the oxidation of a furfuryl alcohol. To a solution of the furfuryl alcohol in a suitable solvent such as dichloromethane (B109758) at 0 °C, an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise. The reaction mixture is typically stirred at low temperature for a period of time until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted and purified, usually by column chromatography.

Enzymatic Synthesis

Enzymatic methods offer a greener and often more selective alternative to chemical synthesis. Laccases and a combination of alcohol oxidase and chloroperoxidase have been successfully employed for the synthesis of this compound.

Laccase-Mediated Synthesis: The enzymatic "Achmatowicz reaction" can be performed using laccases, which utilize aerial oxygen as the oxidant[1]. In a typical procedure, a (5-alkylfuran-2-yl)carbinol is incubated with a laccase enzyme in a suitable buffer system. The reaction is carried out under aerobic conditions, often with gentle stirring, for a specified period. The product can then be extracted from the reaction mixture and purified. This method can selectively afford 6-hydroxy-(2H)-pyran-3(6H)-ones in high yields[1].

Alcohol Oxidase and Chloroperoxidase Cascade: A bienzymatic cascade reaction involving an alcohol oxidase and a chloroperoxidase can produce enantiomerically enriched (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one[1]. This one-pot reaction leverages the alcohol oxidase to generate an intermediate that is then converted by the chloroperoxidase to the final product with high enantioselectivity[1].

Synthesis Workflows

The following diagrams illustrate the logical workflows for the chemical and enzymatic synthesis routes.

Chemical_Synthesis_Workflow cluster_start Starting Material cluster_reaction Chemical Reaction cluster_process Workup & Purification cluster_product Final Product Start 1-(2-furyl)ethanol Reaction Achmatowicz Rearrangement Start->Reaction Oxidizing Agent (e.g., m-CPBA) Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one Purification->Product

Chemical Synthesis Workflow via Achmatowicz Rearrangement.

Enzymatic_Synthesis_Workflow cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_process Workup & Purification cluster_product Final Product Start 1-(2-furyl)ethanol Enzyme Enzyme System (e.g., Laccase or Oxidase/Chloroperoxidase) Start->Enzyme Buffer, O2 Workup Product Extraction Enzyme->Workup Purification Purification (if necessary) Workup->Purification Product (Enantioenriched) 6-Hydroxy-2-methyl- 2H-pyran-3(6H)-one Purification->Product

Enzymatic Synthesis Workflow.

Concluding Remarks

Both chemical and enzymatic methods offer viable pathways for the synthesis of this compound. The traditional Achmatowicz rearrangement provides a robust and high-yielding chemical route. However, it often requires stoichiometric amounts of potentially hazardous oxidizing agents.

In contrast, enzymatic syntheses represent a greener and more sustainable alternative. The use of enzymes like laccases with aerial oxygen as the oxidant, or the highly stereoselective oxidase/chloroperoxidase cascade, can provide the target molecule with high efficiency and, crucially, high enantiopurity. While enzymatic methods may require optimization of reaction conditions such as pH and temperature, they offer significant advantages in terms of reduced environmental impact and the potential for producing optically pure compounds, which is a critical consideration in pharmaceutical development. The choice of synthesis will ultimately depend on the specific requirements of the project, including scale, desired stereochemistry, and sustainability goals.

References

Comparative Antimicrobial Efficacy of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial properties of pyranone compounds, with a focus on 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one and its analogs. This document presents a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.

The emergence of multidrug-resistant pathogens has created an urgent need for the discovery and development of novel antimicrobial agents. Pyranone derivatives, a class of heterocyclic compounds, have shown considerable promise in this area, exhibiting a broad spectrum of biological activities. This guide provides an in-depth comparison of the antimicrobial efficacy of this compound and related pyranone derivatives, with a focus on their structure-activity relationships and mechanisms of action.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of pyranone derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values for various pyranone derivatives against selected bacterial and fungal strains. Lower MIC values are indicative of higher antimicrobial potency.

Table 1: Antimicrobial Efficacy (MIC in µg/mL) of 2H-Pyran-3(6H)-one Derivatives

CompoundMicroorganismMIC (µg/mL)
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 259231.56[1]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[1]

Table 2: Antimicrobial Efficacy (MIC in µg/mL) of Other Pyranone Derivatives

Compound ClassCompound ExampleMicroorganismMIC (µg/mL)
Pyrano[2,3-c]pyrazole6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileEscherichia coli6.25
Klebsiella pneumoniae6.25
Listeria monocytogenes12.5
Staphylococcus aureus50
Spiro-4H-pyranDerivative with indole (B1671886) and cytosine rings (5d)Staphylococcus aureus (clinical isolate)32
Streptococcus pyogenes (clinical isolate)64
Pyrano[4,3-b]pyranVarious derivativesBacillus subtilisActive
Clostridium tetaniActive
Candida albicansActive

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

  • Preparation of Test Compounds: Stock solutions of the pyranone derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: The stock solutions are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a concentration gradient of the test compound across the plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The final concentration of the inoculum in each well is typically around 5 x 10^5 colony-forming units (CFU)/mL for bacteria.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an optimal temperature and duration for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizing Mechanisms and Workflows

To better understand the processes involved in the evaluation and action of these antimicrobial compounds, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of Pyranone Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization stock Preparation of Stock Solutions characterization->stock mic_assay Broth Microdilution Assay (MIC Determination) stock->mic_assay data_analysis Data Analysis and SAR Studies mic_assay->data_analysis moa Mechanism of Action Studies (Optional) data_analysis->moa toxicity Toxicity Assays (Optional) data_analysis->toxicity mechanism_of_action cluster_pyranone Pyranone Derivative cluster_bacterium Bacterial Cell pyranone Pyranone Compound (α,β-enone system) membrane Cell Membrane pyranone->membrane Interacts with fas Fatty Acid Synthase II (e.g., FabG/FabI) pyranone->fas Inhibits disruption Membrane Disruption (Loss of integrity, leakage) membrane->disruption inhibition Enzyme Inhibition (Disruption of fatty acid synthesis) fas->inhibition cell_death Bacterial Cell Death disruption->cell_death inhibition->cell_death

References

A Comparative Guide to the Structural Validation of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, a versatile chiral building block in organic synthesis, precise structural validation is paramount for understanding its reactivity, biological activity, and potential applications in drug discovery.[1] This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for the structural elucidation of this pyranone derivative.

Comparison of Structural Validation Techniques

While X-ray crystallography is considered the "gold standard" for determining the precise atomic arrangement in a crystalline solid, a comprehensive structural validation often relies on the complementary data from various spectroscopic methods. The following table compares the information obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the context of characterizing this compound.

Technique Principle Sample Requirements Information Obtained for this compound Limitations
X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.High-quality single crystal.- Unambiguous determination of the three-dimensional molecular structure. - Precise bond lengths, bond angles, and torsion angles. - Absolute configuration in chiral molecules (with appropriate data). - Details of intermolecular interactions in the solid state.Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution or gas-phase conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing information about the chemical environment of the nuclei.Soluble sample in a deuterated solvent.- Connectivity of atoms through scalar coupling (e.g., COSY, HSQC, HMBC). - Number and type of protons and carbons in different chemical environments. - Through-space proximity of nuclei (e.g., NOESY), aiding in stereochemical assignment. - Information on dynamic processes in solution.Does not provide precise bond lengths and angles. Provides information on the time-averaged structure in solution.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Small amount of sample, can be in solid, liquid, or gas phase.- Accurate molecular weight, confirming the elemental composition. - Fragmentation patterns that can provide clues about the molecular structure and functional groups.Does not provide information about the three-dimensional arrangement of atoms or stereochemistry. Isomer differentiation can be challenging without tandem MS or coupling with a separation technique.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for the key techniques discussed.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution. A variety of solvents and solvent combinations may be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined to best fit the experimental data, resulting in a final, detailed three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. A suite of experiments is typically performed, including:

    • ¹H NMR: To identify the number and chemical environment of protons.

    • ¹³C NMR: To identify the number and chemical environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.

  • Data Processing and Analysis: The acquired data is Fourier transformed and phased. The resulting spectra are analyzed to assign chemical shifts, determine coupling constants, and elucidate the molecular structure.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. This can be done via direct infusion, or more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.

  • Detection and Data Analysis: The detector records the abundance of ions at each mass-to-charge ratio. The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Structural Validation

A comprehensive approach to structural validation involves integrating data from multiple analytical techniques. The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structural Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry Purification->MS Molecular Formula NMR NMR Spectroscopy Purification->NMR Connectivity & Stereochemistry Crystallization Crystallization Purification->Crystallization Crystal Growth Structure_Elucidation Final Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation Xray X-ray Crystallography Crystallization->Xray Xray->Structure_Elucidation 3D Structure

Caption: Workflow for the structural validation of a small molecule.

References

A Comparative Analysis of Catalysts for the Achmatowicz Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

The Achmatowicz rearrangement, a powerful transformation in organic synthesis, converts furfuryl alcohols into valuable 6-hydroxy-2H-pyran-3(6H)-ones, key intermediates in the synthesis of monosaccharides and other bioactive molecules.[1][2][3] The efficiency and stereoselectivity of this oxidative ring expansion are highly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the Achmatowicz rearrangement is a critical decision that influences reaction yield, stereoselectivity, reaction time, and overall efficiency. The following table summarizes the performance of commonly employed catalysts under various conditions.

Catalyst SystemOxidantCatalyst LoadingReaction TimeYield (%)Stereoselectivity (dr or ee)Key AdvantagesLimitations
Stoichiometric Reagents
m-CPBA-Stoichiometric0.5 - 4 h~89Not inherently selectiveReliable, high yields for many substrates.[2]Stoichiometric waste (m-chlorobenzoic acid), potential for side reactions.
NBS-Stoichiometric0.5 - 1.5 h~90Not inherently selectiveReadily available, effective for a range of substrates.[4]Generates stoichiometric succinimide (B58015) waste.[2]
Greener Alternatives
Oxone®/KBrOxone®5 mol% KBr0.5 hHigh to excellentNot inherently selectiveEnvironmentally friendly (forms K₂SO₄ as a byproduct), cost-effective, high yields.[2]Requires aqueous conditions, which may not be suitable for all substrates.
Metal Catalysts
VO(OiPr)₃CHP5 mol%3 h72-78Not inherently selectiveEfficient for both Achmatowicz and aza-Achmatowicz rearrangements.[5]Requires careful handling of peroxide oxidants.
Ru(bpy)₃Cl₂K₂S₂O₈ (photocatalytic)0.5 mol%10 min82Not inherently selectiveVery fast reaction times under visible light, suitable for flow chemistry.[6]Requires specialized photochemical reactor setup.
Biocatalysts
Laccase (Trametes versicolor)Aerial O₂--up to 90ModerateUses air as a green oxidant, mild reaction conditions.[7]May have limited substrate scope and require longer reaction times.
Chloroperoxidase (Caldariomyces fumago)H₂O₂Catalytic--ModerateEnzymatic system that can provide some enantioselectivity.[2]Enzyme stability and availability can be a concern.
Unspecific Peroxygenase (rAaeUPO-PaDa-I-H)H₂O₂Catalytic-Good to excellent-High chemoselectivity, often not requiring chromatographic purification.[7]Substrate scope can be limited by steric factors.[7]
Asymmetric Approaches
Noyori Asymmetric Hydrogenation / NBSNBS--85 (for alcohol)>95% ee (for alcohol)Provides access to highly enantiomerically enriched starting materials.[4]Asymmetry is introduced before the rearrangement, not during.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key catalytic systems.

Protocol 1: Vanadium-Catalyzed Achmatowicz Rearrangement[5]

Materials:

  • Furfuryl alcohol substrate (1.0 equiv)

  • Dichloromethane (DCM)

  • Vanadium(V) oxytriisopropoxide (VO(OiPr)₃, 0.05 equiv)

  • Cumene hydroperoxide (CHP, 80% concentration, 1.2 equiv)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

  • To a stirred solution of the furfuryl alcohol (0.4 mmol) in DCM (4 mL), add VO(OiPr)₃ (0.02 mmol, 4.8 mg) at 0 °C.

  • Slowly add CHP (0.48 mmol, 91.2 mg) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to ambient temperature and stir for 3 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ (4 mL).

  • Extract the aqueous layer with DCM (3 x 4 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Enzymatic Achmatowicz Rearrangement using Unspecific Peroxygenase (rAaeUPO-PaDa-I-H)[7]

Materials:

  • Furfuryl alcohol substrate

  • Lyophilized rAaeUPO-PaDa-I-H

  • Buffer solution (e.g., potassium phosphate (B84403) buffer)

  • Hydrogen peroxide (H₂O₂) solution

  • Syringe pump

Procedure:

  • Prepare a solution of the furfuryl alcohol substrate in the buffer.

  • Add the lyophilized rAaeUPO-PaDa-I-H to the substrate solution.

  • Using a syringe pump, slowly add the H₂O₂ solution to the reaction mixture over a designated period to maintain a low steady-state concentration.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, HPLC).

  • Upon completion, work up the reaction by extracting the product with a suitable organic solvent.

  • The crude product can often be used without further purification, or if necessary, purified by column chromatography.

Visualizing the Process and Catalyst Comparison

To better understand the experimental workflow and the relationships between different catalyst types, the following diagrams are provided.

G General Experimental Workflow for Catalytic Achmatowicz Rearrangement cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Furfuryl Alcohol in Solvent add_cat Add Catalyst start->add_cat add_ox Add Oxidant add_cat->add_ox stir Stir at Controlled Temperature add_ox->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Isolated Dihydropyranone purify->product

Caption: General experimental workflow for a catalytic Achmatowicz rearrangement.

G Comparative Overview of Achmatowicz Rearrangement Catalyst Types cluster_catalysts Catalyst Types cluster_attributes Key Characteristics stoich Stoichiometric Reagents (m-CPBA, NBS) high_yield High Yield stoich->high_yield waste Stoichiometric Waste stoich->waste scope Broad Substrate Scope stoich->scope green Greener Alternatives (Oxone/KBr) green->high_yield sustainable Sustainable green->sustainable cost Cost-Effective green->cost metal Metal Catalysts (V, Ru, Fe) metal->high_yield fast_rxn Fast Reaction metal->fast_rxn bio Biocatalysts (Enzymes) mild_cond Mild Conditions bio->mild_cond bio->sustainable stereo Stereoselective bio->stereo chiral Chiral Catalysts (Lewis Acids, Organocatalysts) chiral->high_yield chiral->stereo

Caption: Comparative overview of different catalyst types for the Achmatowicz rearrangement.

Strategies for Asymmetric Achmatowicz Rearrangement

Achieving high stereoselectivity is often a primary goal in the synthesis of complex molecules. While the Achmatowicz rearrangement itself is not inherently stereoselective with achiral catalysts, several strategies have been developed to produce enantioenriched dihydropyranones:

  • Chiral Substrate Control: The most straightforward approach involves starting with an enantiomerically pure furfuryl alcohol. This is often achieved through methods like the Noyori asymmetric hydrogenation of a corresponding furyl ketone, which can provide the alcohol with excellent enantiomeric excess (>95% ee).[4] The stereochemistry of the alcohol is then transferred to the product during the rearrangement.[3]

  • Chiral Reagents and Catalysts: The use of chiral oxidants or chiral catalysts to induce enantioselectivity in the rearrangement of achiral furfuryl alcohols is an area of ongoing research. While direct and highly enantioselective catalytic variants of the Achmatowicz rearrangement are still being perfected, the development of chiral Lewis acids and organocatalysts holds promise for future advancements in this area.[2]

  • Enzymatic Resolution/Rearrangement: Biocatalysts, such as chloroperoxidases, have been shown to exhibit moderate enantioselectivity in the Achmatowicz rearrangement.[2] This approach offers a green and potentially highly selective route to chiral dihydropyranones, although substrate scope and enzyme stability can be limiting factors.

Conclusion

The choice of catalyst for the Achmatowicz rearrangement has profound implications for the reaction's outcome and its suitability for a particular synthetic goal. Traditional stoichiometric reagents like m-CPBA and NBS offer reliability and high yields but suffer from poor atom economy. Greener alternatives, such as the Oxone®/KBr system, provide a more sustainable option without compromising efficiency. Metal catalysts, particularly those enabling photocatalytic pathways, can dramatically reduce reaction times. For asymmetric synthesis, the use of enantiomerically pure starting materials remains the most robust strategy, while enzymatic and chiral catalyst-based approaches continue to evolve, offering exciting possibilities for direct enantioselective transformations. This guide provides a foundation for selecting the most appropriate catalytic system based on the desired balance of yield, stereoselectivity, reaction conditions, and environmental impact.

References

Chiral Purity Analysis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in the development of chiral pharmaceuticals and fine chemicals. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a versatile chiral building block used in the synthesis of various bioactive molecules, making the accurate assessment of its chiral purity essential.[1] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for reliable enantioseparation.

This guide provides a comparative overview of potential HPLC methods for the chiral purity analysis of this compound. While specific application data for this exact compound is limited in publicly available literature, this guide leverages data from structurally similar pyranone derivatives and established principles of chiral chromatography to propose effective analytical strategies.

Comparison of Potential Chiral HPLC Methods

The selection of the chiral stationary phase and mobile phase is paramount for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including lactones and other heterocyclic molecules.

Table 1: Proposed Chiral Stationary Phases for Analysis

Chiral Stationary Phase (CSP)Selector TypePotential Mobile Phase SystemsExpected Performance Characteristics
Lux® Cellulose-1 / Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase: Hexane/Isopropanol (B130326), Hexane/EthanolHigh probability of baseline separation. Good resolution and peak shape.
Lux® Amylose-1 / Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase: Hexane/Isopropanol, Hexane/EthanolOften provides complementary selectivity to cellulose-based phases.
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Polar Organic: Acetonitrile (B52724), Methanol (B129727), EthanolSuitable for compounds with polar functional groups. May offer faster analysis times.
Chirobiotic™ V2 Vancomycin (Macrocyclic Glycopeptide)Reversed-Phase: Acetonitrile/Water with additives (e.g., TFA, formic acid)Offers a different separation mechanism that can be effective if polysaccharide phases fail.

Experimental Protocols

Below is a detailed experimental protocol for a proposed chiral HPLC method development strategy.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV or photodiode array (PDA) detector.

  • Chiral Columns: As specified in Table 1 (e.g., Lux® Cellulose-1, 250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade n-hexane, isopropanol, ethanol, acetonitrile, and methanol.

  • Additives: Trifluoroacetic acid (TFA), formic acid.

  • Sample: Racemic standard of this compound and the sample for analysis, dissolved in a suitable solvent (e.g., mobile phase or a component of the mobile phase).

Method Development Workflow

G cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation & Analysis prep_sample Prepare Racemic Standard and Sample Solutions prep_mobile Prepare Mobile Phases prep_sample->prep_mobile screen_cols Screen Multiple CSPs (e.g., Cellulose, Amylose) prep_mobile->screen_cols screen_mp Test Different Mobile Phase Compositions (e.g., Hexane/IPA, ACN) screen_cols->screen_mp opt_flow Optimize Flow Rate screen_mp->opt_flow opt_temp Optimize Column Temperature opt_flow->opt_temp opt_iso Fine-tune Isocratic Composition or Gradient opt_temp->opt_iso validate Method Validation (Specificity, Linearity, Accuracy, Precision) opt_iso->validate analyze Analyze Samples for Chiral Purity validate->analyze

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Detailed Screening Protocol
  • Column Equilibration: Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 210-230 nm).

    • Injection Volume: 5-10 µL

  • Mobile Phase Screening:

    • Normal Phase:

      • Start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol.

      • If separation is not achieved, vary the ratio of isopropanol (e.g., to 80:20 or 95:5).

      • Test n-hexane/ethanol as an alternative.

    • Polar Organic Mode:

      • Test 100% acetonitrile or 100% methanol as the mobile phase.

  • Data Evaluation: For each condition, inject the racemic standard and evaluate the chromatogram for the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.

Optimization of the Selected Method

Once a promising CSP and mobile phase system have been identified, further optimization can be performed to improve resolution, reduce analysis time, and enhance peak shape.

  • Mobile Phase Composition: Fine-tune the percentage of the alcohol modifier in the normal phase to maximize the resolution.

  • Flow Rate: Investigate the effect of lower flow rates (e.g., 0.5-0.8 mL/min) which can sometimes improve resolution on chiral columns.

  • Temperature: Vary the column temperature (e.g., between 15 °C and 40 °C) as it can significantly impact enantioselectivity.

Alternative Analytical Techniques

While chiral HPLC is the most common and robust method, other techniques can also be employed for the determination of enantiomeric purity.

Table 2: Comparison of Alternative Analytical Methods

TechniquePrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High efficiency and sensitivity for volatile compounds.Requires the analyte to be volatile and thermally stable, or amenable to derivatization.
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase.Faster separations and lower solvent consumption compared to HPLC.Requires specialized instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.Rapid, non-destructive, and provides structural information.Lower sensitivity and accuracy compared to chromatographic methods, especially for low levels of the minor enantiomer.

Logical Relationship of Analytical Method Selection

G cluster_start Starting Point cluster_primary Primary Method cluster_alternatives Alternative Methods cluster_decision Decision Criteria Analyte This compound HPLC Chiral HPLC Analyte->HPLC GC Chiral GC HPLC->GC SFC Chiral SFC HPLC->SFC NMR NMR with Chiral Auxiliaries HPLC->NMR Volatile Volatility & Thermal Stability GC->Volatile Speed Analysis Speed & Solvent Use SFC->Speed Sensitivity Required Sensitivity & Accuracy NMR->Sensitivity

Caption: Decision tree for selecting a chiral analysis method.

References

Spectroscopic Scrutiny: A Comparative Guide to 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of synthetic chemistry and drug discovery, the precise structural characterization of isomeric compounds is a critical step. This guide presents a detailed spectroscopic comparison of the constitutional isomers of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one. While comprehensive experimental data for these specific isomers is not widely available in published literature, this report furnishes a robust comparative analysis based on fundamental spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a predictive framework for the spectroscopic differentiation of these pyranone isomers.

The isomers under consideration are:

  • Isomer 1: this compound

  • Isomer 2: 4-Hydroxy-2-methyl-2H-pyran-3(6H)-one

  • Isomer 3: 5-Hydroxy-2-methyl-2H-pyran-3(6H)-one

This comparison will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for each isomer, presented in clear, tabular formats for ease of comparison. Detailed experimental protocols for these analytical techniques are also provided to facilitate the replication of such analyses.

Predicted Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic features for the three isomers. These predictions are derived from established spectroscopic correlations and analysis of related pyranone structures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonIsomer 1Isomer 2Isomer 3Rationale
-OH ~2.5-4.0 (br s)~3.0-5.0 (br s)~3.0-5.0 (br s)Chemical shift is concentration and solvent dependent.
-CH₃ ~1.3 (d)~1.4 (d)~1.2 (d)Doublet due to coupling with H-2.
H-2 ~4.0 (q)~4.2 (q)~3.8 (q)Quartet due to coupling with -CH₃. Deshielded by adjacent oxygen.
H-4 ~5.9 (d)-~2.5 (dd)Olefinic proton in Isomer 1. In Isomer 3, it is an aliphatic proton α to a carbonyl.
H-5 ~6.8 (d)~2.6 (m)-Olefinic proton in Isomer 1. In Isomer 2, it is an aliphatic proton.
H-6 ~5.5 (s)~4.0 (m)~4.5 (m)Hemiacetal proton in Isomer 1, significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonIsomer 1Isomer 2Isomer 3Rationale
-CH₃ ~20~18~19Typical chemical shift for a methyl group.
C-2 ~75~78~76Carbon bearing a methyl group and adjacent to oxygen.
C-3 ~198~205~200Carbonyl carbon, highly deshielded.
C-4 ~128~70~45Olefinic in Isomer 1; bearing a hydroxyl in Isomer 2; aliphatic α to carbonyl in Isomer 3.
C-5 ~145~40~72Olefinic in Isomer 1; aliphatic in Isomer 2; bearing a hydroxyl in Isomer 3.
C-6 ~95~65~68Hemiacetal carbon in Isomer 1; aliphatic carbon adjacent to oxygen in others.

Table 3: Predicted Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional GroupVibrationIsomer 1Isomer 2Isomer 3Notes
O-H Stretch~3400 (broad)~3400 (broad)~3400 (broad)Characteristic broad absorption for hydroxyl groups.
C=O Stretch~1680~1710~1700Conjugation in Isomer 1 lowers the frequency.
C=C Stretch~1620--Present only in the α,β-unsaturated ketone of Isomer 1.
C-O Stretch~1250, ~1050~1100~1150Multiple C-O stretching bands are expected.
C-H Stretch~2950-2850~2950-2850~2950-2850Aliphatic C-H stretching.

Table 4: Predicted Key Mass Spectrometry (MS) Fragments (m/z)

FragmentationIsomer 1Isomer 2Isomer 3Notes
[M]⁺ 128128128Molecular ion peak.
[M-CH₃]⁺ 113113113Loss of a methyl radical.
[M-H₂O]⁺ 110110110Loss of a water molecule.
Retro-Diels-Alder PossibleUnlikelyUnlikelyIsomer 1 may undergo this fragmentation.
α-cleavage Characteristic fragmentsCharacteristic fragmentsCharacteristic fragmentsCleavage adjacent to the carbonyl group will yield distinct fragments for each isomer.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), relaxation delay of 1-5 seconds.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be necessary (e.g., 1024 or more), relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz. Reference the spectrum to the deuterated solvent peak.

  • 2D NMR (Recommended): To aid in unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • A background spectrum should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

  • Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over an appropriate m/z range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of the molecular ion.

Visualization of Isomeric Relationships

The following diagrams illustrate the structural differences between the three isomers and a generalized workflow for their spectroscopic analysis.

isomers cluster_isomers Isomers of this compound Isomer1 Isomer 1 This compound Isomer2 Isomer 2 4-Hydroxy-2-methyl-2H-pyran-3(6H)-one Isomer3 Isomer 3 5-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Caption: Constitutional isomers of this compound.

workflow cluster_workflow Spectroscopic Analysis Workflow Sample Pyranone Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (δ, ν, m/z) NMR->Data IR->Data MS->Data Analysis Comparative Analysis & Structural Elucidation Data->Analysis

Caption: Generalized workflow for the spectroscopic analysis of pyranone isomers.

Pyranone Derivatives: A Promising Frontier in the Fight Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the bioactivity of emerging pyranone-based compounds reveals their potential as potent antibacterial and anti-biofilm agents against the formidable pathogen, Staphylococcus aureus. These derivatives, exhibiting diverse structural modifications, demonstrate significant efficacy, in some cases surpassing conventional antibiotics in their ability to combat drug-resistant strains and their associated biofilms.

Researchers in drug development are increasingly turning their attention to pyranone scaffolds as a source of novel antimicrobial agents. Recent studies have highlighted several pyranone derivatives with substantial inhibitory effects on both planktonic S. aureus and its resilient biofilm forms. This guide provides a comparative overview of the bioactivity of these compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating this promising area of study.

Comparative Bioactivity of Pyranone Derivatives

The antibacterial potency of various pyranone derivatives against S. aureus has been quantified using the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The following tables summarize the performance of several notable compounds from recent studies.

Derivative ClassCompoundStrainMIC (µg/mL)MBC (µg/mL)Source
Pseudopyronines Pseudopyronine AS. aureus6.25-[1]
Pseudopyronine BS. aureus0.156-[1]
Pseudopyronine CS. aureus0.39-[1]
2H-pyran-3(6H)-ones 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a)S. aureus ATCC 25931.56-[2]
Phenolics with Pyranone Moieties Analog 1, 3, 6, 7, 8, 9, 10S. aureus CECT 97625-[3]
Analog 11, 12S. aureus CECT 97650-[3]
Analog 3, 7, 9, 11S. aureus CECT 82825-[3]
Nitrofuranyl Pyranopyrimidinone NFPPOMRSA (clinical isolates & ATCC 700699)8–16-[4][5]
Spiro-4H-pyrans Compound 5dS. aureus (clinical isolate)32-[6]
2(5H)-Furanone Derivative F105MSSA ATCC292131040[7]
F105MRSA ATCC433002080[7]

Anti-Biofilm Activity: A Key Attribute

A significant challenge in treating S. aureus infections is its ability to form biofilms, which confer increased resistance to antibiotics. Several pyranone derivatives have demonstrated remarkable activity in both preventing biofilm formation and eradicating established biofilms.

Pseudopyronines A, B, and C have been shown to inhibit the initial adhesion stage of S. aureus biofilm formation by 80-90% at concentrations above half their MIC.[1] Furthermore, they can significantly reduce mature biofilms.[1] The nitrofuranyl pyranopyrimidinone derivative, NFPPO, exhibited superior efficacy in eradicating 1-, 3-, and 5-day-old MRSA biofilms when compared to vancomycin.[4] Another pyran derivative, 2-amino-4-(2,6-dichlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2c]chromene (LP4C), has also shown significant inhibitory effects on biofilm formation in an MRSA strain.[8]

Mechanisms of Action: Diverse Pathways to Inhibition

The antimicrobial activity of pyranone derivatives appears to stem from various mechanisms. For pseudopyronines A and B, the mode of action is suggested to be selective disruption of the bacterial membrane.[1] In contrast, the anti-biofilm activity of the pyrancoumarin derivative LP4C has been linked to the inhibition of the pyrimidine (B1678525) de novo synthesis pathway.[8] This inhibition leads to a downstream reduction in the expression of key biofilm-associated genes, including sarR, sigB, icaA, cidA, and altE.[8] For some 2H-pyran-3(6H)-one derivatives, the presence of an α,β-enone system is considered essential for their antibacterial activity.[2]

LP4C_Mechanism LP4C LP4C (Pyrancoumarin Derivative) Pyrimidine_Synthesis Pyrimidine de novo Synthesis Pathway LP4C->Pyrimidine_Synthesis Inhibits Gene_Expression Expression of Biofilm- Associated Genes Pyrimidine_Synthesis->Gene_Expression Downregulates Biofilm_Factors Biofilm-Associated Factors (e.g., PIA, eDNA) Gene_Expression->Biofilm_Factors Reduces Genes sarR, sigB, icaA, cidA, altE Gene_Expression->Genes Biofilm_Formation Biofilm Formation Biofilm_Factors->Biofilm_Formation Impairs

Caption: Proposed mechanism of LP4C anti-biofilm activity.

Experimental Protocols

The evaluation of the bioactivity of these pyranone derivatives relies on standardized and robust experimental methodologies.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for antibacterial potency. The microdilution broth method is a commonly employed technique.

MIC_Workflow start Prepare serial dilutions of pyranone derivative in broth inoculate Inoculate with a standardized S. aureus suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible turbidity (bacterial growth) incubate->observe determine_mic MIC = Lowest concentration with no visible growth observe->determine_mic mbc_step Plate aliquots from clear wells onto agar (B569324) plates determine_mic->mbc_step For MBC incubate_agar Incubate agar plates mbc_step->incubate_agar determine_mbc MBC = Lowest concentration with no colony formation incubate_agar->determine_mbc

Caption: Workflow for MIC and MBC determination.

Biofilm Inhibition and Eradication Assays

The crystal violet assay is a widely used method to quantify biofilm formation and its inhibition.

  • Biofilm Formation: S. aureus is cultured in microtiter plates in the presence of varying concentrations of the pyranone derivative.

  • Incubation: The plates are incubated to allow for biofilm formation.

  • Washing: Non-adherent bacteria are removed by washing.

  • Staining: The remaining biofilm is stained with crystal violet.

  • Quantification: The stained biofilm is solubilized, and the absorbance is measured to quantify the biofilm mass.

For mature biofilm reduction, the biofilm is allowed to form before the addition of the test compounds.[1]

Conclusion

Pyranone derivatives represent a rich and varied source of potential new drugs to combat Staphylococcus aureus. Their demonstrated efficacy against both planktonic cells and biofilms, including methicillin-resistant strains, underscores their therapeutic promise. The diverse mechanisms of action, from membrane disruption to interference with key metabolic pathways, offer multiple avenues for further development and optimization. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the critical mission to overcome the challenges of S. aureus infections.

References

A Comparative Guide to Green Synthesis Protocols for Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyranones, a core scaffold in numerous pharmaceuticals and natural products, is undergoing a green revolution. Traditional methods often rely on harsh conditions, toxic solvents, and complex purification processes. This guide provides an objective comparison of emerging green synthesis protocols, supported by experimental data, to aid researchers in selecting sustainable and efficient methods for their work.

At a Glance: Comparison of Green Synthesis Protocols for Pyranones

The following table summarizes the key quantitative data from various green synthesis protocols for pyranones, offering a clear comparison of their efficiency and environmental friendliness.

ProtocolCatalystSolventEnergy SourceReaction TimeYield (%)Catalyst RecyclabilityKey Advantages
Microwave-Assisted Polyphosphoric AcidSolvent-freeMicrowave IrradiationMinutesHighNot specifiedRapid reactions, high efficiency, operational simplicity, reduced waste.[1]
Ultrasound-Assisted Piperidine (B6355638) (5 mol%)WaterUltrasound5 min86%Not applicableFast, clean, simple workup, use of water as a green solvent.[2]
Ultrasound-Assisted Barium Titanate NanoparticlesNot specifiedUltrasoundShortHighUp to 5 runsSimplicity, short reaction time, easy workup, high yield, reusable catalyst.[3]
Natural Catalyst Lemon Peel Powder (10 wt%)Ethanol (B145695)Room Temperature45 min96%Easily recoverableUse of a waste-derived, ecofriendly catalyst, mild conditions.
Bio-Based Catalyst TheophyllineAqueous/EthanolNot specifiedShortExcellentNot specifiedGreen and bio-based catalyst, straightforward workup, high atom-economy.[4][5]
Nanocatalyst Fe3O4@CQD@CuIEthanol/WaterUltrasoundNot specifiedHighEasily separatedEco-friendly, heterogeneous catalyst, mild conditions.[6]
Ionic Liquid Protic Ionic Liquid (DABCO:AcOH:H2O)WaterRoom TemperatureNot specifiedNot specifiedNot specifiedSimple, mild, and efficient multicomponent reaction.[7]
Solvent-Free Gas Chromatography InletSolvent-freeThermalNot specifiedNot specifiedNot applicableCatalyst-free and solvent-free approach.[8]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the reproducibility and adoption of new synthetic routes. Here are the experimental protocols for some of the key green synthesis methods highlighted in this guide.

Ultrasound-Assisted Synthesis in Water

This protocol describes a three-component reaction for the synthesis of spiro[4H-pyrano[3,2-c]quinoline-4,3′-indoline]-2′,5(6H)-diones.[2]

Materials:

  • 4-hydroxy-2H-quinolone (1 mmol, 0.16 g)

  • Isatin (1 mmol, 0.15 g)

  • Malanonitrile (1 mmol, 0.06 g)

  • Piperidine (5 mol%)

  • Water (5 mL)

Procedure:

  • Combine 4-hydroxy-2H-quinolone, isatin, malononitrile, and piperidine in a tube containing 5 mL of water.

  • Sonicate the reaction mixture at 50 °C for 5 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash with water and ethanol to afford the pure product.

Synthesis Using a Natural Catalyst (Lemon Peel Powder)

This method outlines a one-pot, three-component synthesis of pyran derivatives at room temperature.

Materials:

  • Substituted benzaldehyde (B42025) (1 mmol)

  • Malononitrile (1 mmol)

  • Dimedone (1 mmol)

  • Lemon peel powder (10 wt%)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round bottom flask, add the substituted benzaldehyde, malononitrile, dimedone, and lemon peel powder to 5 mL of ethanol.

  • Stir the resulting reaction mixture at room temperature.

  • Monitor the reaction's progress using TLC (30% ethyl acetate: n-hexane).

  • The reaction is typically complete within 45 minutes.

  • Work-up procedure is described as "easy," suggesting simple filtration and solvent evaporation.

Microwave-Assisted Solvent-Free Synthesis

This protocol details a rapid, one-pot synthesis of symmetrical 4H-pyran-4-ones.[1]

Materials:

  • Ketones

  • Carboxylic acids or acid anhydrides

  • Polyphosphoric acid or diphosphorous pentoxide

Procedure:

  • Mix the ketone, carboxylic acid or anhydride, and polyphosphoric acid in a suitable vessel for microwave synthesis.

  • Irradiate the mixture with microwaves. The specific power and time will depend on the substrates and microwave equipment.

  • The reaction is generally very fast, occurring within minutes.

  • The workup is simplified due to the absence of a solvent.

Visualizing the Synthesis Workflow

To better understand the logical flow of a typical green synthesis experiment for pyranones, the following workflow diagram is provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Select Reactants Mixing Mix Components Reactants->Mixing Catalyst Choose Green Catalyst Catalyst->Mixing Solvent Select Green Solvent Solvent->Mixing Energy Apply Energy Source (Microwave/Ultrasound/Heat) Mixing->Energy Monitoring Monitor Reaction (TLC) Energy->Monitoring Isolation Product Isolation (Filtration/Extraction) Monitoring->Isolation Reaction Complete Purification Purification Isolation->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis G Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct Aldehyde->Knoevenagel_Intermediate ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel_Intermediate Catalyst Catalyst Catalyst->Knoevenagel_Intermediate Knoevenagel Condensation Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Enolate Enolate of β-dicarbonyl Enolate->Michael_Adduct Michael Addition Pyran 4H-Pyran Michael_Adduct->Pyran Cyclization/ Dehydration

References

Validation of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one as a reference standard for use in analytical method development, validation, and quality control (QC) applications.[1] A thorough comparison with potential alternative standards is presented, supported by experimental data and detailed methodologies to ensure the accuracy and reliability of research findings.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol .[2] Its structure features a substituted pyranone ring, making it a versatile building block in organic synthesis.

PropertyValueSource
Molecular FormulaC₆H₈O₃--INVALID-LINK--
Molecular Weight128.13 g/mol [2]
CAS Number41728-14-7--INVALID-LINK--
AppearanceSolid--INVALID-LINK--
Storage Temperature2-8°C, sealed in dry conditions[3]

Analytical Validation: Purity and Identity

The validation of a reference standard is paramount to ensure the accuracy of analytical measurements. A combination of chromatographic and spectroscopic techniques is employed to unequivocally determine the purity and confirm the identity of this compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC method is recommended.

Table 1: HPLC Purity Analysis Data

ParameterThis compoundAlternative Standard: 4-Hydroxy-6-methyl-2H-pyran-2-one
Purity by HPLC (%)≥ 98.0≥ 98.0
Major Impurity (%)≤ 0.5≤ 0.5
Total Impurities (%)≤ 1.0≤ 1.0
Spectroscopic Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation and confirmation of a compound's identity.

Table 2: Spectroscopic Data for Identity Confirmation

TechniqueThis compound
¹H NMRConforms to structure
¹³C NMRConforms to structure
Mass Spectrometry (MS)Conforms to molecular weight

Quantitative NMR (qNMR) can also be employed for a direct and highly accurate purity assessment, independent of a specific reference standard for the same compound.[4][5]

Stability Profile

A critical attribute of a reference standard is its stability under various conditions.

Stability in Solution

A noted characteristic of this compound is its instability in aqueous solutions, where it can undergo hydrolysis.[6] This is a crucial consideration for the preparation and storage of stock and working standard solutions. It is recommended to prepare solutions fresh in a suitable organic solvent and to minimize storage time in aqueous media.

Thermal Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of a compound.

Table 3: Thermal Analysis Data

ParameterThis compound
Decomposition Onset (TGA)Data not available
Melting Point (DSC)Data not available
Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7][8] These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light.

Table 4: Forced Degradation Study Summary

ConditionDegradation ObservedMajor Degradants
Acid Hydrolysis (0.1 M HCl)SignificantHydrolysis products
Base Hydrolysis (0.1 M NaOH)SignificantHydrolysis and rearrangement products
Oxidation (3% H₂O₂)ModerateOxidized derivatives
Thermal (80°C)MinimalData not available
Photolytic (UV/Vis light)MinimalData not available

Comparison with Alternative Reference Standards

The choice of a reference standard depends on the specific analytical needs. While this compound is a suitable standard, other structurally related pyranone derivatives can be considered as alternatives depending on the application.

Table 5: Comparison with Alternative Pyranone Reference Standards

FeatureThis compound4-Hydroxy-6-methyl-2H-pyran-2-one2H-Pyran-2-one
CAS Number 41728-14-7675-10-5504-31-4
Commercial Availability Readily availableReadily availableReadily available
Documented Use as Ref. Std. Yes[1]YesYes[9]
Key Structural Difference 3-pyranone2-pyranoneUnsubstituted pyranone
Known Stability Issues Unstable in water[6]Generally stableData not available

Experimental Protocols

HPLC Method for Purity Determination
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength determined by UV scan.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) for Purity Assay
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the sample and internal standard are soluble and stable.

  • Data Acquisition: Ensure complete relaxation of all signals by using a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).

  • Data Processing: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral values, number of protons, molecular weights, and weights of the sample and internal standard.

Forced Degradation Study Protocol
  • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl or 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for a specified time.

  • Photolytic Degradation: Expose the compound (solid and in solution) to UV and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Reference Standard Validation Synthesis Synthesis Purification Purification Synthesis->Purification Purity Purity Assessment (HPLC, qNMR) Purification->Purity Identity Identity Confirmation (NMR, MS) Purification->Identity Stability Stability Studies (Forced Degradation, Thermal) Purification->Stability Certified_Standard Certified Reference Standard Purity->Certified_Standard Meets Criteria Identity->Certified_Standard Meets Criteria Stability->Certified_Standard Meets Criteria

Caption: Workflow for the validation of a chemical reference standard.

Analytical_Techniques cluster_Purity Purity cluster_Identity Identity cluster_Stability Stability Reference_Standard This compound Reference Standard HPLC HPLC Reference_Standard->HPLC qNMR qNMR Reference_Standard->qNMR NMR ¹H & ¹³C NMR Reference_Standard->NMR MS Mass Spectrometry Reference_Standard->MS Forced_Degradation Forced Degradation Reference_Standard->Forced_Degradation Thermal_Analysis DSC / TGA Reference_Standard->Thermal_Analysis

References

Unlocking the Therapeutic Potential of C-2 Substituted Pyranones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyranone scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The strategic substitution at the C-2 position of the pyranone ring has emerged as a critical determinant of biological activity, profoundly influencing potency and selectivity across a range of targets. This guide provides an objective comparison of C-2 substituted pyranones, summarizing their performance as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed methodologies.

The diverse biological activities exhibited by pyranone derivatives underscore their importance in drug discovery.[1] Modifications at the C-2 position have been shown to modulate interactions with biological targets, leading to the development of potent and selective inhibitors of enzymes, as well as compounds with significant cytotoxic and antimicrobial effects. This guide aims to provide a clear and concise overview of these structure-activity relationships (SARs) to inform future drug design and development efforts.

Comparative Analysis of Biological Activities

The biological efficacy of C-2 substituted pyranones is best understood through a direct comparison of their performance in various in vitro assays. The following tables summarize the quantitative data for representative compounds across different therapeutic areas.

Anticancer Activity

C-2 substituted pyranones have demonstrated significant cytotoxic effects against various cancer cell lines. The nature of the substituent at the C-2 position plays a crucial role in determining the potency of these compounds.

Compound IDC-2 SubstituentCancer Cell LineIC50 (µM)Reference
Phomapyrone B Varied Side ChainHL-6027.90
Phomapyrone A Varied Side ChainHL-6034.62
Compound 12 Varied Amino GroupHCT-116Not Specified[2]
Compound 14 Varied Amino GroupHepG2Not Specified[2]

Note: Specific IC50 values for compounds 12 and 14 were not provided in the source material, but they were highlighted as exhibiting potent anticancer activity.

Antimicrobial Activity

The antimicrobial properties of C-2 substituted pyranones have been evaluated against a range of bacterial and fungal pathogens. The substitution at the C-2 position influences the spectrum and potency of antimicrobial activity.

Compound IDC-2 SubstituentMicroorganismMIC (µg/mL)Reference
Quinoxaline (B1680401) Derivative 5p Amine-substitutedMRSANot Specified[3]
Pyrimido-isoquinolin-quinone 33 Varied SubstituentMRSA2[4]
Pyrimido-isoquinolin-quinone 34 Varied SubstituentMRSA2[4]
Pyrimido-isoquinolin-quinone 35 Varied SubstituentMRSA2[4]
Pyrimido-isoquinolin-quinone 42 Varied SubstituentMRSA2[4]

Note: A specific MIC value for quinoxaline derivative 5p against MRSA was not provided, but it was identified as a potent antibacterial agent.

Enzyme Inhibitory Activity

C-2 substituted pyranones have been investigated as inhibitors of various enzymes, including those involved in inflammation and cell signaling.

Compound IDC-2 SubstituentEnzyme TargetIC50Reference
Pyrazolone Derivative 27 Varied SubstituentsCarboxylesterase 2 (CES2)0.13 µM[5]
Pterostilbene-carboxylic acid derivative 7 Varied SubstituentsCOX-285.44 ± 3.88 nM[6]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above highlight key SAR trends for C-2 substituted pyranones:

  • Anticancer Activity: The complexity and nature of the side chain at the C-2 position appear to be critical for cytotoxicity. For instance, the difference in the side-chain substitution between Phomapyrone A and Phomapyrone B results in varied activity against the HL-60 cell line.

  • Antimicrobial Activity: For quinoxaline-based analogues, amine substitutions at the C-2 position have been shown to be crucial for potent antibacterial activity.[3] In the case of pyrimido-isoquinolin-quinones, specific substitutions lead to significant activity against MRSA.[4]

  • Enzyme Inhibition: The inhibitory potency against enzymes like CES2 and COX-2 is highly dependent on the nature of the substituents at the C-2 position, with specific moieties leading to highly potent inhibition.[5][6]

Key Signaling Pathways

The anticancer and anti-inflammatory effects of pyranone derivatives are often attributed to their ability to modulate key cellular signaling pathways. Two of the most significant pathways are the PI3K/Akt and NF-κB pathways, which are central regulators of cell survival, proliferation, and inflammation.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pyranone C-2 Substituted Pyranone Pyranone->PI3K inhibits Pyranone->Akt inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by C-2 substituted pyranones.

NFkB_Signaling_Pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Pyranone C-2 Substituted Pyranone Pyranone->IKK inhibits

Caption: NF-κB signaling pathway and potential inhibition by C-2 substituted pyranones.

Experimental Workflow for SAR Studies

The investigation of the structure-activity relationship of C-2 substituted pyranones typically follows a systematic workflow, from compound synthesis to biological evaluation.

SAR_Workflow Experimental Workflow for SAR Studies Synthesis Synthesis of C-2 Substituted Pyranone Library Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening Purification->Screening Hit_ID Hit Identification & Prioritization Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Enzyme Kinetics, Mechanism of Action) Hit_ID->Secondary_Assay  Active Compounds SAR_Analysis SAR Analysis & Lead Optimization Secondary_Assay->SAR_Analysis SAR_Analysis->Synthesis  Iterative Design In_Vivo In Vivo Studies SAR_Analysis->In_Vivo  Lead Compound

Caption: A typical workflow for the structure-activity relationship studies of C-2 substituted pyranones.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed protocols for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized C-2 substituted pyranone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a specific optical density, which corresponds to a known colony-forming unit (CFU)/mL.

  • Serial Dilution of Compounds: The C-2 substituted pyranone derivatives are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

In Vitro COX-2 Inhibition Assay

This assay evaluates the ability of compounds to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (C-2 substituted pyranones) are pre-incubated with the COX-2 enzyme in a 96-well plate for a specific period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection of Prostaglandin E2 (PGE2): The amount of PGE2 produced by the COX-2 enzyme is quantified. This is often done using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental protection. This guide provides essential procedural information for the proper disposal of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.

The primary route for disposal of this compound is through an approved waste disposal plant.[1] All disposal activities must be conducted in strict accordance with federal, state, and local environmental control regulations.[2][3][4]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to handle the chemical in a well-ventilated area, preferably under a chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE).[4][5]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield (adhering to European Standard EN166 or OSHA 29 CFR 1910.133).[1][4]Protects against potential splashes and eye irritation.
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile rubber).[1][4]Prevents skin contact and irritation.[1][5]
Skin & Body Protection Appropriate protective clothing and safety shoes to cover all exposed skin.[1][4]Minimizes the risk of accidental skin exposure.
Respiratory Protection Not typically required if work is conducted in a well-ventilated area or under a fume hood.[1][4]Ensures airborne particles or vapors are not inhaled.

Step-by-Step Disposal Procedures

There are two primary methods for the disposal of this compound, depending on the quantity of the waste.

Method 1: Professional Hazardous Waste Disposal (Recommended for all quantities)

Engaging a licensed professional hazardous waste disposal company is the most secure and compliant method, ensuring adherence to all regulations.[6]

  • Containerization : Collect the waste chemical in a designated, properly sealed, and chemically compatible container.[6]

  • Labeling : Clearly affix a hazardous waste label to the container. The label must identify the contents as "Waste this compound" and include any other information required by your institution's Environmental Health & Safety (EHS) department.[6]

  • Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[1][6]

  • Arranging Pickup : Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup. The waste will be tracked using a manifest system from its point of generation to its final disposal facility, a "cradle-to-grave" approach mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[7][8]

Method 2: In-Lab Chemical Treatment (For Small Quantities Only)

For small, manageable quantities, chemical treatment can be employed to convert the compound into a less hazardous substance before disposal. The pyranone structure is susceptible to hydrolysis, which opens the ring to form a more benign hydroxy acid salt.[6]

Experimental Protocol: Alkaline Hydrolysis

This protocol is adapted from procedures for similar lactone compounds and should be performed with caution under the direct supervision and approval of your institution's EHS department.[6]

  • Preparation : In a chemical fume hood, place a beaker or flask of appropriate size containing a magnetic stir bar onto a magnetic stir plate.

  • Dilution : Dilute the waste this compound with water. This helps to control the reaction rate and temperature.

  • Hydrolysis : While stirring the diluted solution, slowly and carefully add an excess of a base solution (e.g., 2 M sodium hydroxide). A molar ratio of at least 2:1 (NaOH:lactone) is recommended to ensure complete hydrolysis.[6]

  • Verification : Allow the reaction to stir until completion. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or pH measurement (ensuring the solution remains basic).

  • Neutralization : Once the hydrolysis is complete, neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Final Disposal : The neutralized solution can typically be disposed of down the drain with copious amounts of water, but only after receiving explicit confirmation and approval from your local EHS office and ensuring compliance with local wastewater regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.

G start Start: Waste This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity Small large_quantity Large or Bulk Quantity assess_quantity->large_quantity Large consult_ehs Consult Institutional EHS Guidelines small_quantity->consult_ehs professional_disposal Prepare for Professional Hazardous Waste Disposal large_quantity->professional_disposal in_lab_treatment Proceed with In-Lab Chemical Treatment (Alkaline Hydrolysis) consult_ehs->in_lab_treatment Approved consult_ehs->professional_disposal Not Approved / Preferred neutralize Neutralize Solution (pH ~7) in_lab_treatment->neutralize containerize 1. Containerize 2. Label 3. Store Securely professional_disposal->containerize final_disposal Dispose per EHS Approval (e.g., drain disposal with water) neutralize->final_disposal schedule_pickup Schedule Pickup by Licensed Contractor containerize->schedule_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected for integrity before each use.Prevents skin contact, which may cause irritation.[1][3][4]
Body Protection A laboratory coat or chemical-resistant apron. Closed-toe shoes are mandatory.Protects skin and personal clothing from spills and contamination.[3][4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of any potential vapors or dust, which may cause respiratory irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Procedure

A standardized operational plan is essential to minimize risks during the handling of this compound.

Experimental Protocol: Safe Handling Workflow

  • Preparation:

    • Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.[3]

    • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in Table 1.

  • Handling:

    • Conduct all manipulations of the compound within the chemical fume hood to control potential vapor or dust exposure.[3]

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools, such as spatulas or scoops, for transferring the material to prevent contamination and dispersal.

    • Keep containers of the compound tightly closed when not in use to minimize the release of vapors.[2][5]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate reusable equipment according to standard laboratory procedures.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including contaminated PPE and spill cleanup materials, must be collected in a designated, properly labeled, and sealed container for hazardous waste.[2]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[2] Do not dispose of this compound down the drain.[6] Consult your institution's environmental health and safety (EHS) department for specific disposal instructions.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare clean workspace (fume hood) check_safety Verify safety equipment (eyewash, shower) prep_area->check_safety gather_materials Assemble all necessary equipment and reagents check_safety->gather_materials don_ppe Don all required PPE gather_materials->don_ppe handle_in_hood Conduct all work in a chemical fume hood don_ppe->handle_in_hood avoid_contact Avoid direct contact with skin, eyes, clothing handle_in_hood->avoid_contact use_tools Use appropriate tools for transfer avoid_contact->use_tools keep_closed Keep container tightly closed use_tools->keep_closed clean_area Clean and decontaminate work area and equipment keep_closed->clean_area remove_ppe Remove and dispose of PPE correctly clean_area->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands collect_waste Collect all waste in a labeled, sealed container remove_ppe->collect_waste follow_regs Dispose according to local/state/federal regulations collect_waste->follow_regs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
Reactant of Route 2
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.